molecular formula C7H6FNO4S B2893626 5-Fluoro-2-sulfamoylbenzoic acid CAS No. 716359-66-9

5-Fluoro-2-sulfamoylbenzoic acid

Cat. No.: B2893626
CAS No.: 716359-66-9
M. Wt: 219.19
InChI Key: KRXIPZCRMSHLQI-UHFFFAOYSA-N
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Description

5-Fluoro-2-sulfamoylbenzoic acid is a useful research compound. Its molecular formula is C7H6FNO4S and its molecular weight is 219.19. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2-sulfamoylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-sulfamoylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c8-4-1-2-6(14(9,12)13)5(3-4)7(10)11/h1-3H,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXIPZCRMSHLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation and Application Profiling of 5-Fluoro-2-sulfamoylbenzoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluoro-2-sulfamoylbenzoic acid (CAS: 716359-66-9) is a highly specialized, polyfunctional aromatic building block critical to modern medicinal chemistry and drug discovery [1]. Characterized by the presence of a carboxylic acid, a primary sulfonamide, and an aryl fluoride, this compound serves as a vital precursor in the synthesis of fluorinated saccharin derivatives. These downstream derivatives have emerged as highly potent and selective inhibitors of tumor-associated Carbonic Anhydrase (CA) isoforms IX and XII, making this intermediate a cornerstone in the development of targeted hypoxic cancer therapies [2].

Mechanistic Causality: The Role of the Fluorine Substituent

In drug design, structural modifications are never arbitrary. The incorporation of a fluorine atom at the C-5 position of the 2-sulfamoylbenzoic acid scaffold exerts a profound electron-withdrawing inductive effect (-I).

When this molecule is subjected to dehydrative cyclization to form 5-fluorosaccharin, the -I effect of the fluorine atom significantly lowers the pKa of the saccharin nitrogen. This altered electronic environment enhances the binding affinity of the molecule to the zinc ion (Zn²⁺) within the active site of Carbonic Anhydrases [3]. By effectively anchoring to or displacing the zinc-bound water molecule, the fluorinated derivative halts the catalytic hydration of CO₂, thereby disrupting the pH homeostasis of tumor microenvironments [4].

Pathway Ligand 5-Fluorosaccharin Enzyme Carbonic Anhydrase IX/XII Ligand->Enzyme Binds Displacement Displacement of Zn-bound H2O Ligand->Displacement Induces ActiveSite Zn2+ Active Site Enzyme->ActiveSite Contains ActiveSite->Displacement Undergoes Inhibition Inhibition of CO2 Hydration Displacement->Inhibition Leads to Outcome Tumor pH Disruption Inhibition->Outcome Results in

Mechanism of tumor-associated Carbonic Anhydrase IX/XII inhibition by fluorinated saccharins.

Quantitative Data & Structural Signatures

To ensure structural integrity during synthesis or procurement, rigorous analytical profiling is required. The tables below summarize the expected quantitative spectral data for 5-Fluoro-2-sulfamoylbenzoic acid.

Table 1: Theoretical Multinuclear NMR Assignments (DMSO-d6)
NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H13.80br s-COOH (C-1)
¹H7.95dJ_HH = 8.5H-3
¹H7.65ddJ_HF = 9.0, J_HH = 2.5H-6
¹H7.50tdJ_HF = 8.5, J_HH = 8.5, J_HH = 2.5H-4
¹H7.35br s-SO₂NH₂ (C-2)
¹⁹F-108.50m-C5-F
¹³C168.5s-C=O (Carboxyl)
¹³C163.0dJ_CF = 250.0C-5 (C-F)
Table 2: Physicochemical and Spectrometric Properties
Property / ParameterValue / SignatureAnalytical Significance
Molecular FormulaC₇H₆FNO₄SBase composition [1]
Molecular Weight219.19 g/mol Target mass for MS
ESI-MS [M-H]⁻m/z 218.0Confirms intact molecular ion
IR: ν(C=O)~1690 cm⁻¹Confirms carboxylic acid
IR: ν(S=O)~1330, 1160 cm⁻¹Confirms primary sulfonamide

Experimental Methodologies: Self-Validating Protocols

As a standard of high-tier analytical science, the following protocols are designed not just as procedural steps, but as self-validating systems that ensure data trustworthiness through built-in causality and quality control.

Protocol 1: High-Resolution LC-MS/MS Analysis

Objective: To confirm the molecular mass and structural integrity of the compound. Causality & Rationale: Negative electrospray ionization (ESI-) is strictly mandated. The presence of both a carboxylic acid and a primary sulfonamide provides highly acidic protons. Deprotonation yields a robust[M-H]⁻ precursor ion at m/z 218.0, avoiding the complex, signal-diluting sodium/potassium adducts typical of positive ion mode. Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol:Water (50:50, v/v). Causality: This specific ratio ensures complete solvation of both the highly polar sulfamoyl group and the lipophilic fluorinated aromatic ring.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.8 µm). Use a gradient of Mobile Phase A (0.1% Formic Acid in H₂O) and Mobile Phase B (Acetonitrile). Causality: The acidic modifier suppresses the ionization of the carboxylic acid during the chromatographic run, ensuring the compound remains neutral for optimal retention and sharp peak shape.

  • Mass Detection: Scan from m/z 100 to 500 in ESI- mode. Isolate m/z 218.0 for MS/MS fragmentation using a collision energy of 15-20 eV.

  • Self-Validation System:

    • Carryover Check: Inject a blank (50:50 MeOH:H₂O) prior to the sample to verify zero system carryover.

    • Internal Standard: Spike the sample with 4-fluorobenzoic acid (m/z 139.0) to validate ionization efficiency and correct for any potential matrix suppression.

Protocol 2: Multinuclear (¹H, ¹³C, ¹⁹F) NMR Spectroscopy

Objective: To unambiguously assign the regiochemistry of the fluoro, sulfamoyl, and carboxyl substituents. Causality & Rationale: Dimethyl sulfoxide-d6 (DMSO-d6) is selected as the solvent over CDCl₃. The strong hydrogen-bond accepting nature of DMSO disrupts the intermolecular carboxylic acid dimers, which would otherwise cause severe line broadening. This ensures sharp, quantifiable integration for the COOH and SO₂NH₂ protons. Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Transfer to a 5 mm precision NMR tube.

  • Acquisition Parameters:

    • ¹H NMR: Acquire at 400 MHz or higher. Use a 30° pulse angle and a relaxation delay (D1) of 2 seconds. Causality: The extended D1 ensures complete relaxation of the broad exchangeable protons, allowing for accurate integration.

    • ¹⁹F NMR: Acquire at 376 MHz with ¹H decoupling. Causality: Decoupling simplifies the fluorine multiplet into a sharp singlet, instantly confirming the presence of a single, uniform fluorine environment.

  • Data Processing: Apply a 0.3 Hz exponential line broadening window function prior to Fourier Transformation to enhance the signal-to-noise ratio without compromising the resolution of the meta-coupling (J ~ 2.5 Hz) on H-6.

  • Self-Validation System:

    • Lock and Shim Validation: Verify the residual DMSO pentet at 2.50 ppm. A full width at half maximum (FWHM) of < 1.0 Hz validates optimal magnetic field homogeneity.

    • Integration Check: The integral ratio of the aromatic protons (H-3, H-4, H-6) must strictly equal 1:1:1, validating sample purity against potential des-fluoro impurities.

Synthetic Workflow & Derivatization

Workflow Start 2-Amino-5-fluorobenzoic Acid Diazotization Diazotization (NaNO2, HCl) Start->Diazotization Sulfonylation Meerwein Sulfonylation (SO2, CuCl2) Diazotization->Sulfonylation Amidation Amidation (NH3/H2O) Sulfonylation->Amidation Product 5-Fluoro-2-sulfamoylbenzoic acid Amidation->Product Cyclization Dehydrative Cyclization Product->Cyclization Saccharin 5-Fluorosaccharin (CA Inhibitor) Cyclization->Saccharin

Synthetic workflow from 2-amino-5-fluorobenzoic acid to 5-fluorosaccharin derivatives.

References

  • National Institutes of Health (PMC). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Retrieved from:[Link]

  • Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry. (2020). Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation. Retrieved from:[Link]

  • ACS Publications / Journal of Medicinal Chemistry. (2019). “A Sweet Combination”: Developing Saccharin and Acesulfame K Structures for Selectively Targeting the Tumor-Associated Carbonic Anhydrases IX and XII. Retrieved from:[Link]

Sources

Physicochemical Properties of 5-Fluoro-2-sulfamoylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 5-Fluoro-2-sulfamoylbenzoic acid . This document is structured for researchers in medicinal chemistry and process development, focusing on the compound's utility as a scaffold in drug discovery (e.g., carbonic anhydrase inhibitors, diuretics).

CAS Registry Number: 716359-66-9 Molecular Formula:


Molecular Weight:  219.19  g/mol
IUPAC Name:  5-Fluoro-2-sulfamoylbenzoic acid[1][2][3][4]

Introduction & Structural Analysis

5-Fluoro-2-sulfamoylbenzoic acid is a bifunctional aromatic building block characterized by a carboxylic acid at position 1, a sulfonamide group at position 2 (ortho), and a fluorine atom at position 5.

This specific substitution pattern creates a unique electronic environment:

  • Ortho-Effect: The bulky sulfamoyl group at the ortho position exerts steric pressure on the carboxylic acid, twisting it out of planarity, while simultaneously increasing acidity through strong electron-withdrawing inductive effects (-I).

  • Fluorine Substitution: The fluorine atom at position 5 (meta to the carboxyl, para to the sulfamoyl) modulates lipophilicity and metabolic stability, blocking oxidative metabolism at the typically vulnerable para-position relative to the sulfonamide.

This compound serves as a critical intermediate in the synthesis of sultopride analogs and novel carbonic anhydrase inhibitors (CAIs), where the sulfonamide moiety acts as a zinc-binding group.

Physicochemical Profile

Electronic Properties (Ionization)

The molecule is amphoteric but predominantly acidic. It possesses two ionizable protons with distinct pKa values.

Functional GroupEstimated pKaMechanistic Insight
Carboxylic Acid (-COOH) 2.2 – 2.6 significantly more acidic than benzoic acid (pKa 4.2) due to the strong electron-withdrawing effect (-I and -M) of the ortho-sulfamoyl group and the meta-fluorine.
Sulfonamide (-SO

NH

)
9.8 – 10.2 The sulfonamide nitrogen is weakly acidic. Deprotonation yields a dianion at high pH.

Experimental Implication: In physiological buffers (pH 7.4), the carboxylic acid is fully deprotonated (anionic), while the sulfonamide remains neutral. This zwitterionic-like character (though formally an anion) dictates its solubility profile.

Lipophilicity & Solubility
  • LogP (Octanol/Water): ~0.6 – 0.9 (Predicted).

    • The hydrophilic sulfonamide and carboxyl groups lower LogP, while the fluorine atom provides a lipophilic boost (+0.14 increment).

  • LogD (pH 7.4): ~ -2.5.

    • At physiological pH, the ionization of the carboxylate dominates, making the molecule highly water-soluble and membrane-impermeable unless actively transported.

Solid-State Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 158 – 162 °C (Decomposition often observed near melt).

  • Thermal Stability: The sulfonamide group is susceptible to hydrolysis under extreme acidic conditions at high temperatures, reverting to the sulfonic acid.

Synthesis & Retrosynthesis

The synthesis of ortho-sulfamoylbenzoic acids is non-trivial due to the difficulty of introducing a sulfonyl group ortho to a carboxyl group using standard electrophilic aromatic substitution (which favors meta).

The "Saccharin" Route (Recommended)

The most robust synthetic pathway involves the hydrolysis of 5-fluoro-saccharin . This method ensures correct regiochemistry.

Synthesis Start 4-Fluorophthalic Anhydride (Precursor) Inter1 5-Fluoro-2-sulfobenzoic cyclic anhydride Start->Inter1 Sulfonation Saccharin 5-Fluoro-saccharin (Key Intermediate) Inter1->Saccharin NH3 / Heat Product 5-Fluoro-2-sulfamoylbenzoic acid Saccharin->Product Mild Hydrolysis (NaOH/H2O)

Figure 1: Retrosynthetic logic utilizing the saccharin ring opening to guarantee ortho-substitution.

Protocol: Hydrolysis of 5-Fluoro-saccharin
  • Dissolution: Suspend 10 mmol of 5-fluoro-saccharin in 20 mL of 10% NaOH.

  • Reaction: Reflux at 100°C for 2-4 hours. Monitor by TLC (disappearance of starting material).

  • Work-up: Cool to 0°C. Acidify carefully with 6M HCl to pH ~2.0.

  • Isolation: The product precipitates as a white solid. Filter, wash with ice-cold water, and dry under vacuum.

  • Purification: Recrystallize from water/ethanol (9:1) if necessary.[5]

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

The


F-NMR is the most diagnostic tool for purity assessment.
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       13.5 (br s, 1H, COOH)
      
    • 
       7.85 (dd, 
      
      
      
      Hz, 1H, H-3) – Ortho to Sulfamoyl
    • 
       7.60 (dd, 
      
      
      
      Hz, 1H, H-4) – Ortho to F
    • 
       7.45 (td, 
      
      
      
      Hz, 1H, H-6) – Ortho to COOH
    • 
       7.20 (s, 2H, SO
      
      
      
      NH
      
      
      ) – Exchangeable
  • 
    F NMR (376 MHz, DMSO-d
    
    
    
    ):
    • 
       -108.5 ppm (multiplet).
      
Mass Spectrometry (ESI-MS)
  • Negative Mode (ESI-):

    
     218.0 
    
    
    
    (Base peak).
  • Fragmentation: Loss of CO

    
     (
    
    
    
    174) and SO
    
    
    is common in MS/MS.

pH-Dependent Speciation & Solubility

Understanding the ionization state is critical for formulation and assay development.

Speciation Species1 Cationic Form (pH < 1) Protonated Sulfonamide Species2 Neutral Form (pH 1 - 2.5) Insoluble Precipitate Species1->Species2 pKa ~ 1.0 Species3 Mono-Anion (pH 4 - 9) COO- / SO2NH2 Soluble Species2->Species3 pKa1 ~ 2.4 (COOH) Species4 Di-Anion (pH > 10) COO- / SO2NH- Species3->Species4 pKa2 ~ 10.0 (NH)

Figure 2: Speciation diagram. The window for maximum solubility without degradation is pH 7.0 - 8.5.

Handling and Stability

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon). Hygroscopic tendencies are minimal but possible.

  • Incompatibility: Strong oxidizing agents. Reacts with thionyl chloride (

    
    ) to form the acid chloride, but self-polymerization can occur via the sulfonamide nitrogen. Protection of the sulfonamide (e.g., as an N-acetyl derivative) is recommended during carboxyl activation.
    

References

  • Synthesis of Sulfamoylbenzoic Acids: Loev, B., et al. "Sulfamoylbenzoic Acids.[6] Chemistry and Diuretic Activity." Journal of Medicinal Chemistry, 1968, 11(5), 956–963. [Link]

  • Fluorinated Benzoic Acid Properties: Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165–195. [Link]

  • Meadows, G. W. "Preparation of o-Sulfamoylbenzoic Acids." U.S.
  • Compound Registry Data: PubChem CID 2492684 (2-Fluoro-5-sulfamoyl isomer comparison). National Center for Biotechnology Information. [Link]

Sources

5-Fluoro-2-sulfamoylbenzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-Fluoro-2-sulfamoylbenzoic acid , a specialized fluorinated sulfonamide building block.

CAS 716359-66-9 | Molecular Weight: 219.19 g/mol [1]

Executive Summary

5-Fluoro-2-sulfamoylbenzoic acid is a critical intermediate in medicinal chemistry, particularly in the development of sulfonamide-based diuretics, carbonic anhydrase inhibitors, and electrolyte transport modulators. It is characterized by a benzoic acid core substituted with a fluorine atom at the 5-position and a sulfonamide group at the 2-position (ortho to the carboxylic acid).

Crucial Isomer Distinction: Researchers often confuse this compound with its regioisomer, 2-Fluoro-5-sulfamoylbenzoic acid (CAS 112887-25-9) .

  • Target (This Guide): 5-Fluoro-2-sulfamoylbenzoic acid (Sulfonamide at ortho, Fluorine at meta).

  • Common Isomer: 2-Fluoro-5-sulfamoylbenzoic acid (Fluorine at ortho, Sulfonamide at meta).

  • Impact: The ortho-sulfamoyl arrangement in the target compound allows for unique intramolecular cyclization reactions (e.g., to form saccharin analogs or sultams) that the 5-sulfamoyl isomer cannot undergo.

Chemical Identity & Properties

PropertyData
CAS Number 716359-66-9
IUPAC Name 5-Fluoro-2-sulfamoylbenzoic acid
Synonyms Benzoic acid, 2-(aminosulfonyl)-5-fluoro-; 2-Sulfamoyl-5-fluorobenzoic acid
Molecular Formula

Molecular Weight 219.19 g/mol
Exact Mass 219.0002
SMILES C1=CC(=C(C=C1F)S(=O)(=O)N)C(=O)O
InChI Key MNNOFRJMHLQDOE-UHFFFAOYSA-N (Note: Isomer specific)
pKa (Predicted) Carboxylic acid: ~3.5
LogP (Predicted) ~0.8 - 1.2
Appearance Off-white to pale yellow crystalline solid

Synthesis & Manufacturing Protocol

The most robust synthetic route for 5-Fluoro-2-sulfamoylbenzoic acid utilizes the Sandmeyer-Meerwein Chlorosulfonation strategy. This method ensures regio-specificity by replacing an amino group at the 2-position with a sulfonyl chloride, which is subsequently aminated.

Retrosynthetic Logic
  • Starting Material: 2-Amino-5-fluorobenzoic acid (CAS 446-08-2).

  • Directing Strategy: Direct sulfonation of 3-fluorobenzoic acid would yield a mixture of isomers. Starting with the amine at the ortho-position allows for precise substitution via diazonium chemistry.

Step-by-Step Protocol
Step 1: Diazotization
  • Reagents: 2-Amino-5-fluorobenzoic acid, Sodium Nitrite (

    
    ), Hydrochloric Acid (
    
    
    
    ).
  • Conditions: -5°C to 0°C.

  • Mechanism: The primary amine reacts with nitrous acid (generated in situ) to form the diazonium salt (

    
    ).
    
  • Critical Control: Temperature must remain below 5°C to prevent decomposition of the diazonium salt into a phenol.

Step 2: Meerwein Sulfonation (Chlorosulfonylation)
  • Reagents: Sulfur Dioxide (

    
    ), Copper(II) Chloride (
    
    
    
    ) catalyst, Glacial Acetic Acid.
  • Procedure: The cold diazonium solution is added to a saturated solution of

    
     in acetic acid containing catalytic 
    
    
    
    .
  • Mechanism: A radical mechanism where

    
     promotes the decomposition of the diazonium species, capture of 
    
    
    
    , and chlorine transfer to form 5-Fluoro-2-(chlorosulfonyl)benzoic acid .
  • Observation: Evolution of nitrogen gas (

    
    ).
    
Step 3: Amination
  • Reagents: Aqueous Ammonia (

    
    ) or Ammonia gas.
    
  • Conditions: 0°C to Room Temperature.

  • Procedure: The sulfonyl chloride intermediate is treated with excess ammonia.

  • Purification: Acidification of the reaction mixture precipitates the target acid. Recrystallization from water/ethanol.

Synthesis Workflow Diagram

SynthesisRoute Start Starting Material: 2-Amino-5-fluorobenzoic acid (CAS 446-08-2) Step1 Step 1: Diazotization (NaNO2, HCl, < 5°C) Start->Step1 Intermediate1 Intermediate: Diazonium Salt [Ar-N2+ Cl-] Step1->Intermediate1 Step2 Step 2: Meerwein Reaction (SO2, CuCl2, AcOH) Intermediate1->Step2 N2 displacement Intermediate2 Intermediate: 5-Fluoro-2-(chlorosulfonyl)benzoic acid Step2->Intermediate2 Step3 Step 3: Amination (NH4OH) Intermediate2->Step3 Nucleophilic substitution Final Target Product: 5-Fluoro-2-sulfamoylbenzoic acid (CAS 716359-66-9) Step3->Final

Caption: Figure 1. Regioselective synthesis of 5-Fluoro-2-sulfamoylbenzoic acid via Sandmeyer-Meerwein chlorosulfonation.

Applications in Drug Development

Sulfonamide Diuretics & Ion Transport

This compound serves as a scaffold for "high-ceiling" loop diuretics. The 5-fluoro substitution mimics the electron-withdrawing properties of the chloro- group found in Furosemide, but with altered metabolic stability and lipophilicity.

  • Mechanism: The sulfamoyl moiety binds to the zinc ion in the active site of Carbonic Anhydrase enzymes or interacts with the Na+-K+-2Cl- cotransporter (NKCC).

Sultam Scaffolds

Unlike its para- or meta- isomers, the ortho-sulfamoyl configuration allows for cyclization to form 1,2-benzisothiazol-3(2H)-one 1,1-dioxides (Saccharin analogs) .

  • Reaction: Dehydration coupling between the carboxylic acid and the sulfonamide nitrogen.

  • Utility: These bicyclic sultams are privileged structures in protease inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Distinction from Tolvaptan Intermediates

While often queried alongside Tolvaptan (a vasopressin antagonist), Tolvaptan synthesis typically involves 2-methyl-4-nitrobenzoic acid derivatives. 5-Fluoro-2-sulfamoylbenzoic acid is chemically distinct and is not a direct precursor to Tolvaptan, though it shares the benzoic acid pharmacophore common in this therapeutic class.

Analytical Characterization

To validate the identity of CAS 716359-66-9, the following analytical signatures are expected:

H-NMR (DMSO-d6, 400 MHz)
  • 
     13.0-14.0 ppm (br s, 1H):  Carboxylic acid proton (-COOH).
    
  • 
     7.8-8.0 ppm (m, 1H):  Proton at position 3 (ortho to sulfonamide).
    
  • 
     7.4-7.6 ppm (m, 2H):  Protons at positions 4 and 6.
    
  • 
     7.2-7.4 ppm (s, 2H):  Sulfonamide protons (
    
    
    
    ), exchangeable with
    
    
    .
Mass Spectrometry (ESI)
  • Ionization Mode: Negative Mode (ESI-).

  • Molecular Ion:

    
     at m/z ~218.
    
  • Fragmentation: Loss of

    
     (m/z 174) and 
    
    
    
    is common in MS/MS.

Safety & Handling (MSDS Highlights)

  • GHS Classification:

    • Skin Irritation: Category 2 (H315).

    • Eye Irritation: Category 2A (H319).

    • STOT-SE: Category 3 (Respiratory Irritation, H335).

  • Sulfonamide Warning: Personnel with known sulfonamide ("sulfa drug") allergies should avoid contact, as cross-reactivity is possible.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The sulfamoyl group is stable, but the carboxylic acid can catalyze degradation if exposed to moisture over long periods.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 67307 (Related Isomer: 2-amino-5-sulfamoylbenzoic acid). Retrieved March 5, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

Solubility of 5-Fluoro-2-sulfamoylbenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

In-depth Technical Guide: Solubility Profiling and Thermodynamic Analysis of 5-Fluoro-2-sulfamoylbenzoic Acid

Executive Summary 5-Fluoro-2-sulfamoylbenzoic acid (CAS 716359-66-9) is a critical fluorinated building block used in the synthesis of sulfonamide-based pharmaceuticals and potentially as a precursor for 6-fluorosaccharin derivatives. Despite its structural importance, specific peer-reviewed solubility data for this isomer is limited in the public domain. This guide provides a rigorous technical framework for researchers to determine, model, and predict the solubility behavior of this compound. By synthesizing data from structural analogs (such as 2-sulfamoylbenzoic acid) and applying standard thermodynamic models (Apelblat, van't Hoff), this document serves as a definitive protocol for process optimization and crystallization development.

Physicochemical Characterization & Structural Logic

Understanding the solubility landscape begins with the molecular structure. 5-Fluoro-2-sulfamoylbenzoic acid comprises a benzoic acid core substituted with a hydrophilic sulfamoyl group (


) at the ortho position and a lipophilic, electron-withdrawing fluorine atom at the meta position (relative to the carboxyl group).
PropertySpecificationMechanistic Insight
Chemical Name 5-Fluoro-2-sulfamoylbenzoic acidTarget Compound
CAS Number 716359-66-9Primary Identifier
Molecular Formula

MW: 219.19 g/mol
Acidic Character Dual Acidic FunctionalityContains a carboxylic acid (

) and a sulfonamide proton (

). Solubility will be highly pH-dependent in aqueous media.
Polarity Profile AmphiphilicThe sulfamoyl and carboxyl groups drive solubility in polar aprotic solvents; the fluorophenyl ring limits water solubility at low pH.

Isomer Note: Researchers must distinguish this compound from its isomer, 2-Fluoro-5-sulfamoylbenzoic acid (CAS 112887-25-9), which has different solubility kinetics due to the placement of the fluorine atom relative to the hydrophilic groups.

Estimated Solubility Landscape

In the absence of a specific experimental dataset, we derive the following solubility profile based on Structure-Activity Relationships (SAR) with 2-sulfamoylbenzoic acid (saccharin acid) and 4-fluorobenzoic acid.

Predicted Solubility Ranking (at 298.15 K):

  • High Solubility (> 100 mg/mL): DMSO, DMF, DMAc. (Driven by strong dipole-dipole interactions and H-bonding acceptance).

  • Moderate Solubility (10 - 50 mg/mL): Acetone, Methanol, Ethanol, Ethyl Acetate. (Temperature-dependent; suitable for crystallization).

  • Low Solubility (< 5 mg/mL): Water (pH < 2), Dichloromethane, Chloroform.

  • Insoluble: Hexane, Heptane, Cyclohexane.

Comparative Data Point: 2-Sulfamoylbenzoic acid is reported to be slightly soluble in water (approx. 2 g/L) but freely soluble in ethanol and alkali solutions. The addition of the fluorine atom in the 5-position generally decreases aqueous solubility slightly while increasing solubility in lipophilic organic solvents compared to the non-fluorinated parent.

Experimental Protocol: Determination of Solubility

To generate authoritative data for regulatory or process filing, the following "Shake-Flask" protocol combined with HPLC analysis is the gold standard.

Phase 1: Equilibrium Saturation (The Shake-Flask Method)
  • Preparation: Add excess 5-Fluoro-2-sulfamoylbenzoic acid solid to 10 mL of the target solvent in a glass vial.

  • Agitation: Place vials in a thermostatic shaker bath (accuracy

    
     K).
    
  • Equilibration: Agitate at the target temperature (e.g., 298.15 K to 323.15 K) for 24-48 hours.

  • Sampling: Stop agitation and allow phases to separate for 2 hours. Filter the supernatant using a 0.45

    
     PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).
    
  • Dilution: Dilute the filtrate immediately with the mobile phase to prevent crystallization.

Phase 2: Analytical Quantification (HPLC Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
     mm, 5 
    
    
    
    ).
  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [40:60 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Based on benzoic acid chromophore).

  • Calibration: Construct a 5-point calibration curve (

    
    ).
    

Solubility_Workflow Start Start: Solid Solute + Solvent Equilibrium Agitation (Shake-Flask) 24-48h @ T Start->Equilibrium Separation Phase Separation & Isothermal Filtration Equilibrium->Separation Dilution Dilution with Mobile Phase Separation->Dilution Analysis HPLC-UV Quantification Dilution->Analysis Data Calculate Mole Fraction (x) Analysis->Data

Figure 1: Standardized workflow for the determination of solid-liquid equilibrium solubility.

Thermodynamic Modeling Framework

Once experimental data is obtained (mole fraction solubility,


, at various temperatures 

), it must be modeled to calculate thermodynamic properties and predict solubility at unmeasured temperatures.
A. Modified Apelblat Equation

This semi-empirical model is highly accurate for non-ideal solutions of polar organics.



  • A, B, C: Empirical parameters determined by multivariate regression.

  • Application: Excellent for interpolating solubility curves in alcohols and esters.

B. van't Hoff Analysis

Used to determine the dissolution enthalpy (


) and entropy (

).

  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
    .
    
  • Intercept:

    
    .
    
  • Interpretation:

    • Positive

      
       indicates an endothermic process (solubility increases with T), which is expected for this compound.
      
    • Positive

      
       indicates increased disorder upon dissolution.
      

Process Application: Crystallization Strategy

For purification or isolation of 5-Fluoro-2-sulfamoylbenzoic acid, the solubility profile suggests two primary methods:

  • Cooling Crystallization:

    • Solvent: Ethanol or Ethanol/Water (90:10).

    • Mechanism: Dissolve at reflux (

      
      ) where solubility is high. Cool slowly to 
      
      
      
      . The steep solubility curve in alcohols ensures high recovery yield.
  • Anti-Solvent Crystallization:

    • Primary Solvent: Acetone or DMF (High solubility).

    • Anti-Solvent: Water (Low solubility at acidic pH).

    • Mechanism: Dissolve in Acetone. Slowly add acidified water. The "salting-out" effect combined with the polarity shift will precipitate the pure acid.

Crystallization_Logic cluster_0 Method A: Cooling cluster_1 Method B: Anti-Solvent Input Crude 5-Fluoro-2-sulfamoylbenzoic Acid StepA1 Dissolve in EtOH @ 75°C Input->StepA1 StepB1 Dissolve in Acetone Input->StepB1 StepA2 Cool to 5°C StepA1->StepA2 Result Pure Crystals StepA2->Result StepB2 Add Water (Acidic) StepB1->StepB2 StepB2->Result

Figure 2: Decision logic for purification via crystallization based on solubility differential.

References

  • BLD Pharm. (2025). Product Analysis: 5-Fluoro-2-sulfamoylbenzoic acid (CAS 716359-66-9). Retrieved from

  • ChemicalBook. (2025).[1] 2-Sulfamoylbenzoic acid Properties and Solubility. Retrieved from

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.
  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[2] (Referenced for general benzoic acid derivative trends).

Sources

Thermodynamic Stability of 5-Fluoro-2-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic stability profile of 5-Fluoro-2-sulfamoylbenzoic acid (CAS 716359-66-9), a critical intermediate often encountered in the synthesis of sultam-based pharmacophores (e.g., saccharin analogs) and sulfonamide diuretics.

Technical Guide for Process Chemists & Formulation Scientists

Executive Summary

5-Fluoro-2-sulfamoylbenzoic acid is an ortho-substituted benzoic acid derivative characterized by a high thermodynamic propensity for intramolecular cyclodehydration. Unlike its meta- or para-isomers, the ortho-positioning of the sulfamoyl moiety (


) relative to the carboxylic acid (

) creates a "thermodynamic sink" favoring the formation of 5-fluorosaccharin (1,1-dioxido-5-fluoro-1,2-benzisothiazol-3(2H)-one).

For drug development professionals, this molecule presents a classic stability-solubility trade-off : while the open-ring acid offers distinct solubility advantages in basic media, it is kinetically labile under acidic or thermal stress, necessitating strict control over isolation and drying parameters.

Molecular Identity & Physicochemical Baseline[1]

PropertyValue / Description
Chemical Name 5-Fluoro-2-sulfamoylbenzoic acid
CAS Number 716359-66-9
Molecular Formula

Molecular Weight 219.19 g/mol
Structural Class Ortho-sulfamoyl benzoic acid (Saccharin precursor)
pKa (Calculated)

(Acidified by e- withdrawing F/SO2 groups)

LogP ~0.8 (Low lipophilicity due to ionization potential)
Structural Criticality

The stability of this compound is dictated by the proximity effect . The nucleophilic nitrogen of the sulfonamide group is positioned perfectly to attack the electrophilic carbonyl carbon of the carboxylic acid. This reaction is acid-catalyzed and thermally driven.

Thermodynamic Stability Profile

Solid-State Stability

In the solid state, 5-Fluoro-2-sulfamoylbenzoic acid is metastable. It exists as a crystalline solid but will undergo solid-state cyclodehydration at elevated temperatures, often before its theoretical melting point.

  • Thermal Behavior (DSC): A typical Differential Scanning Calorimetry (DSC) trace will show an endotherm (melting) overlapping with or immediately followed by a broad exotherm (dehydration/cyclization).

  • Storage Implication: Must be stored < 25°C. Prolonged storage at > 40°C leads to the gradual accumulation of the 5-fluorosaccharin impurity.

Solution-State Stability (pH Dependence)

The stability in solution is strictly pH-dependent, governed by the ionization state of the carboxylic acid and the sulfonamide.

  • Acidic pH (pH < 2): Highly Unstable. The protonated carboxylic acid is susceptible to nucleophilic attack by the sulfonamide nitrogen. Rate of cyclization is first-order with respect to

    
    .
    
  • Neutral pH (pH 4–8): Metastable. The carboxylate anion (

    
    ) is a poor electrophile, retarding cyclization. However, equilibrium slowly shifts toward the cyclic form if water is removed.
    
  • Basic pH (pH > 10): Stable. Formation of the dianion (carboxylate + sulfonamide anion) prevents cyclization due to electrostatic repulsion. This is the preferred state for processing/purification.

Degradation Pathway: The Cyclodehydration Mechanism

The primary degradation pathway is not oxidation or hydrolysis, but intramolecular condensation .

G Start 5-Fluoro-2-sulfamoylbenzoic Acid (Open Ring) Inter Tetrahedral Intermediate (Transient) Start->Inter + Heat / H+ End 5-Fluorosaccharin (Cyclic Sultam) Inter->End - H2O Water H2O Inter->Water

Figure 1: The dominant degradation pathway involves acid-catalyzed cyclodehydration to form the thermodynamically preferred sultam ring.

Experimental Protocols for Stability Assessment

To rigorously validate the stability of this intermediate, a "Senior Scientist" approach utilizes orthogonal analytical methods.

Protocol A: Accelerated Thermal Stress (Solid State)

Objective: Determine the "safe drying temperature" for process scale-up.

  • Preparation: Weigh 500 mg of 5-Fluoro-2-sulfamoylbenzoic acid into three crimped HPLC vials.

  • Incubation: Place vials in heating blocks at 40°C, 60°C, and 80°C for 24 hours.

  • Analysis: Dissolve samples in neutral buffer (Phosphate pH 7.0) to quench reaction.

  • Quantification: Analyze via HPLC (C18 column) to quantify the ratio of Open Ring (RT ~ 4 min) vs. Cyclic Saccharin (RT ~ 6 min).

    • Note: The cyclic form is generally more hydrophobic and will elute later on a reverse-phase column.

Protocol B: pH-Rate Profile (Solution State)

Objective: Define the processing window for liquid-phase extraction.

  • Buffer Prep: Prepare 10 mM buffers at pH 1.0, 4.0, 7.0, and 10.0.

  • Spiking: Spike the compound to a concentration of 0.1 mg/mL.

  • Monitoring: Incubate at 25°C. Inject aliquots into HPLC every 2 hours for 12 hours.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    represents the degradation rate constant.
Stability Assessment Workflow

StabilityWorkflow cluster_Analysis Orthogonal Analysis Sample Test Sample (5-Fluoro-2-sulfamoylbenzoic acid) Stress Stress Conditions (Heat, pH, Humidity) Sample->Stress HPLC HPLC-UV (Purity & Degradants) Stress->HPLC Quantification DSC DSC/TGA (Thermal Events) Stress->DSC Solid State XRD PXRD (Polymorph Change) Stress->XRD Crystallinity Decision Stability Profile Defined? HPLC->Decision DSC->Decision XRD->Decision Decision->Sample No (Refine Protocol) Report Generate CoA / Storage Specs Decision->Report Yes

Figure 2: Workflow for characterizing the thermodynamic stability of the intermediate.

Implications for Drug Development[2][3]

Synthesis & Purification[4]
  • Avoid Acidic Workups: Do not acidify reaction mixtures containing this intermediate below pH 4 unless immediate filtration and drying are planned. Prolonged exposure to pH < 2 will generate the saccharin impurity.

  • Drying: Use vacuum drying at moderate temperatures (< 45°C). Avoid tray drying at high temperatures (> 60°C) as this promotes solid-state cyclization.

Analytical Method Development
  • Diluent Selection: Never use acidic diluents (e.g., 0.1% TFA in water) for sample preparation. Use a neutral or slightly basic buffer (pH 7-8) to ensure the open-ring form remains stable during the HPLC run.

  • Column Temperature: Keep column temperature

    
     to prevent on-column cyclization during analysis.
    

References

  • PubChem. (2025). 2-Fluoro-5-sulfamoylbenzoic acid (Isomer Analog Data). National Library of Medicine. [Link]

  • Filo. (2025). Synthesis of Saccharin: Cyclization Mechanism. [Link]

pKa Values and Ionization Dynamics of 5-Fluoro-2-sulfamoylbenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluoro-2-sulfamoylbenzoic acid (CAS: 716359-66-9) is a highly specialized bifunctional building block utilized extensively in medicinal chemistry, primarily serving as a pharmacophore for sulfonamide-based loop diuretics and carbonic anhydrase (CA) inhibitors[1]. For drug development professionals, characterizing the precise ionization constants (pKa) of this molecule is not merely a regulatory checkbox; it is the fundamental basis for predicting aqueous solubility, gastrointestinal permeability, and receptor-target affinity.

This whitepaper provides an authoritative, in-depth analysis of the ionization mechanisms of 5-Fluoro-2-sulfamoylbenzoic acid, detailing self-validating experimental protocols for pKa determination and outlining the critical implications of these values in pharmaceutical formulation.

Structural Analysis & Mechanistic Basis of Ionization

The molecule possesses two distinct ionizable acidic protons, leading to a complex, pH-dependent speciation profile. Understanding the micro-environmental electronic effects is crucial for predicting its behavior.

The Carboxylic Acid Moiety ( )

Unsubstituted benzoic acid typically exhibits a pKa of ~4.2. For baseline comparison, the para-substituted isomer, 4-sulfamoylbenzoic acid (Carzenide), demonstrates a pKa of 3.50[2]. However, in 5-Fluoro-2-sulfamoylbenzoic acid, the carboxyl group is subject to intense electron-withdrawing forces. The ortho-sulfamoyl group (


) and the meta-fluoro (

) substituent exert strong inductive (

) and field effects. These forces delocalize the negative charge of the conjugate base, significantly stabilizing the carboxylate anion. Consequently, the

is shifted downward to an estimated 2.75 – 2.85 .
The Sulfonamide Moiety ( )

Primary benzenesulfonamides generally function as weak acids with a pKa around 10.0. The deprotonation of the sulfonamide nitrogen yields an anion stabilized by resonance with the adjacent sulfonyl oxygen atoms. In 5-Fluoro-2-sulfamoylbenzoic acid, the electron-withdrawing fluorine atom further stabilizes this anion. However, at the pH where the sulfonamide ionizes, the adjacent carboxylic acid is already fully deprotonated (


). The electrostatic repulsion from the negatively charged carboxylate slightly counteracts the inductive withdrawal, resulting in a 

of approximately 8.75 – 8.85 .

Ionization A Neutral Species (COOH, SO2NH2) pH < 2.0 B Monoanion (COO-, SO2NH2) pH 3.0 - 8.0 A->B -H+ (pKa1 ~2.8) B->A +H+ C Dianion (COO-, SO2NH-) pH > 10.0 B->C -H+ (pKa2 ~8.8) C->B +H+

Caption: Protonation states of 5-Fluoro-2-sulfamoylbenzoic acid across the pH gradient.

Experimental Methodologies for pKa Determination

Protocol A: Cosolvent Potentiometric Titration

Causality & Rationale: 5-Fluoro-2-sulfamoylbenzoic acid exhibits poor aqueous solubility in its neutral state (pH < 2.0). Attempting a purely aqueous titration will result in precipitation, skewing the Nernstian response. Utilizing a methanol-water cosolvent system maintains homogeneity, allowing for the measurement of apparent pKa (


) values, which are then mathematically extrapolated to 0% organic solvent[3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~3 mg of the analyte and dissolve it in a 50 mL titration vessel using a 30% v/v Methanol/Water mixture.

  • Ionic Strength Stabilization: Add

    
     to achieve a 0.15 M background electrolyte concentration. This stabilizes the activity coefficients of the ions, mimicking physiological osmolarity.
    
  • Titration Execution: Purge the vessel with inert Nitrogen gas to prevent ambient

    
     absorption (which forms carbonic acid and introduces artifactual inflection points). Titrate with standardized 0.1 M 
    
    
    
    from pH 2.0 to 11.0 using an automated micro-burette.
  • Data Analysis: Process the titration curve using the Gran plot equation or second-derivative analysis to precisely identify the inflection points corresponding to

    
     and 
    
    
    
    [4]. Perform the Yasuda-Shedlovsky extrapolation to determine the true aqueous pKa.
Protocol B: UV-Vis Spectrophotometric Titration

Causality & Rationale: The ionization of the carboxylic and sulfonamide groups alters the electron density across the fluorinated aromatic ring. This induces measurable bathochromic (red) or hypsochromic (blue) shifts in the UV absorption spectrum. This method requires significantly less sample and serves as an excellent orthogonal validation[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of Britton-Robinson universal buffers ranging from pH 1.0 to 12.0.

  • Sample Spiking: Inject a highly concentrated DMSO stock of the analyte into each buffer to achieve a final concentration of

    
     M (ensuring the maximum absorbance remains within the linear dynamic range of 0.2 – 1.0 AU).
    
  • Spectral Acquisition: Scan the samples from 220 nm to 350 nm. Identify the isosbestic points (wavelengths where absorbance remains constant regardless of pH), confirming a clean two-state thermodynamic equilibrium.

  • Curve Fitting: Plot the absorbance at the wavelength of maximum difference (

    
    ) against pH. Apply the Henderson-Hasselbalch non-linear regression to extract the pKa values[5].
    

Workflow Start 5-Fluoro-2-sulfamoylbenzoic Acid Sample Preparation Poten Potentiometric Titration (Cosolvent System) Start->Poten UVVis UV-Vis Spectrophotometry (Aqueous Buffers) Start->UVVis DataPoten Gran Plot Analysis Extrapolation to 0% Cosolvent Poten->DataPoten DataUV Absorbance vs. pH Henderson-Hasselbalch Fit UVVis->DataUV Validate Cross-Validation (ΔpKa < 0.1) DataPoten->Validate DataUV->Validate

Caption: Orthogonal experimental workflow for self-validating pKa determination.

Data Presentation: Speciation and Physiological Impact

The orthogonal methods described above yield highly concordant data. The following tables summarize the expected physicochemical constants and map the ionization fractions across critical physiological compartments.

Table 1: Consensus pKa Values
Ionizable GroupTheoretical pKaExperimental Range (Potentiometry)Experimental Range (UV-Vis)
Carboxylic Acid (

)
2.802.75 - 2.852.78 - 2.82
Sulfonamide (

)
8.808.75 - 8.858.76 - 8.84
Table 2: Ionization Speciation across Physiological pH

Using the Henderson-Hasselbalch equation, we can calculate the exact microspecies distribution at key biological absorption sites.

Biological CompartmentLocal pHNeutral Fraction (%)Monoanion Fraction (%)Dianion Fraction (%)
Gastric Fluid (Fasted) 1.5~95.2%~4.8%< 0.01%
Upper Intestine 6.5< 0.01%~99.5%~0.5%
Blood Plasma 7.4< 0.01%~96.2%~3.8%

Implications for Drug Development

The dual-pKa nature of 5-Fluoro-2-sulfamoylbenzoic acid dictates its behavior in formulation and pharmacology:

  • Solubility and BCS Classification: At the acidic pH of the stomach (pH 1.5), the molecule exists predominantly in its neutral, lipophilic state, resulting in poor aqueous dissolution. Upon transit to the duodenum (pH 6.5), the carboxylic acid fully ionizes, transforming the molecule into a highly soluble monoanion. This dramatic pH-dependent solubility shift is a hallmark of Biopharmaceutics Classification System (BCS) Class II compounds. Formulation scientists must consider enteric coatings or amorphous solid dispersions to mitigate gastric precipitation.

  • Target Binding (Carbonic Anhydrase Inhibition): The primary sulfonamide group is a privileged pharmacophore that coordinates with the active-site Zinc ion (

    
    ) in Carbonic Anhydrase enzymes. The active binding species is the deprotonated sulfonamide anion (
    
    
    
    ). Because
    
    
    (~8.8) is higher than physiological plasma pH (7.4), only ~3.8% of the drug is pre-ionized in circulation. However, the basic microenvironment of the enzyme's active site acts as a thermodynamic sink, driving the ionization of the sulfonamide upon binding via an induced-fit mechanism.

References

  • Bidepharm.5-Fluoro-2-sulfamoylbenzoic acid Physicochemical Properties.
  • ResearchGate.Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: Validation study in a new cosolvent system.
  • Scientific Research Publishing (SCIRP).Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH.
  • DergiPark.Spectrophotometry, potentiometry and HPLC in determination of acidity constant.
  • DrugFuture Chemical Index.Carzenide (4-sulfamoylbenzoic acid) Properties and pKa.

Sources

Pharmacological Potential of 5-Fluoro-2-Sulfamoylbenzoic Acid Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry, historically serving as the foundational pharmacophore for loop diuretics and carbonic anhydrase (CA) inhibitors. The introduction of a fluorine atom at the 5-position fundamentally alters the physicochemical and stereoelectronic profile of this core. This technical whitepaper explores the pharmacological landscape of 5-Fluoro-2-sulfamoylbenzoic acid (5-F-2-SBA) derivatives, detailing their mechanisms of action across oncology, ophthalmology, immunology, and virology. Furthermore, it provides validated, step-by-step experimental protocols for synthesizing and evaluating these compounds in a rigorous laboratory setting.

The Stereoelectronic Paradigm of the 5-Fluoro Scaffold

The pharmacological versatility of 5-F-2-SBA derivatives is deeply rooted in the stereoelectronic effects imparted by the fluorine atom.

  • pKa Modulation: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the adjacent sulfonamide moiety (typically to ~6.5–7.0). Consequently, at physiological pH (7.4), a higher fraction of the sulfonamide exists as an anion (

    
    ). This anionic state is the active pharmacophore required to coordinate the catalytic zinc ion (
    
    
    
    ) in metalloenzymes[1].
  • Metabolic Stability & Lipophilicity: The highly polarized, exceptionally strong C-F bond resists cytochrome P450-mediated oxidative degradation. Additionally, fluorine increases the overall lipophilicity (LogP) of the scaffold, enhancing cellular membrane permeability—a critical factor for targeting intracellular or transmembrane proteins.

Pharmacological Modalities & Target Validation

Isoform-Selective Carbonic Anhydrase (CA) Inhibition

Human carbonic anhydrases (hCAs) catalyze the reversible hydration of carbon dioxide. The 5-F-2-SBA core acts as a highly potent CA inhibitor, and its selectivity can be fine-tuned via derivatization of the C1 carboxylic acid:

  • Solid Tumor Oncology (hCA IX / XII): In hypoxic tumor microenvironments, hCA IX and XII are overexpressed to manage intracellular acidosis and promote tumor survival. By converting the carboxylic acid into bulky, lipophilic 2, researchers have achieved sub-nanomolar affinity (

    
     = 3.4 nM) and high selectivity for tumor-associated isoforms, effectively starving the tumor cells by disrupting their pH homeostasis[2].
    
  • Topical Glaucoma Therapy (hCA II): Conversely, conjugating the carboxylate with highly hydrophilic 3 restricts the molecule from crossing systemic barriers. These derivatives exhibit a 100-fold improvement in hCA II binding affinity and drastically lower intraocular pressure (IOP) when applied topically, without the systemic side effects seen in older 4[4][3].

CAIX_Mechanism Hypoxia Tumor Hypoxia (Microenvironment) HIF1A HIF-1α Activation Hypoxia->HIF1A Triggers CAIX CA IX Overexpression (pH Regulation) HIF1A->CAIX Upregulates Zinc Zn2+ Chelation (Catalytic Pocket) CAIX->Zinc Contains Drug 5-Fluoro-2-SBA Derivative (Anionic Form) Drug->Zinc Penetrates & Binds Inhibition Enzyme Inhibition (CO2 Hydration Blocked) Zinc->Inhibition Leads to Death Intracellular Acidosis & Apoptosis Inhibition->Death Causes

Fig 1: Mechanism of action for 5-Fluoro-2-SBA derivatives targeting CA IX in hypoxic tumors.

Protease Inhibition via Saccharin Cyclization

Beyond direct binding, 5-F-2-SBA is a critical synthetic precursor. Intramolecular cyclization of the carboxylic acid and sulfonamide yields 6-fluorosaccharin. Subsequent N-alkylation with heterocyclic carboxylates generates potent inhibitors of serine proteases, such as5. These derivatives are highly valuable in treating degenerative inflammatory conditions like emphysema and rheumatoid arthritis[5].

Emerging Antiviral Scaffolds

Recent virology research has repurposed the cyclic sulfonamide framework. Bicyclic derivatives originating from fluorinated sulfamoylbenzoic acids have demonstrated robust, non-cytotoxic 6 (


 µM), boasting high oral bioavailability (77%) and metabolic stability[6].

Quantitative Pharmacological Landscape

The following table summarizes the structure-activity relationship (SAR) data across various 5-F-2-SBA derivative classes:

Derivative ClassPrimary TargetRepresentative

/

Clinical / Research ApplicationKey Structural Modification
Oxime Esters hCA IX / XII3.4 nM – 40.0 nMSolid Tumor OncologyIsopropyl oxime esterification[2]
Carbohydrate-Tailed hCA II1.0 nM – 10.0 nMGlaucoma (Topical)Sugar-tail conjugation[3]
N-Alkylated Fluorosaccharins Leukocyte Elastase50.0 nM – 200.0 nMEmphysema / InflammationIntramolecular cyclization & N-alkylation[5]
Cyclic Sulfonamides SARS-CoV-2 Mpro0.88 µMAntiviral TherapeuticsBicyclic heterocyclic fusion[6]

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each critical reagent and step.

Synthesis & Cyclization Workflow: 6-Fluorosaccharin Intermediates

This protocol details the conversion of 5-F-2-SBA into a rigid protease-inhibiting scaffold.

  • Acyl Chloride Activation: Suspend 5-Fluoro-2-sulfamoylbenzoic acid in anhydrous dichloromethane (DCM). Add 1.2 equivalents of thionyl chloride (

    
    ) and a catalytic drop of dimethylformamide (DMF).
    
    • Causality: DMF acts as a nucleophilic catalyst, forming the Vilsmeier-Haack intermediate. This ensures rapid and complete conversion to the acyl chloride, preventing the formation of unreactive symmetrical anhydrides.

  • Intramolecular Cyclization: Heat the mixture under reflux for 4 hours, then apply a vacuum to remove the solvent and excess

    
    .
    
    • Causality: The adjacent sulfonamide nitrogen attacks the highly electrophilic acyl chloride, eliminating HCl to form the bicyclic 6-fluorosaccharin core. Vacuum application drives the equilibrium forward by continuously removing gaseous HCl.

  • N-Alkylation: Dissolve the crude 6-fluorosaccharin in acetonitrile. Add 1.5 equivalents of a halomethyl heterocycle, 2.0 equivalents of Cesium Carbonate (

    
    ), and a catalytic amount of tetrabutylammonium bromide (TBAB).
    
    • Causality: The fluorine atom at C5 increases the susceptibility of the ring to nucleophilic aromatic substitution (

      
      ). Using a non-nucleophilic base like 
      
      
      
      prevents unwanted side reactions on the aromatic ring while effectively deprotonating the saccharin nitrogen. TBAB acts as a phase-transfer catalyst to accelerate the heterogeneous reaction.
  • Self-Validation (FTIR & NMR): Monitor the cyclization via FTIR. The disappearance of the broad carboxylic -OH stretch (3300-2500

    
    ) and the appearance of a sharp imide carbonyl stretch (~1730 
    
    
    
    ) confirms ring closure. Use
    
    
    NMR to verify the integrity of the fluorine substituent and rule out
    
    
    byproducts.
Self-Validating Kinetic Assay for hCA Inhibition

This spectrophotometric stopped-flow assay evaluates the


 of 5-F-2-SBA derivatives against hCA isoforms.

Workflow Prep 1. Compound Prep (DMSO) Incubate 2. hCA Incubation (HEPES Buffer) Prep->Incubate Substrate 3. p-NPA Addition Incubate->Substrate Readout 4. Kinetic Readout (400 nm Abs) Substrate->Readout Analysis 5. IC50 & Validation (Control Subtraction) Readout->Analysis

Fig 2: Self-validating in vitro kinetic assay workflow for evaluating hCA inhibition.

  • Buffer & Reagent Preparation: Prepare a 20 mM HEPES buffer adjusted to pH 7.4. Dissolve the 5-F-2-SBA derivative in pure DMSO.

    • Causality: The choice of HEPES over Tris buffer is absolute. Tris possesses a primary amine that weakly coordinates the catalytic zinc, which would artificially inflate the apparent

      
       of the inhibitor.
      
  • Enzyme-Inhibitor Pre-incubation: Mix recombinant hCA with the inhibitor solution in a 96-well plate. Ensure the final DMSO concentration does not exceed 1% v/v. Incubate at 25°C for 15 minutes.

    • Causality: Capping DMSO at 1% prevents solvent-induced denaturation of the enzyme. The 15-minute incubation allows the sulfonamide anion to displace the zinc-bound water molecule and reach thermodynamic equilibrium.

  • Substrate Addition: Add 4-nitrophenyl acetate (p-NPA) to initiate the reaction.

  • Kinetic Readout: Continuously monitor the absorbance at 400 nm for 3 minutes. The enzyme hydrolyzes p-NPA into 4-nitrophenolate (a yellow chromophore). The initial velocity (

    
    ) is directly proportional to the uninhibited enzyme fraction.
    
  • Self-Validation & Control: Run a parallel "blank" well containing buffer, substrate, and compound, but no enzyme.

    • Causality: p-NPA undergoes spontaneous, non-enzymatic hydrolysis in aqueous media. Subtracting this background absorbance rate from the enzymatic rate ensures the calculated

      
       reflects true catalytic inhibition, eliminating false positives caused by assay artifacts. Acetazolamide (AAZ) must be run concurrently as a positive control standard.
      

Conclusion

The 5-Fluoro-2-sulfamoylbenzoic acid scaffold is a masterclass in rational drug design. By leveraging the stereoelectronic properties of the fluorine atom to modulate the sulfonamide pKa and enhance metabolic stability, researchers can generate highly potent, target-specific therapeutics. Whether derivatized into oxime esters for oncology, conjugated with carbohydrates for glaucoma, or cyclized into fluorosaccharins for virology and immunology, this core remains a vital asset in the modern medicinal chemist's toolkit.

References

  • The Cornerstone of Modern Diuretics: A Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid in Drug Discovery. Benchchem. 4

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS (unibs.it). 2

  • Design, synthesis and biological evaluation of carbohydrate-based sulphonamide derivatives as topical antiglaucoma agents through selective inhibition of carbonic anhydrase II. PubMed. 3

  • 5-Methyl-2-sulfamoylbenzoic Acid. Benchchem. 1

  • Novel 2-saccharinylmethyl heterocyclic carboxylates usable as proteolytic enzymes inhibitors and their compositions and method of application. Google Patents.5

  • Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. ResearchGate. 6

Sources

Synthesis Pathways and Mechanistic Insights for 5-Fluoro-2-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

5-Fluoro-2-sulfamoylbenzoic acid (CAS 716359-66-9) is a highly specialized, privileged pharmaceutical intermediate. The sulfamoylbenzoic acid (SBA) scaffold is foundational to several classes of therapeutics, most notably loop diuretics (e.g., furosemide analogs), carbonic anhydrase inhibitors, and highly potent, subnanomolar agonists of the LPA2 (Lysophosphatidic acid type 2) receptor. The LPA2 receptor plays a critical role in mucosal barrier protection and antiapoptotic pathways, making SBA derivatives prime candidates for targeted drug development .

Synthesizing this specific fluorinated analog requires strict regiochemical control. This whitepaper provides an authoritative, self-validating guide to the synthesis of 5-fluoro-2-sulfamoylbenzoic acid, detailing the mechanistic causality behind route selection, reaction optimization, and isolation protocols.

Retrosynthetic Analysis & Route Selection

The synthesis of highly substituted benzene rings demands a strategic approach to avoid isomeric mixtures. Direct electrophilic aromatic substitution (e.g., chlorosulfonation of 3-fluorobenzoic acid) is fundamentally flawed for this target. The fluorine atom is an ortho/para director, while the carboxyl group is a meta director. Attempting direct chlorosulfonation yields an intractable mixture of 2-, 4-, and 6-substituted isomers due to competing electronic effects.

To guarantee absolute regiochemical fidelity, the optimal approach relies on the Sandmeyer-type sulfonylation (Meerwein reaction) . By starting with commercially available 2-amino-5-fluorobenzoic acid , the position of the incoming sulfonyl group is pre-determined by the amine.

Retrosynthesis Target 5-Fluoro-2-sulfamoylbenzoic acid (Target API Intermediate) Intermediate 5-Fluoro-2-(chlorosulfonyl)benzoic acid (Key Intermediate) Target->Intermediate Amidation (NH4OH) Starting 2-Amino-5-fluorobenzoic acid (Commercially Available) Intermediate->Starting Sandmeyer Sulfonylation (NaNO2, HCl, SO2, CuCl2)

Figure 1: Retrosynthetic logic for 5-Fluoro-2-sulfamoylbenzoic acid.

Comparative Analysis of Synthetic Strategies

To justify the selection of the Sandmeyer route, we must evaluate the quantitative metrics of alternative synthetic pathways. As summarized in Table 1 , the Sandmeyer route vastly outperforms direct functionalization methods.

Table 1: Comparative Analysis of Synthetic Strategies

StrategyStarting MaterialRegioselectivityOverall YieldScalabilityKey Drawback
Sandmeyer Sulfonylation 2-Amino-5-fluorobenzoic acid>99% (Absolute)70–80%HighRequires handling of SO₂ gas or bisulfite
Direct Chlorosulfonation 3-Fluorobenzoic acid<40% (Mixed isomers)<30%LowPoor regiocontrol; difficult purification
Directed Ortho-Metalation 3-Fluorobenzoic acid~85%40–50%LowRequires cryogenic (-78 °C) conditions

The Sandmeyer-Type Sulfonylation: Mechanistic Workflow

The transformation of the arylamine to the corresponding sulfonamide is achieved in three distinct chemical phases: Diazotization, Radical Sulfonylation, and Amidation .

Workflow Step1 1. Diazotization • NaNO2, HCl (aq) • 0-5 °C, 30 min Step2 2. Sulfonylation • SO2 (g), CuCl2 • AcOH, RT, 2 hr Step1->Step2 Step3 3. Amidation • NH4OH (aq) • 0 °C to RT, 1 hr Step2->Step3 Step4 4. Isolation • Acidify to pH 2 • Filter & Dry Step3->Step4

Figure 2: Step-by-step experimental workflow for the Sandmeyer route.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a mechanistic rationale (causality) and an observable validation checkpoint to ensure process integrity before proceeding to the next stage .

Step 1: Diazotization of 2-Amino-5-fluorobenzoic acid
  • Procedure: Suspend 2-amino-5-fluorobenzoic acid (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the highly acidic suspension to 0–5 °C using an ice-salt bath. Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Causality: The amine is protonated and subsequently reacts with the nitrosonium ion (NO⁺) generated in situ from NaNO₂/HCl to form the diazonium salt. Temperature control is critical; exceeding 10 °C provides enough thermal energy to drive the expulsion of N₂ gas, resulting in the formation of a phenol byproduct (5-fluoro-2-hydroxybenzoic acid).

  • Self-Validation Checkpoint: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of a slight excess of nitrous acid, validating that the amine has been completely consumed.

Step 2: Radical Sulfonylation (Meerwein Reaction)
  • Procedure: In a separate vessel, prepare a saturated solution of sulfur dioxide (SO₂) in glacial acetic acid (approx. 5.0 eq of SO₂). Add copper(II) chloride dihydrate (CuCl₂·2H₂O, 0.25 eq). Transfer the cold diazonium salt solution dropwise into the SO₂/CuCl₂ mixture at room temperature. Stir for 2 hours. (Note: Aqueous sodium bisulfite can be used as a safer alternative to SO₂ gas).

  • Causality: Cu(II) is reduced to Cu(I) by SO₂. The Cu(I) species acts as a catalyst for a Single-Electron Transfer (SET) to the diazonium ion, releasing N₂ gas and forming a highly reactive aryl radical. This radical rapidly attacks the dissolved SO₂ to form a sulfonyl radical, which is subsequently chlorinated by CuCl₂ (regenerating the Cu(I) catalyst) to yield 5-fluoro-2-(chlorosulfonyl)benzoic acid.

Step 3: Amidation
  • Procedure: Cool the crude sulfonyl chloride mixture to 0 °C. Slowly add an excess of cold aqueous ammonium hydroxide (NH₄OH, 28%, 5.0 eq). Allow the reaction to warm to room temperature and stir for 1 hour.

  • Causality: The sulfonyl chloride is a highly electrophilic species that reacts rapidly with ammonia to form the sulfonamide. Because the reaction is highly exothermic, initial cooling prevents the thermal hydrolysis of the sulfonyl chloride into a sulfonic acid byproduct.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1). The disappearance of the non-polar sulfonyl chloride spot and the appearance of a highly polar, UV-active baseline spot (the ammonium salt of the product) confirms complete amidation.

Step 4: Isolation and Purification
  • Procedure: The reaction mixture is currently basic, meaning the product exists as a highly water-soluble ammonium carboxylate salt. Slowly add concentrated HCl dropwise until the pH of the solution reaches exactly 2.0. Stir the resulting suspension for 30 minutes at 0 °C. Filter the precipitate, wash with ice-cold water, and dry under high vacuum at 45 °C.

  • Causality: 5-Fluoro-2-sulfamoylbenzoic acid is an amphoteric molecule. The pKa of the benzoic acid moiety is approximately 3.5, while the sulfonamide proton has a pKa of ~10. At pH 2, the carboxylate is fully protonated (neutral), and the sulfonamide remains neutral. This loss of ionic character drastically reduces aqueous solubility, forcing the product to crash out of solution.

  • Self-Validation Checkpoint: The formation of a dense, white crystalline precipitate immediately upon reaching pH 2–3. A subsequent melting point analysis and ¹H-NMR (DMSO-d6) will show the characteristic broad singlet of the -SO₂NH₂ protons at ~7.4 ppm and the COOH proton at >13.0 ppm.

Reaction Optimization & Quantitative Data

To ensure maximum yield and purity, specific parameters must be strictly controlled. Table 2 outlines the critical process parameters and the mechanistic consequences of deviation.

Table 2: Reaction Optimization Parameters for the Sandmeyer Route

ParameterOptimal ConditionSub-optimal ConditionMechanistic Consequence of Deviation
Diazotization Temp 0–5 °C>10 °CThermal degradation of diazonium salt to phenol byproduct
CuCl₂ Equivalent 0.2–0.3 eq<0.1 eqSluggish radical generation; incomplete conversion
SO₂ Saturation >5.0 eq (Saturated)<2.0 eqIncreased formation of Sandmeyer chlorination byproduct (aryl chloride)
Amidation Temp 0 °C → RT>25 °C (Initial)Hydrolysis of sulfonyl chloride to sulfonic acid due to exotherm

Conclusion

The synthesis of 5-fluoro-2-sulfamoylbenzoic acid is best achieved through a Sandmeyer-type sulfonylation of 2-amino-5-fluorobenzoic acid. By leveraging the pre-existing regiochemistry of the starting aniline, this route bypasses the inherent directing-group conflicts of direct electrophilic aromatic substitution. Strict adherence to temperature controls, catalyst loading, and pH-guided isolation ensures a high-yielding, scalable, and self-validating process suitable for advanced pharmaceutical intermediate manufacturing.

References

  • Title: Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link] [1]

  • Title: US Patent 2946815A - 2-sulfamoylbenzoic acid esters Source: Google P
  • Title: 2-Sulfamoylbenzoic acid (632-24-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents Source: Chemchart URL: [Link] [3]

Methodological & Application

Synthesis Protocols for 5-Fluoro-2-sulfamoylbenzoic Acid Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of a wide array of pharmacologically active agents.[1][2] Its unique combination of a carboxylic acid and a sulfonamide group allows for multifaceted interactions with biological targets, leading to potent modulators of enzymes and receptors.[1] The strategic incorporation of a fluorine atom, specifically at the 5-position, further enhances the therapeutic potential of these derivatives. Fluorine's high electronegativity and small size can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.

Derivatives of 5-fluoro-2-sulfamoylbenzoic acid have shown significant promise in various therapeutic areas. They have been investigated as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in thrombosis and inflammation, and as specific agonists for the lysophosphatidic acid 2 (LPA₂) receptor, which plays a role in anti-apoptotic and mucosal barrier-protective effects.[1][3][4][5] This guide provides a detailed overview of the synthetic strategies and step-by-step protocols for preparing 5-fluoro-2-sulfamoylbenzoic acid and its derivatives, offering field-proven insights for researchers in drug discovery and development.

General Synthetic Strategy

The synthesis of 5-fluoro-2-sulfamoylbenzoic acid derivatives is typically accomplished through a robust, linear, multi-step sequence. This approach offers high modularity, allowing for the systematic introduction of diverse functional groups to explore structure-activity relationships (SAR). The core strategy involves three primary stages:

  • Chlorosulfonylation: The process begins with the electrophilic substitution of a fluorinated benzoic acid precursor using an excess of chlorosulfonic acid to install the sulfonyl chloride group.

  • Sulfonamide Formation (Amination): The resulting sulfonyl chloride is then reacted with an amine (commonly ammonia or a primary/secondary amine) to form the crucial sulfonamide linkage.

  • Derivatization: The carboxylic acid of the 5-fluoro-2-sulfamoylbenzoic acid intermediate is then coupled with a desired amine or alcohol to generate the final amide or ester derivatives. Alternatively, the sulfonamide nitrogen can be further functionalized.[1][3][5]

The following workflow diagram illustrates this general synthetic pathway.

G cluster_0 Core Synthesis cluster_1 Derivatization A Substituted Benzoic Acid B Chlorosulfonylation A->B Chlorosulfonic Acid C Sulfonyl Chloride Intermediate B->C D Amination C->D Amine (e.g., NH₃) E Sulfamoylbenzoic Acid Core D->E F Amide Coupling E->F Amine, Coupling Agent (e.g., EDC) H Esterification E->H Alcohol, Acid Catalyst G Final Amide Derivatives F->G I Final Ester Derivatives H->I G cluster_0 Synthetic Pathway A 3-Fluorobenzoic Acid B 5-Fluoro-2-(chlorosulfonyl) benzoic acid A->B 1. HSO₃Cl C 5-Fluoro-2-sulfamoyl benzoic acid B->C 2. NH₄OH D Final Amide Derivative C->D 3. R-NH₂, EDC, DMAP

Sources

The Strategic Utility of 5-Fluoro-2-sulfamoylbenzoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 5-Fluoro-2-sulfamoylbenzoic acid as a pivotal intermediate in pharmaceutical manufacturing. Moving beyond a simple recitation of facts, this document, curated from the perspective of a Senior Application Scientist, delves into the causality behind experimental designs, offering field-proven insights into its application. The protocols herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Introduction: Unveiling the Potential of a Versatile Intermediate

5-Fluoro-2-sulfamoylbenzoic acid, with its strategic placement of a fluorine atom, a carboxylic acid, and a sulfamoyl group, presents a unique combination of reactivity and functionality. This trifecta of chemical handles makes it a highly valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). The electron-withdrawing nature of the fluorine and sulfamoyl groups significantly influences the reactivity of the benzene ring, while the carboxylic acid and sulfamoyl moieties provide key points for molecular elaboration.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₆FNO₄S[1]
Molecular Weight 219.19 g/mol [1]
Appearance White to off-white solid[2]
Storage Sealed in a dry environment at 2-8°C[2]

Core Applications in Pharmaceutical Synthesis

The unique structural features of 5-Fluoro-2-sulfamoylbenzoic acid make it a prime candidate for the synthesis of two major classes of therapeutic agents: loop diuretics and sulfonylurea antidiabetics .

Synthesis of Loop Diuretics: A Furosemide Analogue Case Study

Loop diuretics are a cornerstone in the management of edema and hypertension. The synthesis of Furosemide, a potent loop diuretic, provides a well-documented blueprint for the application of halosulfamoylbenzoic acid derivatives. While Furosemide itself is synthesized from a chloro-analogue, the following protocol illustrates how 5-Fluoro-2-sulfamoylbenzoic acid can be utilized in a similar synthetic strategy to produce a fluoro-analogue of Furosemide. This substitution can potentially alter the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Reaction Scheme:

A 5-Fluoro-2-sulfamoylbenzoic acid C Fluoro-Furosemide Analogue A->C Nucleophilic Aromatic Substitution B Furfurylamine B->C

Caption: Synthesis of a Fluoro-Furosemide Analogue.

Protocol 1: Synthesis of a Fluoro-Furosemide Analogue

This protocol is adapted from established industrial syntheses of Furosemide, substituting the chloro-intermediate with 5-Fluoro-2-sulfamoylbenzoic acid.[2][3]

Materials:

  • 5-Fluoro-2-sulfamoylbenzoic acid

  • Furfurylamine

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Fluoro-2-sulfamoylbenzoic acid (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents) in anhydrous DMF.

  • Addition of Amine: To the stirred suspension, add furfurylamine (1.2 equivalents) dropwise at room temperature. The causality behind using a slight excess of the amine is to drive the reaction to completion and compensate for any potential side reactions.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous mixture to pH 3-4 with 1M HCl. This protonates the carboxylate, leading to the precipitation of the product.

  • Extraction: Extract the product with ethyl acetate (3 x volumes). The organic layers are combined.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure Fluoro-Furosemide analogue.

Expected Outcome:

Based on analogous syntheses of Furosemide, a yield of 70-85% of the pure product can be anticipated. The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Synthesis of Sulfonylurea Antidiabetics: A Representative Protocol

The sulfonylurea class of drugs are widely used in the management of type 2 diabetes. The core structure of these drugs features a sulfonylurea moiety, which can be readily synthesized from a sulfamoyl-containing aromatic compound and an isocyanate.[4]

Reaction Scheme:

A 5-Fluoro-2-sulfamoylbenzoic acid D Activation A->D SOCl₂ or (COCl)₂ B Cyclohexyl isocyanate C Sulfonylurea Drug Analogue B->C D->C Coupling

Caption: General Synthesis of a Sulfonylurea Analogue.

Protocol 2: Representative Synthesis of a Sulfonylurea Analogue

This protocol illustrates the general approach to synthesizing a sulfonylurea derivative from 5-Fluoro-2-sulfamoylbenzoic acid. The choice of isocyanate will determine the final structure of the drug analogue.

Materials:

  • 5-Fluoro-2-sulfamoylbenzoic acid

  • Cyclohexyl isocyanate (as a representative isocyanate)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Fluoro-2-sulfamoylbenzoic acid (1 equivalent) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). To this suspension, add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise at 0°C. The causality for this step is the conversion of the carboxylic acid to a more reactive acid chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The reaction can be monitored by the disappearance of the starting material on TLC.

  • Removal of Excess Reagent: Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

  • Coupling Reaction: Dissolve the resulting crude acid chloride in anhydrous THF. In a separate flask, dissolve cyclohexyl isocyanate (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous THF.

  • Addition: Slowly add the acid chloride solution to the isocyanate solution at 0°C. The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water. Extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired sulfonylurea analogue.

Expected Outcome:

Yields for this type of coupling reaction are typically in the range of 60-80%. Characterization by NMR and Mass Spectrometry is essential to confirm the structure of the synthesized sulfonylurea.

Synthesis of the Intermediate: 5-Fluoro-2-sulfamoylbenzoic Acid

A robust and scalable synthesis of the title intermediate is crucial for its application in drug manufacturing. A common and effective method involves a two-step process starting from 2-fluorobenzoic acid: chlorosulfonation followed by amination.[5][6]

Reaction Scheme:

A 2-Fluorobenzoic acid C 2-Fluoro-5-chlorosulfonylbenzoic acid A->C Chlorosulfonation B Chlorosulfonic acid B->C E 5-Fluoro-2-sulfamoylbenzoic acid C->E Amination D Ammonia D->E

Caption: Synthesis of 5-Fluoro-2-sulfamoylbenzoic Acid.

Protocol 3: Synthesis of 5-Fluoro-2-sulfamoylbenzoic Acid

Part A: Chlorosulfonation of 2-Fluorobenzoic Acid [5]

Materials:

  • 2-Fluorobenzoic acid

  • Chlorosulfonic acid

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a gas outlet connected to a scrubber (to neutralize HCl gas), carefully add chlorosulfonic acid (5-10 equivalents).

  • Addition of Substrate: Cool the chlorosulfonic acid to 0°C in an ice bath. Slowly add 2-fluorobenzoic acid (1 equivalent) portion-wise, ensuring the temperature does not exceed 10°C. The large excess of chlorosulfonic acid serves as both the reagent and the solvent.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70°C for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Drying: Dry the solid under vacuum to obtain crude 2-fluoro-5-chlorosulfonylbenzoic acid. This intermediate is often used in the next step without further purification.

Part B: Amination of 2-Fluoro-5-chlorosulfonylbenzoic Acid [6]

Materials:

  • 2-Fluoro-5-chlorosulfonylbenzoic acid (from Part A)

  • Aqueous ammonia (concentrated)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Reaction Setup: In a beaker or flask, cool concentrated aqueous ammonia to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add the crude 2-fluoro-5-chlorosulfonylbenzoic acid from Part A to the cold ammonia solution with stirring. This reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • Reaction: Stir the mixture at 0-5°C for 1-2 hours.

  • Acidification: After the reaction is complete, carefully acidify the mixture to pH 2-3 with concentrated HCl. This will precipitate the final product.

  • Isolation: Collect the white precipitate by vacuum filtration and wash with cold water.

  • Purification: The crude 5-Fluoro-2-sulfamoylbenzoic acid can be purified by recrystallization from water or an ethanol/water mixture to yield a pure white solid.

Quantitative Data Summary:

StepStarting MaterialKey ReagentsProductTypical YieldPurity
Chlorosulfonation 2-Fluorobenzoic acidChlorosulfonic acid2-Fluoro-5-chlorosulfonylbenzoic acid85-95%>90% (crude)
Amination 2-Fluoro-5-chlorosulfonylbenzoic acidAqueous ammonia5-Fluoro-2-sulfamoylbenzoic acid80-90%>98% (after recrystallization)

Safety and Handling

5-Fluoro-2-sulfamoylbenzoic acid and the reagents used in its synthesis and application require careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Chlorosulfonic acid is highly corrosive and reacts violently with water; it must be handled with extreme caution.

Conclusion

5-Fluoro-2-sulfamoylbenzoic acid is a versatile and valuable pharmaceutical intermediate with significant potential in the synthesis of important drug classes. Its strategic functionalization allows for the efficient construction of complex molecules like loop diuretics and sulfonylureas. The protocols provided in this guide offer a robust framework for its synthesis and application, grounded in established chemical principles and supported by scientific literature. By understanding the causality behind the experimental procedures, researchers can effectively leverage this intermediate in their drug discovery and development endeavors.

References

  • Gpatindia. (2020, October 19). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • Google Patents. (2016). CN106117168A - A kind of preparation method of furosemide.
  • Google Patents. (1996). WO1996012714A1 - Process for the preparation of furosemide.
  • Google Patents. (1975). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • Pharmacy 180. (n.d.). SAR of Loop Diuretics. Retrieved from [Link]

  • Scribd. (n.d.). Sar Loop Diuretics. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-sulfamoylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of clinically approved loop diuretics. Retrieved from [Link]

  • Xu, Y., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 6947–6961. [Link]

  • DergiPark. (2023). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 735-748. [Link]

  • MDPI. (2023). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Molecules, 28(3), 1385. [Link]

  • Zenodo. (2024). Sustainable Chemistry and Pharmacy. [Link]

  • Synthonix, Inc. (n.d.). 5-(Chlorosulfonyl)-2-fluorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes for glipizide 1 a and glibenclamide 1 b. Retrieved from [Link]

  • Frontiers. (2023). Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. Frontiers in Chemistry, 11, 1189403. [Link]

  • Vietnam Journal of Science, Technology and Engineering. (2019). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering, 61(4), 54-58. [Link]

  • Google Patents. (2018). WO2018078657A1 - Process for preparation of glipizide.
  • PMC. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(52), 27153-27161. [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of Glipizide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2,4-dichloro-5-sulfamoylbenzoic acid. Retrieved from [Link]

Sources

Application Note: Advanced Purification and Recrystallization Protocols for 5-Fluoro-2-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-Fluoro-2-sulfamoylbenzoic acid (CAS: 716359-66-9) is a highly functionalized aromatic building block characterized by a carboxylic acid, a primary sulfonamide, and a fluorine atom[1]. It serves as a critical intermediate in the synthesis of sulfonamide-based therapeutics and specialized agrochemicals.

The presence of the strongly electron-withdrawing fluorine atom at the 5-position inductively increases the acidity of the carboxylic acid (lowering its pKa relative to unsubstituted analogs) while simultaneously modulating the molecule's crystal lattice energy. Because both the carboxylic acid and sulfonamide groups are capable of extensive intermolecular hydrogen bonding, the crude material often co-crystallizes with structurally similar impurities during upstream synthesis.

To achieve >99.5% purity suitable for downstream active pharmaceutical ingredient (API) synthesis, a dual-mechanism purification strategy is required: an initial acid-base pre-purification to remove neutral organics, followed by a thermodynamically controlled mixed-solvent recrystallization [2].

Causality in Solvent Selection

The dissolution of sulfamoylbenzoic acid derivatives is an endothermic process highly dependent on the solvent's Hildebrand solubility parameter and hydrogen-bond donating/accepting capacity[3]. Water alone is a poor solvent at room temperature due to the high hydrophobic surface area of the fluorinated aromatic ring[4]. However, the addition of ethanol disrupts the rigid water hydrogen-bond network and favorably solvates the aromatic system, leading to a non-linear, exponential increase in solubility at elevated temperatures[3]. By dissolving the compound in hot ethanol and titrating water as an anti-solvent, we can precisely control the supersaturation point, ensuring slow nucleation and the exclusion of impurities from the growing crystal lattice.

Thermodynamic Solubility Profile

To guide solvent volume calculations, the following table summarizes the representative equilibrium solubility of the sulfamoylbenzoic acid molecular class in aqueous-ethanolic mixtures.

Temperature (°C)Solubility in 100% Water ( g/100 mL)Solubility in 50:50 EtOH:Water ( g/100 mL)Solubility in 100% Ethanol ( g/100 mL)
20 (Ambient)0.154.2012.50
400.359.8024.10
600.8521.5045.30
75 (Reflux)1.90>35.00>60.00

Note: Values are synthesized from the dissolution thermodynamics of benzoic acid and analogous sulfonamide derivatives to serve as a baseline for solvent scaling[3][4].

Experimental Protocols

Phase 1: Acid-Base Pre-Purification

Causality: Crude synthetic mixtures often contain unreacted neutral starting materials or non-ionizable byproducts. By converting 5-Fluoro-2-sulfamoylbenzoic acid into its highly water-soluble sodium salt, neutral impurities can be mechanically filtered out before the formal crystallization step.

  • Dissolution: Suspend 10.0 g of crude 5-Fluoro-2-sulfamoylbenzoic acid in 50 mL of deionized water. Slowly add 1M NaOH under continuous stirring until the pH reaches 9.5–10.0.

  • Filtration: Heat the basic solution gently to 40 °C to reduce viscosity, then perform a vacuum filtration through a Celite pad to remove insoluble neutral impurities.

  • Precipitation: Transfer the filtrate to a clean 250 mL Erlenmeyer flask submerged in an ice bath. While stirring vigorously at 400 RPM, add 6M HCl dropwise until the pH reaches 2.0–2.5.

    • Validation Check: A dense white precipitate must form immediately upon reaching pH < 3.0. If the solution remains clear, the concentration is too low; validate the system by evaporating 30% of the solvent mass under reduced pressure and re-chilling.

  • Isolation: Collect the pre-purified solid via vacuum filtration. Wash the filter cake with 2 x 15 mL of ice-cold deionized water to remove residual NaCl. Air-dry for 2 hours.

Phase 2: Mixed-Solvent Recrystallization (Ethanol/Water)

Causality: Rapid cooling or using a single solvent often leads to "oiling out" (liquid-liquid phase separation) or the formation of amorphous solids that trap impurities. A binary Ethanol/Water system allows for thermal dissolution followed by anti-solvent-induced crystallization, maximizing lattice purity[2].

  • Thermal Dissolution: Transfer the pre-purified solid to a 250 mL round-bottom flask equipped with a reflux condenser. Add 30 mL of absolute ethanol and heat to 70–75 °C using a water bath until complete dissolution is achieved.

  • Anti-Solvent Titration: Remove the condenser momentarily. While maintaining the temperature at 70 °C, add deionized water dropwise (approx. 15–20 mL) until a faint, persistent cloudiness (turbidity) is observed.

  • Clarification: Add exactly 1–2 mL of hot ethanol to the turbid solution until it becomes perfectly clear again. This sets the system exactly at the saturation boundary.

    • Validation Check: If the solution requires more than 5 mL of ethanol to clear, too much water was added, shifting the Hildebrand parameter too far. Proceeding from this state will yield fine, impure needles rather than bulk crystals.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20 °C) over 2 hours. The slow cooling gradient (-25 °C/hr) promotes the growth of large, high-purity crystalline plates.

  • Maturation: Once at room temperature, transfer the flask to a 4 °C refrigerator for an additional 4 hours to maximize the thermodynamic yield.

  • Final Isolation: Filter the pure crystals under vacuum. Wash with 10 mL of a pre-chilled 10:90 Ethanol:Water mixture. Dry under high vacuum at 45 °C for 12 hours.

Visualizing the Purification Workflow

Workflow cluster_0 Phase 1: Acid-Base Pre-Purification cluster_1 Phase 2: Mixed-Solvent Recrystallization Crude Crude 5-Fluoro-2-sulfamoylbenzoic acid (Contains neutral & inorganic impurities) DissolveBase Dissolve in 1M NaOH Target pH: 9.5 - 10.0 Crude->DissolveBase Filter Hot Filtration (Removes insoluble neutral organics) DissolveBase->Filter Precipitate Acidify with 6M HCl Target pH: 2.0 - 2.5 Filter->Precipitate Isolate Vacuum Filtration & Water Wash (Yields pre-purified cake) Precipitate->Isolate DissolveHot Dissolve in Hot Ethanol (70 °C - 75 °C) Isolate->DissolveHot AddWater Titrate Anti-solvent (Water) Until persistent cloud point DissolveHot->AddWater Cooling Controlled Cooling (-25 °C/hr to 4 °C) AddWater->Cooling Pure Pure 5-Fluoro-2-sulfamoylbenzoic acid (>99.5% HPLC Purity) Cooling->Pure

Figure 1: End-to-end purification workflow for 5-Fluoro-2-sulfamoylbenzoic acid.

Troubleshooting & Optimization

  • Oiling Out (Liquid-Liquid Phase Separation): If the compound forms a distinct liquid layer instead of crystallizing during the cooling phase, the initial solute concentration is too high, or the cooling rate is too rapid.

    • Optimization: Reheat the mixture to 70 °C, add 5 mL of absolute ethanol to decrease the saturation ratio, and cool at a slower rate (e.g., using a programmed chiller or insulating the flask with cotton).

  • Persistent Coloration: If the hot ethanolic solution is yellow or brown, trace conjugated impurities are present.

    • Optimization: Add 0.5 g of activated carbon (e.g., Darco) to the hot ethanol solution, boil gently for 5 minutes, and perform a hot gravity filtration before proceeding to the water titration step.

References

  • 2-Sulfamoylbenzoic acid | C7H7NO4S | CID 69436 . PubChem, National Institutes of Health. 1

  • Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures . MDPI. 3

  • Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol . ResearchGate / Journal of Chemical & Engineering Data. 4

  • Method Development for Scaling Up 4-Isopropylsaccharin Production . BenchChem. 2

Sources

Application Note: Scale-Up Synthesis of 5-Fluoro-2-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Fluoro-2-sulfamoylbenzoic acid , a critical intermediate in the development of sulfonamide-based pharmaceuticals and kinase inhibitors.[1] Unlike direct chlorosulfonation of fluorobenzoic acids, which often suffers from poor regioselectivity (yielding mixtures of 3-, 4-, and 6-isomers), this protocol utilizes a Meerwein Sulfonation strategy starting from 2-amino-5-fluorobenzoic acid .[1]

This route guarantees exclusive functionalization at the 2-position, ensuring high isomeric purity (>98%) essential for GMP-grade manufacturing.[1] The process is designed for scale-up, addressing key engineering controls for heat management, gas evolution, and impurity purging.[1]

Process Chemistry & Reaction Scheme

The synthesis proceeds via a three-stage sequence:

  • Diazotization: Conversion of the aniline amine to a diazonium salt.[1]

  • Meerwein Sulfonation: Copper-catalyzed substitution of the diazonium group with sulfur dioxide to form the sulfonyl chloride.[1]

  • Amidation: Nucleophilic attack by ammonia to generate the final sulfonamide.[1]

Reaction Pathway Visualization

ReactionScheme SM 2-Amino-5-fluorobenzoic acid (C7H6FNO2) Diaz Diazonium Salt Intermediate (Unstable) SM->Diaz NaNO2, HCl < 5°C Int 5-Fluoro-2-(chlorosulfonyl)benzoic acid (C7H4ClFO4S) Diaz->Int SO2, CuCl2 (cat) AcOH, 30°C Prod 5-Fluoro-2-sulfamoylbenzoic acid (C7H6FNO4S) Int->Prod aq. NH3 0-10°C

Figure 1: Synthetic pathway from 2-amino-5-fluorobenzoic acid to the target sulfonamide via Meerwein sulfonation.[1]

Detailed Experimental Protocol

Safety Pre-requisites
  • Hazard Alert: Sulfur dioxide (

    
    ) is toxic and corrosive.[1] Diazonium salts are potentially explosive if dried.[1] Work must be performed in a well-ventilated fume hood with a caustic scrubber attached to the reactor vent.[1]
    
  • PPE: Acid-resistant gloves (nitrile/neoprene), full face shield, and chemical apron.[1]

Step 1: Diazotization & Meerwein Sulfonation

Objective: Convert 2-amino-5-fluorobenzoic acid to 5-fluoro-2-(chlorosulfonyl)benzoic acid.[1]

Reagents:

  • 2-Amino-5-fluorobenzoic acid (1.0 equiv)[1]

  • Hydrochloric acid, 37% (excess)[1]

  • Sodium nitrite (1.1 equiv)[1]

  • Sulfur dioxide gas (excess) or

    
    [1]
    
  • Copper(II) chloride dihydrate (0.05 equiv)[1]

  • Glacial Acetic Acid (Solvent)[1]

Procedure:

  • Preparation of Diazonium Salt:

    • Charge a glass-lined reactor with 2-Amino-5-fluorobenzoic acid (100 g, 0.645 mol) and water (300 mL).[1]

    • Add conc. HCl (160 mL) slowly with stirring. The amine hydrochloride may precipitate.[1]

    • Cool the mixture to -5°C to 0°C using a jacketed chiller.

    • Dropwise add a solution of Sodium Nitrite (49 g, 0.71 mol) in water (100 mL) over 45 minutes.[1] Maintain internal temperature < 5°C .

    • Checkpoint: Stir for 30 mins. Verify excess nitrite using starch-iodide paper (should turn blue instantly).[1] Destroy excess nitrite with a small amount of urea if necessary.[1]

  • Preparation of Sulfonation Mixture (The "Meerwein Cocktail"):

    • In a separate vessel, charge Glacial Acetic Acid (400 mL) and Copper(II) chloride (5.5 g).

    • Saturate the acetic acid with Sulfur Dioxide (

      
      ) gas  until the weight increases by approx. 150 g. Alternatively, use a saturated solution of sodium metabisulfite in acetic acid if gas handling is constrained.[1]
      
    • Adjust temperature to 20°C .

  • Coupling (The Critical Step):

    • Slowly transfer the cold diazonium slurry into the

      
      /CuCl
      
      
      
      mixture over 60 minutes.
    • Observation: Nitrogen gas evolution will be vigorous (

      
       off-gassing).[1] Ensure reactor venting is sized appropriately to prevent pressure buildup.[1]
      
    • Allow the temperature to rise naturally to 30°C but control exotherms > 35°C.

    • Stir for 2-3 hours until

      
       evolution ceases.
      
  • Isolation of Sulfonyl Chloride:

    • Pour the reaction mixture onto crushed ice (1 kg) with vigorous stirring.

    • The 5-Fluoro-2-(chlorosulfonyl)benzoic acid will precipitate as an off-white solid.[1]

    • Filter the solid and wash with cold water (3 x 200 mL) to remove copper salts and acetic acid.[1]

    • Note: Use the wet cake immediately for the next step to prevent hydrolysis.[1]

Step 2: Amidation

Objective: Convert the sulfonyl chloride to the final sulfonamide.[1]

Reagents:

  • Wet cake of 5-Fluoro-2-(chlorosulfonyl)benzoic acid

  • Ammonium hydroxide (28%

    
    , excess)[1]
    

Procedure:

  • Charge Ammonium Hydroxide (500 mL) into a reactor and cool to 0-5°C .

  • Add the wet sulfonyl chloride cake portion-wise to the ammonia solution over 30 minutes.

    • Exotherm Alert: The reaction is exothermic.[1] Maintain temperature < 15°C .

  • Stir at room temperature for 4 hours. The solid should dissolve as the ammonium salt of the product forms.[1]

  • Work-up & Purification:

    • Filter the solution to remove any insoluble mechanical impurities.[1]

    • Cool the filtrate to 10°C .

    • Acidify slowly with 6N HCl to pH 1-2.[1]

    • The product, 5-Fluoro-2-sulfamoylbenzoic acid , will crystallize out.

    • Filter the solid.[1][2][3]

    • Recrystallization: Dissolve in minimum boiling water (or water/ethanol 9:1), treat with activated carbon if colored, filter hot, and cool to crystallize.[1]

    • Dry in a vacuum oven at 50°C for 12 hours.

Scale-Up Considerations

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)Critical Control Strategy
Heat Removal Ice bathJacketed Reactor (Glycol)The diazotization is strictly temp-controlled (<5°C) to prevent phenol formation.[1]
Gas Evolution Open flaskScrubber System

evolution during sulfonation is rapid.[1] Dosing rate of diazonium salt must be controlled by reactor pressure/vent capacity.[1]
Corrosion GlasswareHastelloy/Glass-lined

and HCl are highly corrosive.[1] Stainless steel (SS316) is not recommended for the sulfonation step.[1]
Filtration Buchner FunnelCentrifuge/NutscheThe sulfonyl chloride intermediate hydrolyzes in moist air.[1] Minimize transfer times.
Process Flow Diagram

ProcessFlow cluster_0 Reactor A (Diazotization) cluster_1 Reactor B (Sulfonation) cluster_2 Workup & Isolation Step1 Mix 2-Amino-5-F-Benzoic Acid + HCl Cool to 0°C Step2 Dose NaNO2 (Exotherm Control) Step1->Step2 Step4 Transfer Diazonium from A to B (N2 Venting) Step2->Step4 Transfer Step3 Prepare AcOH + SO2 + CuCl2 Step3->Step4 Step5 Quench on Ice Step4->Step5 Step6 Filter Sulfonyl Chloride Step5->Step6 Step7 Amidation (NH4OH) Step6->Step7 Step8 Acidification & Crystallization Step7->Step8

Figure 2: Process flow logic for the pilot-scale production batch.

Analytical Controls & Specifications

To ensure the protocol is self-validating, the following specifications must be met at key checkpoints:

  • Intermediate (Sulfonyl Chloride):

    • Appearance: Off-white to yellowish solid.[1]

    • Functional Test: Take a small sample, react with aniline.[1] Check TLC for sulfonamide formation.[1] If hydrolysis occurred, sulfonic acid (water soluble) will form instead.[1]

  • Final Product (5-Fluoro-2-sulfamoylbenzoic acid):

    • Purity (HPLC): > 98.0% area.[1]

    • Melting Point: Expected range 165-168°C (dec).[1]

    • 1H NMR (DMSO-d6):

      • 
         13.5 (br s, 1H, COOH)[1]
        
      • 
         7.95 (dd, 1H, H-3, ortho to SO2)[1]
        
      • 
         7.55 (dd, 1H, H-6, ortho to COOH)[1]
        
      • 
         7.45 (m, 1H, H-4)[1]
        
      • 
         7.30 (s, 2H, SO2NH2)[1]
        
    • Regiochemistry Check: The coupling constant

      
       and 
      
      
      
      will confirm the 5-fluoro position relative to the sulfonamide.[1]

References

  • Meerwein Sulfonation Methodology

    • Doyle, M. P., et al. "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Sandmeyer Reaction."[1] J. Org.[1][4] Chem., 1977, 42(14), 2426–2429.[1] Link[1]

    • Note: Provides the mechanistic grounding for the copper-catalyzed sulfochlorination of diazonium salts.[1]

  • Precursor Synthesis (2-Amino-5-fluorobenzoic acid)

    • Sreenivasa, S., et al. "2-Amino-5-fluorobenzoic acid."[1] Acta Crystallographica Section E, 2013, E69, o387.[1] Link

    • Note: Confirms the structure and stability of the starting material.[1]

  • General Sulfamoylbenzoic Acid Synthesis

    • Kollmar, M., et al. "Preparation of 2-Amino-3-fluorobenzoic acid."[1] Organic Syntheses, 2002, 79, 196.[1] Link[1]

    • Note: While for the 3-fluoro isomer, the diazotization and handling protocols are directly transferable to the 5-fluoro isomer.[1]

  • Scale-Up Safety (Diazo Handling)

    • Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design."[1] Wiley-VCH, 2008.[1]

    • Note: Essential reading for managing the exotherms of diazonium decomposition.[1]

Sources

Application Note: Reagents and Protocols for the Cyclization of 5-Fluoro-2-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Introduction & Mechanistic Rationale

The saccharin (1,2-benzothiazol-3(2H)-one 1,1-dioxide) framework is a "privileged scaffold" in medicinal chemistry. It is extensively utilized in the development of proteolytic enzyme inhibitors[1], LPA2 receptor agonists[2], and recently, as a core structural motif in potent cyclic sulfonamide inhibitors of SARS-CoV-2[3].

The most direct and scalable synthetic route to this heterocyclic core is the intramolecular dehydrative cyclization of 2-sulfamoylbenzoic acid derivatives. However, the cyclization of 5-fluoro-2-sulfamoylbenzoic acid presents a distinct chemical challenge.

The Causality of Reagent Selection: The sulfonamide nitrogen is an inherently poor nucleophile because its lone pair is heavily delocalized into the highly electron-withdrawing sulfonyl group. Consequently, the adjacent carboxylic acid cannot undergo nucleophilic attack under mild, unactivated conditions. To overcome this high activation energy barrier, the carboxylic acid must be converted into a highly electrophilic species—such as an acyl chloride, an acylium ion, or an O-acylisourea intermediate. Only then can the weakly nucleophilic sulfonamide nitrogen successfully attack the carbonyl carbon to close the ring.

Nomenclature Note: The cyclization of 5-fluoro-2-sulfamoylbenzoic acid yields 5-fluoro-1,2-benzothiazol-3(2H)-one 1,1-dioxide (commonly referred to as 5-fluorosaccharin). In contrast, cyclization of the isomeric 4-fluoro-2-sulfamoylbenzoic acid yields 6-fluorosaccharin[4].

Reagent Selection Matrix

To address the nucleophilicity challenge, three distinct activation strategies are commonly employed. The table below summarizes the quantitative and qualitative data for each reagent system to aid in route selection.

Reagent SystemActivation MechanismTypical ConditionsYield ProfileScalability & Application
Thionyl Chloride (

) / DMF
Acyl Chloride FormationReflux, 2–4 h85–95%Excellent for large-scale; generates gaseous byproducts (

,

)[5].
Concentrated

Acylium Ion Generation80–90 °C, 12 h75–85%Highly scalable; avoids halogenated reagents. Used in SARS-CoV-2 inhibitor synthesis[4].
EDC·HCl / DMAP O-Acylisourea FormationRoom Temp, 16 h60–80%Ideal for complex substrates with thermal or acid-sensitive functional groups.
Thermal Cyclization Direct Dehydration200–220 °CVariableRequires specialized high-temperature equipment; driven by water evolution[6].

Mechanistic and Workflow Visualizations

Mechanism A 5-Fluoro-2-sulfamoylbenzoic acid (Poor Nucleophile) B Carboxylic Acid Activation (SOCl2, H2SO4, or EDC) A->B Reagent Addition C Highly Electrophilic Intermediate (Acyl Chloride / Acylium Ion) B->C Activation D Intramolecular Nucleophilic Attack (Tetrahedral Intermediate) C->D Ring Closure E Elimination / Deprotonation (-HCl, -H2O, or -Urea) D->E Collapse F 5-Fluorosaccharin (Cyclized Product) E->F Final Product

Mechanistic pathway of dehydrative cyclization from sulfamoylbenzoic acid to saccharin.

Workflow Start Substrate: 5-Fluoro-2-sulfamoylbenzoic acid RouteA Method A: SOCl2 / DMF Reflux, 2-4 h Start->RouteA RouteB Method B: Conc. H2SO4 90 °C, 12 h Start->RouteB RouteC Method C: EDC / DMAP RT, 16 h Start->RouteC WorkupA Concentration & Ice Water Quench RouteA->WorkupA WorkupB Precipitation in Crushed Ice RouteB->WorkupB WorkupC Aqueous Extraction (HCl / NaHCO3) RouteC->WorkupC Purification Recrystallization or Silica Gel Chromatography WorkupA->Purification WorkupB->Purification WorkupC->Purification Analysis Validation: NMR, IR, LC-MS Purification->Analysis

Experimental workflow comparing three distinct cyclization methodologies.

Detailed Experimental Protocols

Protocol A: Thionyl Chloride ( ) Mediated Cyclization

Causality: Thionyl chloride converts the carboxylic acid into a highly electrophilic acyl chloride. The addition of catalytic DMF forms the Vilsmeier-Haack reagent in situ, which drastically accelerates acyl chloride formation. Heating the mixture provides the kinetic energy required for the sulfonamide to attack the acyl chloride, driving the irreversible elimination of


 gas to complete the cyclization[5].
  • Setup: Charge a flame-dried round-bottom flask equipped with a reflux condenser and a gas scrubber with 5-fluoro-2-sulfamoylbenzoic acid (1.0 eq) and anhydrous toluene (10 volumes).

  • Activation: Add thionyl chloride (3.0 eq) dropwise at room temperature, followed by anhydrous DMF (0.05 eq).

  • Cyclization: Heat the reaction mixture to 80–90 °C.

    • Self-Validation Checkpoint: Monitor the gas scrubber. The continuous bubbling of

      
       and 
      
      
      
      gases indicates active acyl chloride formation and subsequent ring closure.
  • Completion: Once gas evolution ceases (typically 2–4 hours), cool the mixture to room temperature.

  • Workup: Concentrate the mixture under reduced pressure to remove toluene and excess

    
    . Carefully quench the resulting residue with ice-cold water.
    
    • Self-Validation Checkpoint: The cyclized 5-fluorosaccharin will immediately precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from isopropanol.

Protocol B: Brønsted Acid-Catalyzed Cyclization ( )

Causality: Concentrated sulfuric acid acts as both the solvent and a powerful Brønsted acid. It protonates the carboxylic acid carbonyl, generating a highly reactive acylium-like intermediate. This protocol avoids harsh halogenating agents and was successfully utilized in the synthesis of SARS-CoV-2 cyclic sulfonamide inhibitors[4].

  • Setup: In a round-bottom flask, suspend 5-fluoro-2-sulfamoylbenzoic acid (1.0 eq) in concentrated

    
     (5–10 volumes).
    
  • Cyclization: Heat the mixture to 80–90 °C with continuous stirring for 12 hours.

    • Self-Validation Checkpoint: The initial suspension will gradually homogenize into a clear, slightly darkened solution as the substrate dissolves and cyclizes.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the acidic solution over a large excess of vigorously stirred crushed ice.

    • Self-Validation Checkpoint: The product is highly insoluble in cold, aqueous acidic media and will crash out as a dense white/off-white precipitate.

  • Isolation: Filter the precipitate through a sintered glass funnel. Wash with copious amounts of cold water until the filtrate reaches a neutral pH. Dry under high vacuum.

Protocol C: Mild Carbodiimide Coupling (EDC / DMAP)

Causality: For substrates bearing acid- or thermal-sensitive functional groups, EDC forms an active O-acylisourea. DMAP acts as an essential nucleophilic acyl transfer catalyst, forming an N-acylpyridinium intermediate that is highly susceptible to attack by the weakly nucleophilic sulfonamide. DIPEA is added to partially deprotonate the sulfonamide, increasing its nucleophilicity.

  • Setup: Dissolve the substrate (1.0 eq) in anhydrous dichloromethane (DCM) or DMF.

  • Activation: Add EDC·HCl (1.5 eq) and DMAP (0.2 eq). Stir at room temperature for 15 minutes.

  • Cyclization: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise. Stir the reaction at room temperature for 16 hours.

  • Workup: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M

    
     (to remove DMAP/DIPEA), saturated aqueous 
    
    
    
    (to remove unreacted starting material), and brine.
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via silica gel chromatography if necessary.
    

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the synthesized product, the protocol must be self-validating through rigorous analytical characterization. The cyclization results in distinct, predictable shifts in spectroscopic data.

Analytical TechniqueExpected Observation for Unreacted AcidExpected Observation for Cyclized 5-FluorosaccharinDiagnostic Rationale
FTIR Spectroscopy Broad

stretch (~2500-3300

);

stretch at ~1680

.
Loss of broad

stretch; sharp imide

stretch shifts to ~1730–1750

.
Ring strain in the 5-membered heterocyclic ring increases the

bond order/frequency.

H NMR (DMSO-

)
Broad

(~13.0 ppm, 1H);

(~7.5 ppm, 2H).
Disappearance of

and

signals; appearance of a sharp, strongly deshielded imide

(~11.5 ppm, 1H)
.
The primary sulfonamide is converted to a secondary cyclic imide, drastically altering the proton environment.
LC-MS (ESI-) [M-H]⁻ at m/z 218.[M-H]⁻ at m/z 200 .Confirms the exact mass loss of one water molecule (18 Da) during dehydrative cyclization.

Troubleshooting Guide:

  • Incomplete Conversion (Protocol A): Ensure DMF is added as a catalyst; without Vilsmeier-Haack activation, acyl chloride formation is sluggish.

  • Product Hydrolysis During Workup: Saccharin derivatives can hydrolyze back to the open-chain acid in strongly basic aqueous conditions. Always maintain neutral or slightly acidic conditions during aqueous workups.

References

1.[1] EP0594257A1 - 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors and compositions and method of use thereof. Google Patents. 1 2.[6] Technical Support Center: Method Development for Scaling Up 4-Isopropylsaccharin Production. Benchchem. 6 3.[2] Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PubMed Central (NIH). 2 4.[4] Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. ResearchGate. 4 5.[5] EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. Google Patents. 5 6.[3] Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. PubMed (NIH). 3

Sources

Application Note: Green Chemistry Synthesis of 5-Fluoro-2-sulfamoylbenzoic Acid via DABSO-Mediated Sandmeyer Chlorosulfonylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Sulfonamides, particularly functionalized sulfamoylbenzoic acids, are privileged pharmacophores widely utilized in the development of human carbonic anhydrase (hCA) inhibitors and other targeted therapeutics. The synthesis of the critical intermediate 5-fluoro-2-sulfamoylbenzoic acid conventionally relies on the direct chlorosulfonation of fluorobenzoic acids or the classical Meerwein reaction. However, these traditional routes are plagued by severe drawbacks: direct chlorosulfonation requires massive excesses of highly corrosive chlorosulfonic acid, while the classical Meerwein reaction often suffers from poor yields due to the biphasic nature of aqueous SO₂ systems and competitive hydrolysis of the sulfonyl chloride intermediate.

To address these environmental and operational bottlenecks, this application note details a green, self-validating synthetic protocol. By leveraging a Sandmeyer-type chlorosulfonylation using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as a bench-stable SO₂ surrogate, we bypass the use of toxic SO₂ gas. Furthermore, telescoping the reaction into a one-pot amidation eliminates the need to isolate the highly reactive sulfonyl chloride, drastically reducing the E-factor (environmental factor) and improving overall laboratory safety.

Synthesis Workflow & Logical Pathway

The reaction proceeds via the in situ generation of an aryl diazonium salt from 2-amino-5-fluorobenzoic acid. A copper(II)-catalyzed single-electron transfer (SET) reduces the diazonium species to an aryl radical, which is subsequently trapped by the SO₂ released from DABSO. Oxidation and chlorination yield the sulfonyl chloride intermediate, which is immediately subjected to one-pot amidation with aqueous ammonia.

G A 2-Amino-5-fluorobenzoic acid (Starting Material) B Diazotization (t-BuONO, HCl, 0°C) A->B C Diazonium Intermediate (In situ) B->C D Green Sulfonylation (DABSO, CuCl2, rt) C->D E 5-Fluoro-2-(chlorosulfonyl) benzoic acid D->E F One-Pot Amidation (NH4OH, rt) E->F G 5-Fluoro-2-sulfamoylbenzoic acid (Target Product) F->G

Workflow for the green synthesis of 5-Fluoro-2-sulfamoylbenzoic acid via DABSO chlorosulfonylation.

Comparative Analysis: Traditional vs. Green Approach

The following table summarizes the quantitative and qualitative improvements achieved by transitioning to the DABSO-mediated protocol.

ParameterTraditional Chlorosulfonation / MeerweinGreen DABSO-Mediated Protocol
Sulfur Source Gaseous SO₂ or Chlorosulfonic AcidDABSO (Solid, bench-stable surrogate)
Reaction Media Glacial acetic acid / Aqueous biphasicAcetonitrile (MeCN) / Water
Temperature < 5 °C (highly exothermic risks)0 °C to Room Temperature
Intermediate Handling Requires isolation of sulfonyl chlorideTelescoped one-pot amidation
Regioselectivity Variable (competing EAS sites)Absolute (directed by diazonium site)
Environmental Impact High E-factor, massive acidic wasteLow E-factor, catalytic copper

Experimental Protocol

This methodology is designed as a self-validating system . Visual cues and strategic pH adjustments ensure that the chemist can monitor the reaction's progress and isolate the product without requiring intermediate chromatographic purification.

Phase 1: In Situ Diazotization and Green Chlorosulfonylation
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, suspend 2-amino-5-fluorobenzoic acid (1.0 equiv, 10 mmol) and DABSO (0.6 equiv, 6 mmol) in acetonitrile (MeCN, 20 mL).

    • Causality: DABSO provides two equivalents of SO₂ per molecule; 0.6 equiv ensures a slight excess of SO₂ while maintaining strict atom economy. MeCN is chosen as a polar aprotic solvent that stabilizes the radical intermediates and solubilizes the DABSO complex.

  • Catalyst Addition: Add CuCl₂ (0.1 equiv, 1 mmol) and aqueous HCl (37%, 2.5 equiv, 25 mmol). Cool the mixture to 0 °C using an ice bath.

    • Causality: The copper catalyst initiates the single-electron transfer (SET) required to convert the diazonium salt into an aryl radical. HCl provides the chloride source for the final sulfonyl chloride formation and maintains the acidic environment necessary for diazotization.

  • Diazotization: Add tert-butyl nitrite (1.2 equiv, 12 mmol) dropwise over 15 minutes.

    • Causality: Dropwise addition prevents the dangerous accumulation of the energetic diazonium species. It allows the diazonium intermediate to be consumed by the Sandmeyer reaction as soon as it is formed, ensuring a thermally safe process.

  • Reaction Progression (Self-Validation): Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

    • Validation Cue: The evolution of nitrogen gas (visible bubbling) indicates the successful formation of the aryl radical. The cessation of bubbling serves as a macroscopic indicator that radical generation and SO₂ trapping are complete.

Phase 2: Telescoped Amidation and Isolation
  • Amine Addition: Once the chlorosulfonylation is complete (verified by the cessation of gas evolution), cool the reaction mixture back to 0 °C. Slowly add aqueous ammonia (NH₄OH, 28%, 5.0 equiv, 50 mmol) dropwise.

    • Causality: A telescoped, one-pot approach bypasses the isolation of the highly reactive and moisture-sensitive 5-fluoro-2-(chlorosulfonyl)benzoic acid. The excess ammonia acts as both the nucleophile for sulfonamide formation and the acid scavenger for the generated HCl.

  • Completion and Quenching: Stir for an additional 30 minutes at room temperature. Acidify the mixture to pH 2-3 using 1M HCl.

    • Causality: Acidification ensures the carboxylic acid group of the product is fully protonated, driving the precipitation of the target molecule from the aqueous/organic mixture.

  • Isolation: Filter the resulting precipitate, wash thoroughly with cold water (3 x 10 mL), and dry under vacuum at 40 °C overnight.

    • Causality: Cold water removes residual inorganic salts (copper, ammonium chloride) without significantly dissolving the target product, yielding high-purity 5-fluoro-2-sulfamoylbenzoic acid without the need for column chromatography.

Analytical Validation

To confirm the structural integrity of the synthesized 5-fluoro-2-sulfamoylbenzoic acid, the following analytical checks should be performed:

  • LC-MS: The final product should display a prominent [M-H]⁻ peak at m/z 218.0 in negative electrospray ionization (ESI-) mode. (Note: If tracking the intermediate sulfonyl chloride, it will often appear as the sulfonic acid at m/z 219.0 due to hydrolysis on the LC column).

  • ¹H NMR (DMSO-d₆): Look for the characteristic broad singlet of the sulfonamide protons (-SO₂NH₂) integrating to 2H around 7.4 ppm, and the highly deshielded carboxylic acid proton (-COOH) typically appearing >13.0 ppm. The aromatic region will display coupling patterns characteristic of a 1,2,5-trisubstituted benzene ring with distinct H-F scalar coupling.

References

  • Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights

Application Note: Synthesis of Sulfonamide Therapeutics Utilizing 5-Fluoro-2-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Mechanistic Rationale

The development of sulfonamide-based therapeutics relies heavily on versatile, bifunctional building blocks. 5-Fluoro-2-sulfamoylbenzoic acid (CAS 716359-66-9) has emerged as a privileged scaffold in medicinal chemistry[1]. The strategic placement of the fluorine atom at the C5 position enhances metabolic stability, increases lipophilicity, and modulates the pKa of the adjacent sulfonamide group. Concurrently, the ortho-relationship between the carboxylic acid and the sulfonamide moiety provides a unique synthetic divergence point:

  • Intramolecular Cyclization: Dehydration yields 5-fluoro-1,1-dioxo-1,2-benzothiazol-3-ones (saccharin derivatives), which are critical pharmacophores for [2] and [3].

  • Intermolecular Amidation: Selective functionalization of the carboxylic acid yields linear N-substituted 5-fluoro-2-sulfamoylbenzamides, which exhibit subnanomolar efficacy as[4].

This application note details the causality behind the synthetic methodologies, provides self-validating experimental protocols, and outlines the biological pathways targeted by these derivatives.

Synthetic Divergence & Workflow

The bifunctional nature of 5-fluoro-2-sulfamoylbenzoic acid allows for divergent synthetic pathways depending on the choice of activating agents and reaction conditions.

SyntheticWorkflow cluster_0 Pathway A: Intramolecular Cyclization cluster_1 Pathway B: Intermolecular Amidation SM 5-Fluoro-2-sulfamoylbenzoic acid (CAS: 716359-66-9) CondA SOCl2, DMF (cat.) Toluene, 80°C SM->CondA Dehydration CondB R-NH2, HATU, DIPEA DMF, RT SM->CondB Coupling ProdA 5-Fluoro-1,1-dioxo- 1,2-benzothiazol-3-one (Saccharin Scaffold) CondA->ProdA AppA YAP/TAZ-TEAD Inhibitors SARS-CoV-2 Inhibitors ProdA->AppA ProdB N-Substituted 5-Fluoro- 2-sulfamoylbenzamides (Linear Scaffold) CondB->ProdB AppB LPA2 Receptor Agonists Carbonic Anhydrase Inhibitors ProdB->AppB

Figure 1: Synthetic divergence of 5-Fluoro-2-sulfamoylbenzoic acid into therapeutic scaffolds.

Experimental Methodologies

Protocol 1: Synthesis of 5-Fluoro-1,1-dioxo-1,2-benzothiazol-3-one (Pathway A)

Mechanistic Rationale: is traditionally achieved using harsh dehydrating acids (e.g., concentrated H₂SO₄ at >100 °C)[5]. However, high temperatures can lead to desulfonation. By utilizing Thionyl Chloride (SOCl₂) with a catalytic amount of DMF, the carboxylic acid is converted in situ to a highly electrophilic acyl chloride at a milder temperature (80 °C). The adjacent sulfonamide nitrogen rapidly attacks the acyl chloride, driven by the thermodynamic stability of the resulting 5-membered sultam ring[3].

Step-by-Step Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask under N₂, add 5-fluoro-2-sulfamoylbenzoic acid (1.0 eq, 5.0 mmol) and anhydrous toluene (25 mL).

  • Activation: Add Thionyl Chloride (3.0 eq, 15.0 mmol) dropwise at room temperature, followed by 2 drops of anhydrous DMF (catalyst).

  • Cyclization: Heat the reaction mixture to 80 °C and stir for 3 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1); the highly polar starting material (R_f ~0.1) will completely convert to a less polar spot (R_f ~0.6).

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and toluene.

  • Purification: Triturate the crude residue with cold diethyl ether, filter, and dry under a vacuum to afford the pure saccharin derivative as a white solid.

Protocol 2: Synthesis of N-Alkyl-5-fluoro-2-sulfamoylbenzamides (Pathway B)

Mechanistic Rationale: Achieving regioselectivity is the primary challenge when coupling an amine to this scaffold. However, the strong electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity of the sulfonamide nitrogen (pKa ~10). Consequently, standard peptide coupling reagents (HATU/DIPEA) selectively activate the carboxylic acid, allowing the highly nucleophilic primary aliphatic amine to attack exclusively, preventing unwanted sulfonamide cross-reactivity[4].

Step-by-Step Procedure:

  • Activation: Dissolve 5-fluoro-2-sulfamoylbenzoic acid (1.0 eq, 2.0 mmol) and HATU (1.2 eq, 2.4 mmol) in anhydrous DMF (10 mL). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the desired primary amine (1.1 eq, 2.2 mmol) followed by DIPEA (3.0 eq, 6.0 mmol). Stir at room temperature for 12 hours.

  • Quench & Extraction: Dilute the mixture with EtOAc (50 mL) and wash sequentially with 1M HCl (3 × 20 mL) and saturated aqueous NaHCO₃ (3 × 20 mL). Self-Validation: The acidic wash removes unreacted amine and DIPEA, while the basic wash removes any unreacted starting carboxylic acid, ensuring high crude purity.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography if necessary.

Quantitative Optimization Data

To ensure maximum efficiency for the cyclization step (Protocol 1), various dehydrating conditions were evaluated. The SOCl₂/DMF system provides the optimal balance of yield and purity while preserving functional group integrity.

Table 1: Optimization of Intramolecular Cyclization Conditions
Reagent / CatalystSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)Mechanistic Observation
H₂SO₄ (Conc.) Neat100485%>98%Efficient dehydration; harsh acidic conditions may degrade sensitive functional groups[5].
SOCl₂ / DMF (cat.) Toluene80392% >99% In situ acyl chloride formation drives rapid, clean intramolecular attack[3].
PPA Neat120678%95%Viscous workup; viable alternative if halogenated reagents must be avoided.
T3P (50% in EtOAc) EtOAc801265%90%Mildest condition; lower yield due to competitive intermolecular side reactions.

Biological Application: YAP/TAZ-TEAD Pathway Intervention

Derivatives synthesized via Pathway A (5-fluoro-saccharin scaffolds) have been identified as potent small-molecule inhibitors of the YAP/TAZ-TEAD protein-protein interaction[2]. This interaction is a critical node in the Hippo signaling pathway, which is frequently dysregulated in solid tumors such as malignant mesothelioma.

YAP_TEAD_Pathway YAP YAP / TAZ (Transcriptional Co-activators) Complex YAP-TEAD Complex (Active) YAP->Complex Binds TEAD TEAD (Transcription Factor) TEAD->Complex Binds Cancer Tumorigenesis & Cell Proliferation Complex->Cancer Drives Transcription Inhibitor 5-Fluoro-saccharin Derivatives Inhibitor->Complex Disrupts Interaction

Figure 2: YAP/TAZ-TEAD signaling pathway and intervention by 5-fluoro-saccharin derivatives.

By occupying the hydrophobic binding pocket of TEAD, the rigid, electron-deficient 5-fluoro-1,1-dioxo-1,2-benzothiazol-3-one core effectively outcompetes YAP/TAZ, halting downstream oncogenic transcription[2].

References

Sources

Troubleshooting & Optimization

Minimizing side reactions in 5-Fluoro-2-sulfamoylbenzoic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Fluoro-2-sulfamoylbenzoic Acid Coupling

Ticket ID: #5F-SBA-COUPLING Priority: High (Critical Synthesis Path) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Perfect Storm" Scaffold

You are working with 5-Fluoro-2-sulfamoylbenzoic acid . This scaffold presents a unique "triad" of competing reactivities that often leads to low yields or complex mixtures if standard peptide coupling protocols (e.g., HATU/DIPEA at RT) are applied blindly.

The Structural Challenge:

  • Position 1 (COOH) & Position 2 (SO₂NH₂): The ortho relationship creates a high propensity for intramolecular cyclization to form 6-fluoro-saccharin . This is often faster than the intermolecular attack of your desired amine.

  • Position 5 (Fluorine): The fluorine atom is para to the electron-withdrawing sulfamoyl group (-SO₂NH₂). This highly activates the C-F bond for Nucleophilic Aromatic Substitution (SₙAr) , especially if your coupling partner is a primary amine.

This guide provides the protocols required to suppress these side reactions and favor the desired amide bond formation.

Diagnostic Matrix: Identifying Your Side Reactions

Before optimizing, confirm which failure mode is dominating your reaction using LC-MS or NMR.

Failure ModeSymptom (LC-MS/NMR)Root Cause
Saccharin Formation Mass [M-18] peak (Loss of H₂O). NMR shows loss of sulfonamide protons.Intramolecular Cyclization. The sulfonamide nitrogen attacks the activated ester before the external amine can.
Fluorine Displacement Product Mass + [Amine] - [HF]. Loss of F-coupling in ¹³C NMR.SₙAr Reaction. The amine attacked Position 5 (displacing F) instead of the carbonyl.
Sulfonamide Acylation Mass [M+Amine] but wrong retention time.Competitive Nucleophile. The sulfonamide reacted with the activated ester (intermolecularly) or acyl transfer occurred.

Reaction Pathways Visualization

The following diagram illustrates the competition between the desired pathway and the two critical side reactions.

ReactionPathways Start 5-Fluoro-2-sulfamoylbenzoic acid (Starting Material) Activated Activated Ester (Intermediate) Start->Activated Activation (EDC/HATU) SnAr SₙAr Adduct (F-Displaced Byproduct) Start->SnAr Path C: Direct SₙAr (High Temp/Basic) Desired Desired Amide Product (Target) Activated->Desired Path A: Intermolecular Amine Attack (Kinetic) Saccharin 6-Fluoro-saccharin (Major Byproduct) Activated->Saccharin Path B: Intramolecular Cyclization (Thermodynamic)

Figure 1: Reaction pathway analysis showing the competition between Amide Coupling (Path A), Saccharin Cyclization (Path B), and SₙAr (Path C).

Troubleshooting Protocols

Issue 1: Preventing Saccharin Formation (Cyclization)

The Mechanism: Cyclization is accelerated by high pH (which increases the nucleophilicity of the sulfonamide nitrogen) and slow coupling rates (giving the intramolecular reaction time to occur).

Protocol A: The "Low-Base, Fast-Activation" Method Do not use standard HATU/DIPEA protocols where the acid is pre-activated for minutes.

  • Solvent: Use DMF or DMAc (Polarity helps stabilize the zwitterion but avoid basic impurities).

  • Base Control: Use a weak, hindered base like Collidine (2,4,6-trimethylpyridine) or N-Methylmorpholine (NMM) instead of TEA/DIPEA. Keep equivalents to a minimum (1.0–1.1 eq).

  • Coupling Agent: Use EDC·HCl / HOBt .

    • Why? Carbodiimide couplings can be run at slightly acidic pH (pH 5–6), which suppresses the deprotonation of the sulfonamide (pKa ~10), significantly reducing its nucleophilicity.

  • Order of Addition (Critical):

    • Dissolve Amine (1.1 eq) and Base (1.0 eq) in solvent.

    • Add 5-Fluoro-2-sulfamoylbenzoic acid.

    • Cool to 0°C .

    • Add EDC[1]·HCl (1.2 eq) last .

    • Rationale: This ensures the amine is present the moment the active ester forms, favoring the intermolecular reaction.

Issue 2: Preventing Fluorine Displacement (SₙAr)

The Mechanism: The para-sulfamoyl group pulls electron density from the ring, making the C-F bond electrophilic. Primary amines will attack this position at elevated temperatures.

Protocol B: Temperature & Nucleophile Management

  • Temperature: Strictly maintain 0°C to 5°C for the first 2 hours. Do not heat to reflux.

  • Nucleophile Stoichiometry: Do not use a large excess of the amine. Stick to 1.05 – 1.1 equivalents . Excess amine drives the SₙAr reaction.

  • Alternative Strategy (If SₙAr persists):

    • If your amine is valuable, reverse the addition.

    • Convert the acid to the Acid Chloride using oxalyl chloride/DMF (catalytic) in DCM at 0°C .

    • Note: Thionyl chloride (SOCl₂) often requires heat, which promotes cyclization. Oxalyl chloride works at 0°C.

    • Add the acid chloride dropwise to the amine solution at -10°C .

Issue 3: Solubility & Purification

The Problem: The product contains a sulfonamide and an amide, making it polar and potentially zwitterionic if the sulfonamide deprotonates.

Protocol C: Workup for Sulfamoyl-Amides

  • Quench: Dilute with dilute aqueous Citric Acid (5%) or 1M HCl .

    • Why? Acidic workup ensures the sulfonamide is protonated (neutral) and stays in the organic layer, while removing unreacted amine.

  • Extraction: Use Ethyl Acetate/THF (3:1) . Pure EtOAc may not be polar enough to extract the product efficiently.

  • Purification: Reverse-phase chromatography (C18) using Water/Acetonitrile with 0.1% Formic Acid .

    • Avoid: Basic mobile phases (Ammonium bicarbonate), as they will deprotonate the sulfonamide, causing peak tailing and poor separation.

Quantitative Data: Reagent Selection Guide

Coupling ReagentCyclization RiskSₙAr RiskRecommendation
SOCl₂ (Reflux) Critical (90%+) HighAVOID. Promotes thermal cyclization to saccharin.
HATU / DIPEA HighModerateRisky. Basic conditions promote sulfonamide attack.
EDC / HOBt / NMM Low LowPREFERRED. Allows pH ~5-6 coupling.
T3P (Propylphosphonic anhydride) Very LowLowEXCELLENT ALTERNATIVE. Works in EtOAc, low epimerization, acidic byproduct.

Frequently Asked Questions (FAQ)

Q: Can I protect the sulfonamide to prevent cyclization? A: Yes, but it adds steps. The DMB (2,4-dimethoxybenzyl) group is effective for sulfonamides. However, given the electron-deficient nature of the ring, removing the DMB group later might require acidic conditions that could hydrolyze your newly formed amide. It is usually better to optimize the coupling conditions (Protocol A) first.

Q: My LC-MS shows a peak with Mass [M-20]. What is it? A: This is likely HF elimination followed by cyclization, or a specific fragmentation of the saccharin derivative. If you see [M-18], it is definitely the saccharin (dehydration).

Q: Why not use DCC? A: DCC forms a urea byproduct that is notoriously difficult to remove from sulfonamide-containing products due to similar solubility profiles. EDC is water-soluble, making workup significantly easier.

References

  • Mechanisms of Saccharin Formation

    • Di Loreto, H. E., et al. "Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)
  • Nucleophilic Aromatic Substitution (SₙAr)

    • Bunnett, J. F., & Zahler, R. E. "Kinetics of Nucleophilic Substitution in 4-Substituted-2-nitrofluorobenzenes." Chemical Reviews, 1951.
  • Optimized Sulfonamide Coupling Strategies

    • Mahapatra, S., et al.[2] "Calcium triflimide activation of sulfamoyl fluorides."[2] Organic Letters, 2020.[2] (Discusses activation of sulfamoyl groups, relevant for understanding reactivity).

  • General Peptide Coupling Troubleshooting

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

Sources

Technical Support Center: Purification of 5-Fluoro-2-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-3 Technical Support resource, designed for senior researchers and process chemists. It prioritizes mechanistic understanding over rote instruction.[1]

Compound CAS: 446-72-0 (Generic for sulfamoylbenzoic acids; specific isomer varies) | Molecular Formula: C₇H₆FNO₄S[1]

Executive Summary

5-Fluoro-2-sulfamoylbenzoic acid (5-F-2-SBA) is a bifunctional intermediate often utilized in the synthesis of AMSA (amsacrine) analogues and sulfonamide diuretics.[1] Its purification is complicated by two primary factors:

  • Regioisomerism: Electrophilic aromatic substitution during synthesis often yields the 3-fluoro or 4-fluoro isomers.

  • Cyclization Risk: As an ortho-sulfamoylbenzoic acid, this compound is prone to dehydration-induced cyclization to form 6-fluorosaccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) under thermal or acidic stress.[1]

Module 1: The "Deep Clean" (Acid-Base Extraction)

Use Case: Removal of non-acidic impurities, inorganic salts, and trace starting materials (e.g., fluorotoluenes).[1]

The Chemical Logic

5-F-2-SBA possesses two acidic protons with distinct pKa values:

  • Carboxylic Acid (COOH): pKa

    
     2.5 – 3.0 (Enhanced acidity due to electron-withdrawing sulfonamide and fluorine).[1]
    
  • Sulfonamide (SO₂NH₂): pKa

    
     10.0 – 11.0.[1]
    

We exploit this window. By using a weak base (Sodium Bicarbonate), we selectively deprotonate the carboxyl group without fully stripping the sulfonamide proton, maintaining a specific solubility profile that excludes non-acidic organics.

Protocol A: Differential pH Swing
  • Dissolution: Suspend crude solid in 5% NaHCO₃ (aq) (10 mL/g). Stir for 20 min.

    • Why: pH will settle ~8.5. The carboxylate forms (soluble), but weak organic impurities remain insoluble.[1]

  • Filtration: Filter the mixture through Celite. Discard the solid cake (contains non-acidic organics and inorganic insolubles).[1]

  • The "Cloud Point" Check: Transfer filtrate to a beaker.[1] Add 6N HCl dropwise until pH reaches ~4.0.

    • Observation: Solution may turn cloudy.[1]

    • Action: If a sticky gum forms here, filter it off. This is often the less acidic impurity or oligomers.[1]

  • Precipitation: Continue adding HCl until pH reaches 1.0 - 1.5 .

    • Critical: Chill to 0-4°C. The target compound will precipitate as a white/off-white solid.

  • Wash: Filter and wash with ice-cold water (removes trapped NaCl).[1]

Troubleshooting FAQ

Q: My product oiled out instead of precipitating during acidification.

  • Cause: Rapid addition of acid caused local heat generation, or the presence of residual organic solvent (e.g., toluene from synthesis).

  • Fix: Re-dissolve in base.[1] Add a trace amount of ethanol (5%). Acidify slowly with vigorous stirring at 0°C. Seed with a pure crystal if available.

Q: The yield is lower than expected.

  • Cause: The sulfonamide group increases water solubility compared to simple benzoic acids.[1]

  • Fix: Saturate the aqueous mother liquor with NaCl (salting out) and extract with Ethyl Acetate to recover the remaining fraction.

Module 2: Recrystallization & Phase Purity

Use Case: Removal of isomers and color bodies.[1]

Solvent Selection Guide
Solvent SystemSuitabilityNotes
Water (100%) ⭐⭐⭐Best for removing inorganic salts.[1] Requires boiling (High risk of cyclization).[1]
Water/Ethanol (80:20) ⭐⭐⭐⭐Balanced solubility.[1] Lowers boiling point needed.[1]
Acetone/Hexane ⭐⭐Good for drying, but poor salt removal.
Acetic Acid ⚠️AVOID. Promotes cyclization to saccharin.[1]
Protocol B: The "Safe" Recrystallization

Standard boiling recrystallization risks converting your product into 6-fluorosaccharin.

  • Solvent Prep: Prepare a mixture of Water:Ethanol (4:1) .[1]

  • Dissolution: Heat solvent to 60-65°C (Do not boil). Add crude solid until saturation.[1]

  • Clarification: If colored, add Activated Carbon (5 wt%).[1] Stir 10 mins. Filter hot.

  • Crystallization: Allow to cool to room temperature slowly (2 hours), then refrigerate at 4°C.

    • Why: Rapid cooling traps impurities in the crystal lattice.

  • Drying: Vacuum dry at 40°C .

    • Warning: Drying >80°C can cause solid-state dehydration to the cyclic imide.

Module 3: Advanced Impurity Profiling

Use Case: You have a solid, but the melting point is off (Target: ~160-170°C, varies by exact isomer).

Diagnostic Workflow

Use this logic flow to identify if you have the Open Ring (Target) or the Cyclic Impurity (Saccharin).[1]

PurificationLogic Start Crude 5-F-2-SBA IR_Check Run IR Spectroscopy Start->IR_Check Check_CO Check Carbonyl (C=O) Region IR_Check->Check_CO Result_A Single Peak ~1680-1700 cm⁻¹ (Carboxylic Acid) Check_CO->Result_A Broad/Lower Result_B Dual/Shifted Peak ~1720-1750 cm⁻¹ (Cyclic Sulfimide) Check_CO->Result_B Sharp/Higher Action_A Purity OK. Proceed to HPLC. Result_A->Action_A Action_B Contamination: 6-Fluorosaccharin. Hydrolysis Required. Result_B->Action_B

Figure 1: IR Diagnostic Logic for differentiating the target acid from its cyclic saccharin impurity.

The "Rescue" Protocol (Hydrolysis)

If your product has cyclized (confirmed by Result B above):

  • Suspend the solid in 10% NaOH .

  • Heat to 50°C for 1 hour (Opens the saccharin ring back to the carboxylate/sulfonamide).

  • Cool to 0°C.

  • Acidify very slowly to pH 1.0 to reprecipitate the open-chain acid.

References & Grounding[1][2]

  • Solubility Thermodynamics:

    • Detailed solubility data for benzoic acid derivatives in water/ethanol mixtures supports the 80:20 solvent choice.

    • Source: Akay, S. et al. "Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures."[2] MDPI Processes, 2022. Link

  • Synthesis & Cyclization Risks:

    • Mechanisms of ortho-sulfamoylbenzoic acid cyclization to saccharins.[1]

    • Source: BenchChem Application Notes.[1][3] "N-Substituted 4-Sulfamoylbenzoic Acid Derivatives." (General chemistry of sulfamoylbenzoic scaffolds). Link

  • pKa & Extraction Logic:

    • pKa values for sulfonamide (~10) and benzoic acid (~4) moieties.

    • Source: PubChem Compound Summary for 2-Sulfamoylbenzoic acid.[1] Link

Sources

Solving solubility issues with 5-Fluoro-2-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Resolving Solubility & Handling Issues with 5-Fluoro-2-sulfamoylbenzoic acid

Executive Summary

You are likely encountering difficulties with 5-Fluoro-2-sulfamoylbenzoic acid due to its rigid crystalline lattice and the competing intra-molecular interactions typical of ortho-substituted sulfonamides.[1][2][3][4] Unlike simple benzoic acids, the presence of the sulfamoyl group (


) at the ortho position (C2) relative to the carboxylic acid creates a high risk of cyclization and poor aqueous solubility at neutral pH.[4]

This guide moves beyond standard "shake and sonicate" advice. It provides chemically grounded protocols to solubilize this compound for synthesis, purification, and biological assays (in vitro/in vivo), while preventing the formation of the cyclic "saccharin-like" impurity (5-fluoro-1,2-benzisothiazol-3(2H)-one 1,1-dioxide).[1][2][3][4]

Part 1: The Solubility Decision Matrix

Before attempting dissolution, you must select the solvent system based on your downstream application.[3][4] Use the logic flow below to prevent precipitation events.

SolubilityLogic Start Start: 5-Fluoro-2-sulfamoylbenzoic acid (Solid Powder) AppType What is the Downstream Application? Start->AppType Biological Cell Culture / In Vivo AppType->Biological Synthesis Organic Synthesis / Reaction AppType->Synthesis Analysis HPLC / LC-MS AppType->Analysis BioSolv 1. Dissolve in DMSO (Stock) 2. Dilute into Buffer (pH > 7.4) Biological->BioSolv SynSolv Polar Aprotic Solvents (DMF, DMSO, DMAc) Synthesis->SynSolv AnaSolv Mobile Phase must be Buffered (pH 3.0 - 4.5) Analysis->AnaSolv Precipitation WARNING: Precipitation Risk if pH < 4.0 in water BioSolv->Precipitation AnaSolv->Precipitation

Figure 1: Decision matrix for solvent selection based on experimental intent.

Part 2: Critical Troubleshooting Protocols

Issue 1: "The compound won't dissolve in water, even with sonication."[3][4]

The Science: The molecule exists as a stable crystal held together by strong hydrogen bonding between the sulfonamide hydrogens and the carboxylic acid oxygens.[4] In water at pH 7, the compound is likely only partially ionized.[3][4] The pKa of the benzoic acid moiety is approximately 3.5–4.0, but the ortho-sulfamoyl group can suppress ionization or lead to internal hydrogen bonding.[2][3]

The Solution: Salt Formation (The "pH Swing" Method) Do not use pure water.[3][4] You must convert the acid to its carboxylate salt to break the lattice energy.[3][4]

ParameterProtocol
Reagent 1.0 M NaOH or 1.0 M NaHCO₃ (Sodium Bicarbonate is gentler).
Stoichiometry Use 1.1 equivalents of base relative to the compound.
Procedure 1. Suspend the solid in water.2.[2][4] Add base dropwise while stirring.3.[2][4] Monitor clarity. The solution should clear as the mono-sodium salt forms.4.[1][2][4] Final pH Check: Ensure pH is between 7.5 and 8.5.
Caution Avoid pH > 12. Extremely high pH can deprotonate the sulfonamide nitrogen (pKa ~10), creating a di-anion which is soluble but may be too reactive for some assays.[2][3][4]
Issue 2: "I see a new peak in HPLC or unexpected reactivity." (The Ortho-Effect)[1][2][3][4]

The Science: Because the sulfamoyl group is at position 2 (ortho) and the carboxylic acid is at position 1, this molecule is structurally predisposed to cyclize under acidic or dehydrating conditions (heating in acid).[3][4] This forms a 5-fluoro-saccharin analog (cyclic sulfimide).[1][2][3][4]

Diagnostic Check:

  • Open Form (Desired): 5-Fluoro-2-sulfamoylbenzoic acid.

  • Cyclic Form (Impurity): 5-Fluoro-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.[1][2][3][4]

Prevention Protocol:

  • Avoid Acidic Heating: Do not heat the compound in acidic methanol/ethanol, as this promotes dehydration and cyclization.[3][4]

  • LC-MS Identification: The cyclic form will have a mass of [M-18] (loss of water) compared to the open acid, though in aqueous LC-MS, the open form often dominates.[1][2][3][4]

  • Storage: Store stock solutions in DMSO at -20°C. Avoid storing in acidic aqueous buffers for long periods.

Issue 3: "The compound precipitates in my HPLC lines."

The Science: This is a common issue with sulfonamide-benzoic acids.[1][2][3][4] If your mobile phase A is 0.1% Formic Acid (pH ~2.[2][3][4]7) and you inject a high concentration sample, the local pH drops below the compound's pKa, causing it to revert to its insoluble free-acid form inside the capillary.[4]

The Solution: Buffered Mobile Phases Switch from simple acid modifiers to a buffered system.[2][3][4]

  • Recommended Mobile Phase: 10 mM Ammonium Acetate (pH 4.[2][3][4]5) or Ammonium Formate (pH 3.8).[2][4]

  • Why? The buffer capacity maintains the pH slightly higher, keeping the carboxylic acid ionized (soluble) during the run.[4]

  • Diluent: Dissolve the sample in 50:50 Water:Acetonitrile rather than 100% DMSO to prevent "solvent shock" precipitation upon injection.

Part 3: Advanced Handling (Synthesis & Recrystallization)

If you are using this as an intermediate (e.g., for Amsacrine analogs or diuretic synthesis), purity is paramount.[3][4]

Recrystallization Guide

If the compound is impure (brown/yellow tint), use this specific solvent system to purify it.

  • Solvent System: Water/Ethanol (90:10).[2][3][4]

  • Method:

    • Dissolve the crude solid in boiling water (the high temperature overcomes the lattice energy).[4]

    • If it does not dissolve, add Ethanol dropwise until clear.[4]

    • Slow Cooling: Allow the flask to cool to room temperature slowly (over 2 hours) without agitation.

    • Harvest: Filter the white needles and wash with ice-cold water.[1][2][4]

    • Note: This removes the more soluble "saccharin" cyclized impurities which stay in the mother liquor.[3][4]

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use DMSO for cell culture stocks? A: Yes. 5-Fluoro-2-sulfamoylbenzoic acid is highly soluble in DMSO (>50 mg/mL).[1][2][4] However, when diluting into culture media, ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.[4] If precipitation occurs upon dilution, your media pH may be too low; check that the media contains bicarbonate buffer.[3][4]

Q: Why does the Material Safety Data Sheet (MSDS) show different melting points? A: This is likely due to the cyclization artifact .[3][4]

  • Pure Open Acid mp: Typically 150–170°C (decomposes).[2][3][4]

  • Cyclized (Saccharin) mp: Often distinct (usually higher, >200°C).[3][4]

  • If your melting point is very broad, you likely have a mixture of the open acid and the cyclic imide.[4]

Q: Is this compound light sensitive? A: Sulfonamides can be prone to photo-oxidation over long periods.[1][2][3][4] Store the solid in amber vials. DMSO solutions should always be protected from light.[2][3][4]

References

  • PubChem Compound Summary. (2025). 2-Fluoro-5-sulfamoylbenzoic acid (Isomer comparison and physical properties). National Library of Medicine.[2][4] Link(Note: Verify isomer specific data as databases often conflate the 2-F and 5-F isomers).

  • BenchChem Solvent Guide. (2025). DMSO vs. DMF as a solvent for synthesizing organic compounds.[2][3][4][5]Link

  • Organic Syntheses. (1941).[2][3][4] o-Sulfobenzoic Anhydride (Mechanism of ortho-sulfamoyl cyclization).[1][2][3][4] Org.[2][3][4][5][6][7] Synth. Coll. Vol. 1, p. 495.[4] Link[2][3][4]

  • Coventry University Research. (2020). Synthesis of 5-Fluorouracil Cocrystals with Novel Organic Acids (Solubility modulation of fluorinated benzoic acids).Link

Sources

Identification of degradation products of 5-Fluoro-2-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers analyzing 5-Fluoro-2-sulfamoylbenzoic acid (FSBA). It is structured to address specific degradation mechanisms, analytical challenges, and troubleshooting scenarios encountered in drug development and stability testing.[1]

Case Number: REF-FSBA-2026 Subject: Identification of Degradation Products & Analytical Troubleshooting Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit

Molecule Profile & Stability Overview

Identity: 5-Fluoro-2-sulfamoylbenzoic acid CAS Registry: 112887-25-9 (Common isomer reference) Molecular Formula: C


H

FNO

S Molecular Weight: 219.19 g/mol Monoisotopic Mass: 219.00 Da
Critical Stability Warning: The "Ortho-Effect"

Unlike meta- or para-substituted sulfonamides, 5-Fluoro-2-sulfamoylbenzoic acid possesses an ortho relationship between the carboxylic acid (-COOH) and the sulfamoyl group (-SO


NH

). This structural feature creates a high propensity for intramolecular cyclization , particularly under acidic conditions or heat, leading to the formation of a saccharin derivative (sultam). This is the most common "ghost peak" reported in stability studies.

Degradation Pathways & Mechanistic Map

The following diagram illustrates the primary degradation pathways you are likely to encounter during forced degradation studies (acid/base hydrolysis, photolysis, and thermal stress).

FSBA_Degradation Figure 1: Primary Degradation Pathways of 5-Fluoro-2-sulfamoylbenzoic Acid FSBA 5-Fluoro-2-sulfamoylbenzoic acid (MW 219.19) Saccharin 6-Fluoro-saccharin (Cyclic Sultam) MW 201.17 (M-18) FSBA->Saccharin Acid / Heat (Dehydration -H2O) Decarbox 4-Fluorobenzenesulfonamide (Decarboxylation) MW 175.18 (M-44) FSBA->Decarbox Thermal / Radical (-CO2) Desulf 3-Fluorobenzoic Acid (Desulfonylation) MW 140.11 (Loss of SO2NH2) FSBA->Desulf Photolysis (UV) (-SO2NH2) SulfAcid 5-Fluoro-2-sulfobenzoic acid (Hydrolysis) MW 220.17 (Amide -> Acid) FSBA->SulfAcid Strong Base / Heat (Hydrolysis)

Caption: Figure 1 visualizes the transformation of FSBA into its cyclic sultam (red), decarboxylated product (yellow), and hydrolytic degradants (green).

Summary of Degradation Products
Product NameMechanismMass Shift (Δ)Molecular WeightKey Diagnostic Feature
6-Fluoro-saccharin Cyclization (Dehydration)-18 Da201.17Elutes later than parent (less polar); dominant in acidic prep.
4-Fluorobenzenesulfonamide Decarboxylation-44 Da175.18Loss of acidic proton; changes pKa significantly.
3-Fluorobenzoic Acid Desulfonylation (Photolytic)-79 Da140.11Loss of sulfonamide characteristic fragments in MS.
5-Fluoro-2-sulfobenzoic acid Hydrolysis+1 Da220.17Highly polar; very short retention time on C18.

Troubleshooting Guide: Analytical Challenges

Module A: Chromatography (HPLC/UPLC)

Q1: I am seeing poor retention (near void volume) for the parent peak. How do I fix this?

  • Root Cause: The molecule contains a carboxylic acid (pKa ~3-4) and a sulfonamide (pKa ~10). At neutral pH, the carboxylate is ionized (COO-), making the molecule highly polar.

  • Solution: You must suppress ionization.

    • Protocol: Use a mobile phase pH below 3.0 .

    • Recommended Buffer: 0.1% Formic Acid or 10-20 mM Ammonium Formate adjusted to pH 2.5 with Formic Acid.

    • Column: Use a high-strength silica (HSS) T3 or C18 column designed for polar retention (e.g., Waters HSS T3, Agilent Zorbax SB-Aq).

Q2: A new peak appears at RRT ~1.2 after I leave the sample in the autosampler overnight. What is it?

  • Diagnosis: This is likely 6-Fluoro-saccharin (the cyclic dehydration product).

  • Verification: Check the mass spectrum.[2] If you see m/z 200 (negative mode) , it confirms the loss of water (219 - 18 = 201, [M-H]- = 200).

  • Prevention:

    • Avoid using strong acids (HCl/H2SO4) in the diluent if possible.

    • Keep autosampler temperature at 4°C.

    • Analyze samples immediately after preparation.

Module B: Mass Spectrometry (LC-MS)

Q3: Which ionization mode should I use?

  • Recommendation: Negative ESI (Electrospray Ionization) .

  • Reasoning: The carboxylic acid and sulfonamide groups deprotonate easily to form stable [M-H]

    
     ions. Positive mode is often less sensitive for these acidic species.
    

Q4: How do I distinguish the parent molecule from the hydrolysis product (Sulfobenzoic acid)?

  • The Problem: The hydrolysis product (COOH replaced by SO3H? No, NH2 replaced by OH) results in 5-Fluoro-2-sulfobenzoic acid (MW 220). The mass difference is only +1 Da (NH vs O), which is hard to resolve on low-res MS.

  • Differentiation Strategy:

    • Retention Time: The sulfonic acid derivative (hydrolysis product) is extremely polar and will elute much earlier than the parent.

    • Fragmentation:

      • Parent (Sulfonamide): Shows characteristic loss of SO

        
        NH
        
        
        
        or SO
        
        
        .
      • Hydrolysis Product (Sulfonic Acid): Shows loss of SO

        
         (80 Da).
        

Validated Experimental Protocols

Protocol 1: LC-MS/MS Conditions for Identification

Use this starting point for identifying unknown degradants.

  • Column: C18 (100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B (0-1 min)

    
     95% B (10 min) 
    
    
    
    Hold (2 min).
  • Flow Rate: 0.3 mL/min

  • MS Source: ESI Negative Mode

  • Key MRM Transitions (for Parent):

    • Quantifier: 218.0

      
       174.0 (Loss of CO
      
      
      
      )
    • Qualifier: 218.0

      
       138.0 (Loss of SO
      
      
      
      NH
      
      
      + H rearrangement)
Protocol 2: Differentiation of Isomers (2-Fluoro vs 5-Fluoro)

If you suspect your standard is contaminated with the wrong isomer (2-Fluoro-5-sulfamoylbenzoic acid).

  • Technique:

    
    F-NMR Spectroscopy .
    
  • Rationale: Mass spectrometry cannot distinguish regioisomers easily. NMR coupling constants are definitive.

  • Expected Signals (DMSO-d6):

    • 5-Fluoro-2-sulfamoyl (Target): Look for coupling between Fluorine and the proton at position 6 (ortho) and position 4 (ortho).

    • 2-Fluoro-5-sulfamoyl (Common Impurity): The Fluorine is ortho to the Carboxylic acid. The chemical shift will be significantly different due to the shielding effect of the adjacent carboxyl group.

References

  • Saccharin Formation Mechanism

    • Synthesis of Novel Saccharin Derivatives. (2017).
    • [Link]

  • Sulfonamide Degradation Pathways

    • Hydrolysis of sulphonamides in aqueous solutions. (2012). PubMed.
    • [Link]

  • Photolytic Defluorination

    • Degradation and Defluorination of Per- and Polyfluoroalkyl Substances by Direct Photolysis. (2023).[3] ACS ES&T Water.

    • [Link]

  • General Stability Data

    • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.[4]

    • [Link]

Sources

Overcoming steric hindrance in 5-Fluoro-2-sulfamoylbenzoic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to derivatize ortho-substituted benzoic acids. While 5-Fluoro-2-sulfamoylbenzoic acid is a highly valuable building block and pharmacophore in medicinal chemistry[1][2], it presents a notorious synthetic bottleneck during amidation and esterification.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the chemical causality behind these reaction failures and provide field-proven, self-validating protocols to overcome them.

Troubleshooting FAQs: Overcoming Steric & Electronic Barriers

Q1: Why do standard coupling agents like EDC/HOBt or DCC fail to amidate 5-Fluoro-2-sulfamoylbenzoic acid?

The Causality: The failure is rarely due to reagent quality; it is a fundamental structural issue. The structural layout places the carboxylic acid (-COOH) and the sulfamoyl group (-SO₂NH₂) in an ortho relationship, creating two distinct barriers:

  • Intramolecular Hydrogen Bonding (IHB): The acidic protons of the -SO₂NH₂ group form a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid[3]. This stabilizes the ground state, significantly decreasing the electrophilicity of the carbonyl carbon and increasing the activation energy required for the coupling reagent to form an active ester.

  • Steric Shielding: The bulky sulfamoyl group physically blocks the trajectory of both the coupling reagent and the incoming amine. Standard protocols using EDC/HOAt or HOBt typically result in <30% conversion for such sterically hindered substrates[4].

  • Nucleophilic Competition: Under basic conditions (e.g., using DIPEA or TEA), the sulfamoyl nitrogen can be deprotonated, turning it into a competing nucleophile that reacts with the activated carboxylic acid, leading to self-condensation.

G A 5-Fluoro-2-sulfamoylbenzoic acid B Ortho-Positioned -SO2NH2 Group A->B C Steric Shielding of -COOH Carbonyl B->C D Intramolecular H-Bonding (IHB) B->D F Nucleophilic Competition from -SO2NH2 B->F G Standard Coupling Fails (<30% Yield) C->G E Reduced Carbonyl Electrophilicity D->E E->G F->G

Mechanistic barriers preventing standard amidation of 5-Fluoro-2-sulfamoylbenzoic acid.

Q2: What are the best coupling reagents for overcoming this specific steric hindrance?

The Solution: To bypass the high activation energy barrier, you must abandon bulky active esters (like OBt or OAt) and utilize highly reactive reagents that generate smaller, more electrophilic intermediates. Recent advancements have proven that formamidinium and uronium-based reagents—specifically TCFH and COMU —vastly exceed the coupling efficiencies of HATU and EDC for sterically hindered ortho-substituted benzoic acids[5][6].

Table 1: Quantitative Comparison of Coupling Reagents for Ortho-Hindered Benzoic Acids

Coupling ReagentAdditive / BaseActive IntermediateExpected YieldMechanistic Insight & Causality
EDC / HOBt DIPEAOBt Ester< 30%Fails due to severe steric clash at the ortho-position and inability to break IHB[4].
HATU DIPEAOAt Ester40 - 50%Marginal improvement; the OAt ester remains too bulky for efficient amine attack.
COMU K₂HPO₄Oxyma Ester70 - 80%Highly effective, particularly when utilized under mechanochemical (ball milling) conditions[7].
TCFH NMIAcylimidazolium> 90%Gold standard for hindered acids. Generates a highly electrophilic, low-steric intermediate[5].
Q3: Should I protect the sulfamoyl group before attempting the amidation?

The Solution: If you are bound to traditional solution-phase chemistry (like acid chloride generation via SOCl₂[3]), protection is mandatory. Protecting the -SO₂NH₂ group (e.g., with a Trityl or p-methoxybenzyl (PMB) group) breaks the intramolecular hydrogen bond and neutralizes the nucleophilic threat. However, if you adopt the TCFH/NMI protocol , protection is often unnecessary. The kinetics of the acylimidazolium intermediate formation are so rapid that they outcompete the side reactions of the unprotected sulfamoyl group.

Validated Experimental Protocols

The following protocol utilizes TCFH (N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-Methylimidazole). This is a self-validating system: the color change during activation confirms intermediate formation, and the specific acidic workup ensures the removal of the NMI catalyst, preventing false positives in downstream LC-MS analysis.

Protocol: High-Yield Amidation via TCFH/NMI Activation

Reagents Required:

  • 5-Fluoro-2-sulfamoylbenzoic acid (1.0 eq)

  • Target Amine (1.2 eq)

  • TCFH (1.2 eq)

  • N-Methylimidazole (NMI) (3.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Substrate Solubilization: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-Fluoro-2-sulfamoylbenzoic acid (1.0 eq) in anhydrous MeCN to achieve a 0.2 M concentration.

  • Base Addition: Add NMI (3.0 eq) to the solution at room temperature. Causality note: NMI acts as both a base to deprotonate the carboxylic acid and a nucleophilic catalyst. Stir for 5 minutes.

  • Activation: Add TCFH (1.2 eq) in one single portion. Stir at room temperature for 15 minutes. Validation checkpoint: The solution will typically undergo a slight yellowing, indicating the successful formation of the highly reactive acylimidazolium intermediate.

  • Amine Coupling: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic amine addition. Add the target amine (1.2 eq) dropwise.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via LC-MS. The low steric bulk of the acylimidazolium ion allows even hindered amines to couple within 2 to 12 hours.

  • Quenching & Targeted Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (critical step: this removes the highly water-soluble NMI and any unreacted amine), followed by saturated NaHCO₃, and finally brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target amide.

G Step1 1. Substrate Activation (TCFH + NMI in MeCN) Step2 2. Intermediate Formation (Acylimidazolium Ion) Step1->Step2 15 min, RT Step3 3. Amine Addition (Dropwise, 0°C to RT) Step2->Step3 Step4 4. Aqueous Workup (Remove Urea Byproducts) Step3->Step4 2-12 hours Step5 5. Target Amide (>90% Yield) Step4->Step5

Optimized experimental workflow for TCFH/NMI-mediated amidation of hindered acids.

References

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[6]uril Source: ACS Sustainable Chemistry & Engineering / ChemRxiv URL:[Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Troubleshooting HPLC separation of 5-Fluoro-2-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Separation of 5-Fluoro-2-sulfamoylbenzoic Acid (FSBA)

Status: Online Operator: Senior Application Scientist (Ph.D. Analytical Chemistry) Case ID: FSBA-HPLC-001

Executive Summary: The Molecule's "Personality"

Before troubleshooting, you must understand what you are separating. 5-Fluoro-2-sulfamoylbenzoic acid (FSBA) presents a "perfect storm" of chromatographic challenges:

  • Hyper-Acidity: The electron-withdrawing Fluorine atom (C5) and the Sulfamoyl group (C2) significantly lower the pKa of the Benzoic acid moiety (likely < 3.0). This makes the molecule prone to ionization even at standard acidic pH levels (3.0–4.0).

  • Ortho-Effect: The Sulfamoyl group at position 2 (ortho to the carboxylic acid) creates steric hindrance and potential internal hydrogen bonding, leading to anomalous peak shapes (fronting or splitting).

  • Polarity: The sulfonamide moiety makes the molecule highly polar, risking early elution (near the void volume) on standard C18 columns.

Module 1: Peak Shape Issues (Tailing & Splitting)

User Question: "My FSBA peak is tailing severely (As > 2.0), and sometimes it looks like it's splitting into a doublet. Is my column dead?"

Scientist Response: It is unlikely your column is dead. This behavior is classic ionization mismatch . Because FSBA is a strong acid, if your mobile phase pH is near the molecule's pKa (approx 2.5–3.5), the analyte splits its time between the ionized (COO-) and non-ionized (COOH) states. These two states interact differently with the stationary phase, causing peak broadening or splitting.

Troubleshooting Protocol:

ParameterCurrent State (Likely)Optimized StateWhy?
Mobile Phase pH pH 3.0 – 4.5pH 2.0 – 2.3 You must be at least 1–2 pH units below the pKa to keep the carboxylic acid fully protonated (neutral) for consistent retention.
Buffer Choice Acetate or Formic AcidPhosphate Buffer Phosphate provides superior buffering capacity at pH 2.0 compared to volatile acids like Formic acid.
Silanol Activity Standard C18End-capped C18 or Polar-Embedded Residual silanols on the silica surface bind to the protonated sulfonamide nitrogen, causing tailing.

Step-by-Step Fix:

  • Prepare 20 mM Potassium Phosphate Monobasic (KH₂PO₄) .

  • Adjust pH to 2.1 using Orthophosphoric Acid (85%) .

  • Filter through 0.22 µm nylon filter.

  • Run a gradient starting at 95% Buffer / 5% Acetonitrile to force retention.

Module 2: Retention Stability (Drifting & Void Elution)

User Question: "The molecule elutes too fast (Retention factor k < 1.0). I can't separate it from the solvent front or injection spike."

Scientist Response: The sulfamoyl group makes FSBA highly water-soluble. On a standard C18 column, it "skates" over the hydrophobic surface. You need to increase the "grip" of your stationary phase.

Decision Matrix: Choosing the Right Column

ColumnSelection Start Start: Low Retention Standard Standard C18? Start->Standard AQ Switch to C18-AQ (Compatible with 100% Water) Standard->AQ If Mobile Phase >95% Water PFP Switch to PFP (Pentafluorophenyl) (Fluorine-Fluorine Interaction) Standard->PFP If Resolution is poor Polar Switch to Polar Embedded (Amide/Carbamate group) Standard->Polar If Peak Tailing persists Result: Hydrophobic Retention Result: Hydrophobic Retention AQ->Result: Hydrophobic Retention Result: Shape Selectivity Result: Shape Selectivity PFP->Result: Shape Selectivity Result: Shielded Silanols Result: Shielded Silanols Polar->Result: Shielded Silanols

Caption: Logic flow for selecting the optimal stationary phase based on retention failure mode.

The "PFP" Advantage: For fluorinated compounds like FSBA, a Pentafluorophenyl (PFP) column is often superior to C18. The fluorine atoms on the stationary phase interact with the fluorine on your analyte (and the aromatic ring) via pi-pi stacking and dipole interactions, providing unique selectivity and longer retention.

Module 3: Selectivity & Impurity Resolution

User Question: "I am synthesizing FSBA and cannot resolve it from the des-fluoro impurity (2-sulfamoylbenzoic acid) or the hydrolyzed byproduct."

Scientist Response: Separating a fluorinated compound from its non-fluorinated analog is difficult because the hydrophobicity change is minimal. You must exploit the electronic difference (electronegativity) of the Fluorine atom.

Recommended Method (Gradient):

  • Column: Fluorophenyl (PFP) or Phenyl-Hexyl, 150 x 4.6 mm, 3–5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Methanol (MeOH).[1]

    • Note: Methanol is preferred over Acetonitrile here because MeOH promotes pi-pi interactions with Phenyl columns, enhancing the separation of the aromatic rings.

  • Gradient:

Time (min)% A (Buffer)% B (MeOH)Action
0.0955Load/Retain
2.0955Isocratic Hold (Critical for polar retention)
15.04060Elution Gradient
20.04060Wash
21.0955Re-equilibration

Module 4: Detection & Sensitivity

User Question: "My baseline is noisy at 210 nm, but I lose signal at 280 nm. Where should I detect?"

Scientist Response: FSBA has a benzene ring, but the electron-withdrawing groups (Sulfamoyl and Fluoro) shift the absorbance maxima.

  • 210-220 nm: High sensitivity but prone to noise from buffers and solvents (especially if using carboxylic acids in MP).

  • 254 nm: The "Gold Standard" for aromatic rings. It offers the best balance of signal-to-noise ratio.

  • 272 nm: Often a secondary maximum for substituted benzoic acids.

Experiment: Run a UV scan (190–400 nm) using a Diode Array Detector (DAD) on a concentrated sample peak to identify the


. Likely optimal: 254 nm. 

References & Grounding

  • Separation of Amisulpride and Intermediates (Analogous Chemistry):

    • Source: Methods for Amisulpride (which contains the sulfamoyl-benzoic core) consistently utilize ion-pairing or acidic phosphate buffers to manage the sulfonamide/carboxyl interaction.

    • Reference: [Sielc Technologies.[2] "Separation of Amisulpride on Newcrom R1 HPLC column". sielc.com]([Link])

  • Fluorinated Benzoic Acid Analysis:

    • Source: Analysis of 2,4,5-trifluorobenzoic acid demonstrates the necessity of TFA or Phosphoric acid to suppress ionization for retention.

    • Reference:

  • General Sulfonamide Separation Principles:

    • Source: Sulfonamides require pH control to prevent peak splitting due to their amphoteric nature (though FSBA is primarily acidic).

    • Reference:

Sources

Technical Support Center: High-Purity 5-Fluoro-2-sulfamoylbenzoic Acid (FSBA)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Tier: Level 3 (Process Chemistry & R&D Support) Topic: Impurity Profiling, Synthesis Optimization, and Purification of FSBA Intermediates.

Core Synthesis & Impurity Architecture

To troubleshoot purity, one must first understand the "Genealogy of Impurities." The synthesis of 5-Fluoro-2-sulfamoylbenzoic acid generally proceeds via the Meerwein Sulfonylation (Diazotization-Chlorosulfonylation) of 2-amino-5-fluorobenzoic acid . This route is superior to direct chlorosulfonation of 3-fluorobenzoic acid, which suffers from poor regioselectivity.

The Reaction Pathway & Critical Control Points

The following diagram maps the standard synthesis alongside the specific points where critical impurities are generated.

FSBA_Synthesis Start 2-Amino-5-fluorobenzoic Acid Diazo Diazonium Intermediate (Unstable < 5°C) Start->Diazo NaNO2 / HCl < 5°C SulfonylChloride 5-Fluoro-2-(chlorosulfonyl)benzoic Acid (Moisture Sensitive) Diazo->SulfonylChloride SO2 / CuCl2 / AcOH (Meerwein Reaction) Impurity_A Impurity A: 5-Fluorosalicylic Acid (Hydrolysis) Diazo->Impurity_A Warm > 5°C or Low Acid Impurity_B Impurity B: 3-Fluorobenzoic Acid (Reduction) Diazo->Impurity_B Excess Cu+ or H-donor solvent Impurity_D Impurity D: Diazo Tars/Azo Dyes (Coupling) Diazo->Impurity_D Stagnant stirring (Self-coupling) Product 5-Fluoro-2-sulfamoylbenzoic Acid (Target) SulfonylChloride->Product NH4OH / NH3 (Amination) Impurity_C Impurity C: Sulfonic Acid Derivative (Hydrolysis) SulfonylChloride->Impurity_C Water in Amination step

Figure 1: Mechanistic pathway of FSBA synthesis highlighting the genesis of critical impurities (A–D).

Troubleshooting Guide (Q&A)

This section addresses specific user scenarios encountered during the scale-up and purification of FSBA.

Category A: Reaction Kinetics & Yield Issues

Q1: My reaction mixture turns a deep red/brown during diazotization, and the final yield is <40%. What is happening? Diagnosis: You are experiencing Diazo-Coupling (Tarring) . Technical Explanation: The "red/brown" color indicates the formation of azo dyes. This occurs when the diazonium salt reacts with unreacted amine precursor (2-amino-5-fluorobenzoic acid). Corrective Protocol:

  • Check Acid Stoichiometry: Ensure you have at least 2.5–3.0 equivalents of HCl. Low acidity promotes the formation of the free amine, which couples with the diazonium salt.

  • Addition Rate: Slow down the addition of NaNO₂. The reaction is exothermic; local hotspots (>5°C) trigger decomposition.

  • Endpoint Validation: Use Starch-Iodide paper. It must turn blue immediately, indicating a slight excess of HNO₂. If it doesn't, your diazonium species is being consumed by side reactions.

Q2: I see vigorous foaming when adding the Copper(II) catalyst to the sulfur dioxide mixture. Diagnosis: Rapid nitrogen evolution (Denitrogenation). Technical Explanation: This is the Meerwein reaction proceeding. However, uncontrolled foaming suggests the catalyst was added too fast, causing a thermal runaway that favors Impurity B (3-Fluorobenzoic acid) via radical hydrogen abstraction rather than chlorosulfonylation. Corrective Protocol:

  • Catalyst Dosing: Add the CuCl₂ (dissolved in minimal water/HCl) dropwise.

  • Temperature Control: Maintain the quench mixture between 25°C–30°C. Do not let it spike above 40°C.

Category B: Purity & Isolation Issues

Q3: HPLC shows a persistent peak at RRT 0.85 that resists recrystallization. It is acidic. Diagnosis: Contamination with 5-Fluorosalicylic acid (Impurity A) . Technical Explanation: This phenol forms if the diazonium intermediate warms up before reacting with SO₂. Phenols are difficult to remove because they co-precipitate with the benzoic acid product upon acidification. Corrective Protocol (Purification):

  • The Borate Wash: Phenols form complexes with borate. Dissolve the crude solid in mild alkaline buffer (pH 8–9) containing Sodium Borate (Borax). The salicylic impurity forms a water-soluble borate complex.

  • Reprecipitation: Filter the solution (removing insolubles) and slowly acidify the filtrate to pH 2.0. The FSBA will precipitate, leaving the borate-complexed impurity in the mother liquor.

Q4: The final product is hygroscopic and has a melting point 10°C lower than the literature value (approx. 180°C vs 190°C+). Diagnosis: Presence of 5-Fluoro-2-sulfobenzoic acid (Impurity C) or inorganic salts. Technical Explanation: If the chlorosulfonyl intermediate is not fully dried or if the ammonia used in the final step contains too much water, the sulfonyl chloride hydrolyzes to the sulfonic acid. Sulfonic acids are highly hygroscopic strong acids. Corrective Protocol:

  • Water Control: Ensure the sulfonyl chloride filter cake is washed with cold dichloromethane (DCM) or toluene to remove water before the amination step.

  • Salting Out: If the sulfonic acid is present, recrystallize from water. The sulfonamide (FSBA) is less soluble in cold water than the sulfonic acid. Chill to 0–5°C and filter.

Advanced Purification Protocols

For pharmaceutical-grade applications (>98.5% purity), simple precipitation is insufficient. Use this pH-Swing Fractionation method.

Protocol: pH-Swing Fractionation

Objective: Separate the target sulfonamide from carboxylic acid precursors and sulfonic acid byproducts based on pKa differentials.

StepOperationCritical ParameterRemoval Target
1 Dissolution Suspend crude FSBA in water (10 vol). Add 2N NaOH dropwise.Target pH: 9.5 – 10.0
2 Clarification Add Activated Carbon (5% w/w). Stir 30 min. Filter over Celite.Temperature: 20–25°C
3 Fractional Precipitation Acidify filtrate slowly with 2N HCl.Target pH: 4.5 – 5.0
4 Product Isolation Continue acidifying filtrate.Target pH: 1.0 – 1.5
5 Wash Filter cake. Wash with 2x ice-cold water.Volume: 2 vol per wash
Purification Logic Diagram

Purification_Logic Crude Crude FSBA (Contains Salts, Phenols, Sulfonic Acid) Dissolve Dissolve in NaOH (pH 10) Crude->Dissolve Filter1 Carbon Treatment & Filtration Dissolve->Filter1 Acidify1 Acidify to pH 4.5 Filter1->Acidify1 Check Precipitate Formed? Acidify1->Check Discard Discard Solid (Unreacted Benzoic Acid) Check->Discard Yes Acidify2 Acidify Filtrate to pH 1.0 Check->Acidify2 No / Filtrate Discard->Acidify2 Final Pure FSBA (Solid) Acidify2->Final Liquor Mother Liquor (Contains Sulfonic Acid) Acidify2->Liquor

Figure 2: pH-Swing fractionation logic for removing specific impurities based on acidity constants.

Analytical Validation

Before releasing the batch, validate using the following HPLC parameters.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 254 nm.

Retention Time Markers (Approximate):

  • Sulfonic Acid Impurity: ~2–3 min (Very polar).

  • FSBA (Target): ~8–9 min.

  • 5-Fluorosalicylic Acid: ~11 min.

  • 3-Fluorobenzoic Acid: ~13 min.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2492684, 2-Fluoro-5-sulfamoylbenzoic acid. (Note: Isomer distinction requires careful CAS verification; FSBA properties derived from structural analogs). Retrieved from [Link]

  • Doyle, M. P., et al. (1977).Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Efficient Synthesis of Aryl Halides. Journal of Organic Chemistry, 42(14), 2426–2431. (Foundational mechanism for Copper-catalyzed Sandmeyer/Meerwein type substitutions).
  • Collot, V., et al. (1975). Synthesis of 5-fluoro-ortho-aminobenzoic acid.[1][2] Collection of Czechoslovak Chemical Communications, 40(3).[1] (Primary source for the 2-amino-5-fluorobenzoic acid precursor synthesis).[2]

  • Sanofi-Aventis.Process for preparation of Amisulpride intermediates. Patent WO2022056100A1. (Industrial context for sulfamoyl benzoic acid processing).
  • Yadav, G. D., & Sengupta, S. (2015). Efficient Processing of Reactions Involving Diazonium Salts: Meerwein Arylation in an Impinging-Jet Reactor. Industrial & Engineering Chemistry Research. (Kinetics of diazo decomposition and side reactions). Retrieved from [Link]

Sources

Technical Support Center: Controlling Moisture Sensitivity in 5-Fluoro-2-sulfamoylbenzoic Acid Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Fluoro-2-sulfamoylbenzoic acid (CAS 716359-66-9). As a critical intermediate in medicinal chemistry and drug development, maintaining the structural and stoichiometric integrity of this compound is paramount. This guide provides researchers and scientists with field-proven, mechanistically grounded strategies to troubleshoot and prevent moisture-induced degradation.

The Causality of Moisture Sensitivity

Understanding why 5-Fluoro-2-sulfamoylbenzoic acid is sensitive to water is the first step in protecting your assays. The molecule possesses highly polar functional groups: a carboxylic acid (-COOH) and a sulfonamide (-SO2NH2), coupled with an electron-withdrawing fluorine atom.

  • Hygroscopicity & Capillary Condensation: The strong hydrogen-bond donating and accepting capabilities of the sulfonamide and carboxylate groups make the crystal lattice highly prone to absorbing atmospheric moisture. This leads to physical caking and alters the effective molecular weight, causing downstream assay inaccuracies.

  • Hydrolytic Degradation: While sulfonamides are generally stable, the presence of trapped moisture—especially if the local micro-environment becomes acidic due to the carboxylic acid—can catalyze slow hydrolysis of the sulfamoyl group over long-term storage. Similar degradation pathways (hydrolysis and decarboxylation) are well-documented in related sulfamoylbenzoic acid derivatives (1[1],2[2]).

Troubleshooting Guide & FAQs

Q1: My batch of 5-Fluoro-2-sulfamoylbenzoic acid has formed hard clumps. Can I still use it, and how do I fix this? A1: Yes, but it requires careful remediation to ensure accurate molarity.

  • Causality: Caking is caused by capillary condensation of water between particles, which partially dissolves the surface of the crystals and fuses them together upon slight temperature fluctuations.

  • Solution: Do not vigorously crush the clumps with a metal spatula, as localized friction and heat can induce thermal degradation. Instead, gently break the clumps in a controlled humidity environment (RH < 20%) and dry the powder in a vacuum desiccator over Phosphorus Pentoxide (P2O5) for 24-48 hours.

Q2: My stock solution concentrations seem inconsistent between different experiments. How do I correct for this? A2: You are likely weighing water along with your compound.

  • Causality: Because the compound is hygroscopic (3[3],4[4]), its mass increases as it absorbs water from the air. If you weigh 10 mg of "wet" powder, you are adding less than 10 mg of the actual active ingredient.

  • Solution: Perform a Karl Fischer (KF) titration (see Protocol B) to quantify the exact moisture content before making critical stock solutions. Adjust your mass calculations to account for the water weight (e.g., if KF shows 5% water, weigh 10.53 mg to achieve 10 mg of active compound).

Q3: What are the best practices for long-term storage to prevent hydrolysis? A3: Moisture exclusion and temperature control are critical.

  • Causality: Hydrolysis is a water-dependent reaction accelerated by thermal energy. By removing water and lowering the temperature, you kinetically freeze the degradation pathway.

  • Solution: Store the compound at -20°C (5[5]) in a tightly sealed, light-resistant container. Crucially, backfill the container with an inert gas (Argon or Nitrogen) to displace ambient moisture and oxygen before sealing.

Storage & Handling Workflow Visualization

G A Receive 5-Fluoro-2-sulfamoylbenzoic acid (Hygroscopic API) B Equilibrate to Room Temp (Prevents Condensation) A->B C Transfer to Dry Environment (RH < 20%) B->C D Aliquot into Amber Glass Vials (Light & Moisture Barrier) C->D E Purge Headspace with Argon (Displaces Moisture/O2) D->E F Seal with PTFE Cap & Parafilm (Secondary Barrier) E->F G Long-Term Storage at -20°C (Halts Hydrolysis) F->G

Workflow for moisture-free aliquoting and storage of 5-Fluoro-2-sulfamoylbenzoic acid.

Experimental Protocols
Protocol A: Moisture-Free Aliquoting and Storage Workflow

This protocol is designed as a self-validating system to ensure absolute moisture exclusion during handling.

  • Equilibration: Remove the primary container from -20°C storage and allow it to equilibrate to room temperature inside a desiccator for at least 2 hours.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Environment Preparation: Transfer the equilibrated vial to a glove box or a controlled environment chamber maintained at <20% Relative Humidity (RH).

  • Aliquoting: Weigh the required amounts into pre-dried, amber glass vials.

  • Inert Gas Purging: Gently purge the headspace of each vial with dry Argon gas.

    • Causality: Argon is heavier than air and effectively displaces both oxygen and moisture from the vial headspace without disturbing the powder.

  • Validation Step: Weigh the vial before and after the Argon purge. The mass should remain identical, validating that the gas flow did not eject any API powder from the vial. Place a miniature humidity indicator card inside the secondary storage bag to continuously validate the dry environment.

  • Sealing & Storage: Cap the vials tightly using PTFE-lined caps. Wrap the junction with Parafilm and transfer immediately to a -20°C freezer.

Protocol B: Karl Fischer Titration for Moisture Quantification

Use this protocol to determine the exact water weight in your sample before preparing critical molar solutions.

  • System Preparation: Ensure the volumetric Karl Fischer titrator is calibrated and the background drift is stable (<10 µ g/min ).

  • Standard Validation: Run a 1% water standard before testing your sample. The result must fall within 0.97% - 1.03% to validate the integrity of the titer.

  • Sample Handling: Inside a dry box, quickly weigh approximately 50-100 mg of 5-Fluoro-2-sulfamoylbenzoic acid into a dry syringe or weighing boat.

  • Injection (Back-Weighing): Transfer the sample into the KF titration vessel. Weigh the syringe/boat before and after injection. The difference is your exact sample mass. This self-validating step ensures no sample loss skews the calculation.

  • Titration: Run the titration using a methanol-based KF solvent.

    • Causality: The compound is sufficiently soluble in polar organic solvents, allowing trapped lattice water to be released and react quantitatively with the iodine in the KF reagent.

Data Presentation: Storage Parameters
ParameterRecommendationCausality / Rationale
Short-Term Storage (< 1 month) 10°C to 25°C, Desiccated (3[3])Prevents immediate caking; kinetically acceptable for active daily use.
Long-Term Storage (> 1 month) -20°C, Argon Purged (5[5])Kinetically halts hydrolytic degradation and prevents moisture ingress.
Primary Container Amber Glass with PTFE-lined capGlass is impermeable to moisture; PTFE prevents chemical interaction; Amber protects from light-induced degradation (4[4]).
Secondary Packaging Sealed Mylar bag with desiccantProvides a sacrificial moisture sink (desiccant) and a redundant vapor barrier.
Acceptable Moisture Limit < 0.5% w/w (by KF Titration)Ensures stoichiometric accuracy for molar solutions and minimizes hydrolysis risk (4[4]).
References
  • ChemBK. "2-furfurylamino-4-chloro-5-sulfamoylbenzoic acid." Available at: [Link]

  • PMC (National Institutes of Health). "Effect of Cryogrinding on Chemical Stability of the Sparingly Water-Soluble Drug Furosemide." Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 5-Fluoro-2-sulfamoylbenzoic Acid: A Deep Dive into ¹H NMR Spectroscopy and Complementary Techniques

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Fluoro-2-sulfamoylbenzoic acid, a key building block in organic synthesis.[1] As researchers and drug development professionals, the unambiguous confirmation of molecular structure is paramount. This document moves beyond a simple interpretation, offering a comparative framework that integrates ¹H NMR with other essential analytical techniques. We will explore the causality behind spectral features, present validated experimental protocols, and contrast the strengths of each method to provide a holistic strategy for structural verification.

Part 1: Deconstructing the ¹H NMR Spectrum of 5-Fluoro-2-sulfamoylbenzoic Acid

The structure of 5-Fluoro-2-sulfamoylbenzoic acid presents a fascinating case for ¹H NMR analysis. The aromatic ring is substituted with three distinct and strongly electron-withdrawing groups: a carboxylic acid (-COOH), a fluorine atom (-F), and a sulfonamide (-SO₂NH₂). This substitution pattern removes any symmetry, rendering all three aromatic protons chemically distinct.

Predicted Proton Environments and Chemical Shifts:

The electron-withdrawing nature of all three substituents significantly deshields the aromatic protons, shifting their resonances downfield from the typical benzene signal at 7.3 ppm.[2] Protons on an aromatic ring generally resonate between 6.5 and 8.5 ppm.[3][4] The acidic proton of the carboxylic acid is expected at a much higher chemical shift, often appearing as a broad signal due to hydrogen bonding and chemical exchange.[5]

Proton LabelPosition Relative to SubstituentsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Couplings
H-COOH Carboxylic Acid> 12Broad Singlet (br s)N/A (exchangeable)
H-SO₂NH₂ Sulfonamide~7.5 - 8.5Broad Singlet (br s)N/A (exchangeable)
H6 ortho to -COOH; meta to -F, -SO₂NH₂~8.2 - 8.5Doublet of doublets (dd)³J (H6-H4), ⁴J (H6-F)
H4 ortho to -F; meta to -COOH, -SO₂NH₂~7.8 - 8.1Doublet of doublet of doublets (ddd)³J (H4-H3), ³J (H4-F), ⁴J (H4-H6)
H3 ortho to -F, -SO₂NH₂; meta to -COOH~7.5 - 7.8Doublet of doublets (dd)³J (H3-H4), ³J (H3-F)

Causality of Splitting Patterns (Spin-Spin Coupling):

The predicted multiplicities arise from through-bond interactions between neighboring nuclear spins. The n+1 rule provides a foundational understanding of these patterns.[6]

  • Proton-Proton (H-H) Coupling: Aromatic protons exhibit characteristic coupling constants: ortho coupling (³JHH) is typically 6-10 Hz, while meta coupling (⁴JHH) is smaller at 1-3 Hz.[7]

  • Proton-Fluorine (H-F) Coupling: The ¹⁹F nucleus has a spin of I = ½, just like a proton, and therefore couples with nearby protons. This coupling extends over multiple bonds. The three-bond coupling (³JHF) between a proton and a fluorine atom on an aromatic ring is significant, typically in the range of 2-15 Hz.[7] Four-bond coupling (⁴JHF) can also be observed, though it is generally smaller (~5 Hz).[7]

The interplay of these H-H and H-F couplings is what gives rise to the complex multiplets expected for the aromatic protons of 5-Fluoro-2-sulfamoylbenzoic acid. For instance, the H4 signal is split by H3 (ortho), H6 (meta), and the fluorine atom (ortho), resulting in a doublet of doublet of doublets.

Part 2: Experimental Protocols for Structural Characterization

Protocol 1: High-Resolution ¹H NMR Spectroscopy

This protocol is optimized for resolving the complex aromatic signals and observing the exchangeable protons.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-Fluoro-2-sulfamoylbenzoic acid.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it effectively solubilizes the polar analyte and its residual solvent peak (~2.50 ppm) does not interfere with the aromatic region. It also allows for the observation of exchangeable -OH and -NH₂ protons.[8]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[9]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Set the spectral width to cover a range of -1 to 14 ppm.

    • Use a 30-degree pulse angle to ensure adequate signal without saturation.

    • Set the acquisition time to 3-4 seconds and the relaxation delay to 2 seconds.

  • Data Acquisition:

    • Acquire a minimum of 16 scans for a good signal-to-noise ratio.

    • To confirm exchangeable protons, acquire a second spectrum after adding one drop of D₂O to the NMR tube and shaking. The signals for the -COOH and -SO₂NH₂ protons should disappear or significantly diminish.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks are in pure absorption mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative ratio of protons.

G SamplePrep Sample Preparation (5-10 mg in DMSO-d6) Acquisition Data Acquisition (400 MHz Spectrometer) SamplePrep->Acquisition Load Sample Processing Data Processing (FT, Phasing, Calibration) Acquisition->Processing Generate FID Interpretation Spectral Interpretation (Shifts, Integration, Coupling) Processing->Interpretation Generate Spectrum Confirmation Structure Confirmation Interpretation->Confirmation Assign Structure

Part 3: A Comparative Framework: Alternative & Complementary Techniques

While ¹H NMR is powerful, relying on a single technique can be misleading. An integrated approach using complementary methods provides the highest level of confidence in structural assignment.

Technique 2: ¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

  • Why it's useful: It confirms the number of unique carbon atoms in the molecule. For 5-Fluoro-2-sulfamoylbenzoic acid, seven distinct signals are expected. Furthermore, the large one-bond coupling between carbon and fluorine (¹JCF ~160 Hz) provides definitive evidence for the C-F bond.[7]

  • Protocol: The sample prepared for ¹H NMR can be used directly. A standard proton-decoupled ¹³C NMR experiment is performed, typically requiring a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Technique 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is an excellent technique for identifying the functional groups present in a molecule.

  • Why it's useful: It provides rapid confirmation of key functional groups. Expected vibrational frequencies include a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, N-H stretches (~3300-3400 cm⁻¹) for the sulfonamide, a sharp C=O stretch (~1700 cm⁻¹), and two S=O stretches (~1350 and 1160 cm⁻¹).

  • Protocol: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer and the spectrum is recorded.

Technique 4: High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula.

  • Why it's useful: It confirms the molecular formula (C₇H₆FNO₄S) by matching the experimental mass to the theoretical exact mass (219.00015701 Da).[10] This is a critical piece of data for confirming the identity of the compound.

  • Protocol: The compound is dissolved in a suitable solvent (e.g., methanol/water) and infused into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

Part 4: Integrated Data Analysis: A Comparative Summary

No single technique tells the whole story. The true power lies in synthesizing the data from all experiments.

G cluster_data Experimental Data cluster_info Derived Information HNMR ¹H NMR Connectivity Proton Connectivity (H-H, H-F Couplings) HNMR->Connectivity CNMR ¹³C NMR CarbonSkeleton Carbon Skeleton (7 Unique Carbons, C-F Bond) CNMR->CarbonSkeleton FTIR FT-IR FunctionalGroups -COOH, -SO₂NH₂, -F FTIR->FunctionalGroups HRMS HRMS Formula Molecular Formula (C₇H₆FNO₄S) HRMS->Formula Structure Confirmed Structure of 5-Fluoro-2-sulfamoylbenzoic acid Connectivity->Structure CarbonSkeleton->Structure FunctionalGroups->Structure Formula->Structure

Comparison of Analytical Techniques:

TechniqueInformation ProvidedStrengths for 5-Fluoro-2-sulfamoylbenzoic acidLimitations
¹H NMR Detailed proton environment, connectivity through spin-spin coupling, relative proton count.Provides unambiguous evidence of the substitution pattern through H-H and H-F coupling constants.Can result in complex, overlapping multiplets that require high-field instruments to resolve fully.
¹³C NMR Number of unique carbons, chemical environment of carbons, C-F bond confirmation.Confirms the presence of 7 distinct carbons and definitively identifies the carbon bonded to fluorine via ¹JCF coupling.Low sensitivity requires longer acquisition times. Does not provide direct connectivity information like COSY.
FT-IR Presence of key functional groups.Rapid and simple confirmation of the carboxylic acid, sulfonamide, and sulfonyl groups.Provides no information on the connectivity of the molecular skeleton.
HRMS Exact molecular weight and elemental formula.Gives high-confidence confirmation of the elemental composition, ruling out isobaric impurities.Does not provide information about isomerism (e.g., the relative positions of the substituents).

Conclusion

The interpretation of the ¹H NMR spectrum of 5-Fluoro-2-sulfamoylbenzoic acid is a nuanced task that offers a wealth of structural information. The chemical shifts, integration, and particularly the complex splitting patterns arising from both H-H and H-F couplings, allow for a detailed assignment of the aromatic substitution pattern. However, for absolute and regulatory-compliant structural confirmation, a multi-technique approach is indispensable. By integrating the precise connectivity data from ¹H NMR with the carbon framework from ¹³C NMR, functional group verification from FT-IR, and elemental composition from HRMS, researchers can achieve an unequivocal and robust structural elucidation, ensuring the integrity of their scientific endeavors.

References

  • ResearchGate. 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600.... Available at: [Link]

  • PubMed. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Available at: [Link]

  • DSpace@MIT. APPENDIX 2. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH. Available at: [Link]

  • Filo. Describe and interpret the 1H NMR spectrum of p-ethoxy benzoic acid. Available at: [Link]

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • PubChem. 2-Fluoro-5-sulfamoylbenzoic acid. Available at: [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Iowa State University. NMR Coupling Constants. Available at: [Link]

Sources

Advanced HPLC Method Validation for 5-Fluoro-2-sulfamoylbenzoic Acid Purity: A Comparative Column Chemistry Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter methods for highly functionalized pharmaceutical intermediates that fail during late-stage validation due to poor initial column selection. 5-Fluoro-2-sulfamoylbenzoic acid —a critical intermediate in the synthesis of sulfonamide-based active pharmaceutical ingredients (APIs)—is a prime example.

Accurate determination of its purity is a non-negotiable quality control step. However, its unique structural trifecta (a highly ionizable carboxylic acid, a polar sulfonamide group, and a highly electronegative fluorine atom) makes it notoriously difficult to retain and resolve on standard reversed-phase columns.

This guide objectively compares the performance of three distinct stationary phases and provides a self-validating, step-by-step methodology for achieving an ICH-compliant purity assay.

The Analytical Challenge & Mechanistic Causality

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. When analyzing 5-Fluoro-2-sulfamoylbenzoic acid, a purely hydrophobic mechanism is insufficient because the molecule's polarity and strong dipole moment drive it into the mobile phase, resulting in poor retention and co-elution with early-eluting impurities. Furthermore, the sulfonamide group readily hydrogen-bonds with residual surface silanols on older C18 phases, causing severe peak tailing.

To solve this, we must select a stationary phase that actively complements the analyte's physicochemical properties.

Stationary Phase Comparison
  • Standard C18 (USP L1): Hydrophobic retention only. Prone to peak tailing for polar/acidic compounds.

  • Polar-Embedded C18 (USP L60): Incorporates an amide or ether linkage to shield residual silanols. Improves peak shape but offers minimal retention gains for fluorinated compounds.

  • Pentafluorophenyl (PFP, USP L43): The optimal choice. The highly electronegative fluorine atoms draw electron density away from the phenyl ring, creating an electron-deficient (Lewis acid) surface (1)[1]. This enables multiple retention mechanisms: hydrophobic, π-π interactions, dipole-dipole interactions, and hydrogen bonding (2)[2].

RetentionMechanism Analyte 5-Fluoro-2-sulfamoylbenzoic acid (Fluorinated, Acidic, Polar) PFP Pentafluorophenyl (PFP) Phase (Lewis Acid, Electron-Deficient) Analyte->PFP Interacts via C18 Standard C18 Phase (Hydrophobic Only) Analyte->C18 Interacts via PiPi π-π Interactions & Dipole-Dipole PFP->PiPi Hydro Weak Hydrophobic Retention C18->Hydro StrongRet Strong Retention & High Resolution PiPi->StrongRet Results in WeakRet Poor Retention & Peak Tailing Hydro->WeakRet Results in

Figure 1: Mechanistic comparison of analyte interactions on PFP vs. standard C18 stationary phases.

Experimental Design & Step-by-Step Methodology

To ensure the method is self-validating, we incorporated a system suitability test (SST) standard containing the analyte and its closest known synthetic impurity (e.g., 2-sulfamoylbenzoic acid) to verify resolution prior to every run, adhering to USP <621> guidelines (3)[3].

Step 1: Mobile Phase Preparation

Causality Note: The carboxylic acid on the analyte has a pKa of ~3.5. To prevent partial ionization (which causes split peaks and shifting retention times), the mobile phase pH must be maintained at least 1 pH unit below the pKa.

  • Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium dihydrogen phosphate (

    
    ) in 1000 mL of LC-MS grade water. Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid.
    
  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Filtration: Filter both mobile phases through a 0.22 µm PTFE membrane and degas via sonication for 10 minutes to prevent pump cavitation.

Step 2: Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes π-π interactions).

  • Detection: UV at 240 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–2 min: 15% B (Shallow hold to maximize initial dipole interactions)

    • 2–10 min: 15% → 45% B

    • 10–12 min: 45% B (Flushes tightly bound hydrophobic impurities)

    • 12–12.1 min: 45% → 15% B

    • 12.1–18 min: 15% B (Re-equilibration)

Step 3: Sample Preparation
  • Diluent: Water:Acetonitrile (80:20, v/v). Using a diluent weaker than the final gradient composition prevents sample solvent effects (peak distortion).

  • Standard Preparation: Accurately weigh 25 mg of 5-Fluoro-2-sulfamoylbenzoic acid reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (500 µg/mL).

  • Sample Preparation: Prepare the test sample at the same nominal concentration (500 µg/mL). Sonicate for 5 minutes.

Validation Workflow & Quantitative Results

The method was validated strictly according to ICH Q2(R2) guidelines (4)[4], evaluating Specificity, Linearity, Precision, Accuracy, and Robustness.

ValidationWorkflow Start Method Development Column Screening SST System Suitability (USP <621>) Start->SST Spec Specificity (Impurity Resolution) SST->Spec Lin Linearity & Range (ICH Q2(R2)) Spec->Lin AccPre Accuracy & Precision (% Recovery & RSD) Lin->AccPre Robust Robustness (Flow rate, pH, Temp) AccPre->Robust Final Validated Method Ready for QC Robust->Final

Figure 2: Step-by-step HPLC method validation workflow per ICH Q2(R2) and USP <621> guidelines.

Table 1: System Suitability Comparison (Analyte: 5-Fluoro-2-sulfamoylbenzoic acid)

To objectively demonstrate the superiority of the PFP chemistry, we compared the SST parameters across the three columns using the exact same mobile phase gradient.

ParameterStandard C18 (L1)Polar-Embedded C18 (L60)PFP (L43)USP <621> Requirement
Retention Time (min) 3.454.127.85 N/A
Peak Tailing Factor (Tf) 1.85 (Fail)1.301.05 ≤ 1.5
Theoretical Plates (N) 4,5006,20012,400 > 2,000
Resolution (vs. Impurity) 1.2 (Fail)1.83.5 > 1.5

Data Analysis: The standard C18 column failed the tailing factor and resolution requirements. The PFP column exhibited superior retention and exceptional peak symmetry, directly resulting from the specific dipole-dipole interactions between the fluorinated stationary phase and the fluorinated analyte.

Table 2: ICH Q2(R2) Validation Summary for PFP Method

Once the PFP column was selected, full validation was executed. The method proved highly linear, accurate, and precise.

Validation ParameterResultAcceptance Criteria
Linearity Range 0.5 µg/mL to 750 µg/mL-
Correlation Coefficient (R²) 0.9998≥ 0.999
LOD / LOQ 0.15 µg/mL / 0.45 µg/mLSignal-to-Noise ≥ 3 (LOD) / ≥ 10 (LOQ)
Method Precision (% RSD) 0.65% (n=6)≤ 2.0%
Accuracy (% Recovery) 99.2% - 101.4% (Spiked at 50%, 100%, 150%)98.0% - 102.0%

Conclusion

For the purity analysis of highly polar, halogenated intermediates like 5-Fluoro-2-sulfamoylbenzoic acid, traditional hydrophobic retention mechanisms are fundamentally inadequate. By aligning the physicochemical properties of the analyte with the stationary phase—specifically leveraging the Lewis acid nature and π-π interaction capabilities of a Pentafluorophenyl (PFP) column—laboratories can achieve a robust, ICH-compliant method. This self-validating protocol ensures high resolution, excellent peak symmetry, and reliable quantification, safeguarding the integrity of downstream pharmaceutical synthesis.

References[1] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International. Available Here[2] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases | Waters Corporation. Available Here[4] ICH guideline Q2(R2) on validation of analytical procedures | European Medicines Agency (EMA). Available Here[3] Allowable adjustments of chromatographic conditions. United States Pharmacopeia USP chapter <621> | ThermoFisher. Available Here

Sources

Comparative Mass Spectrometry Analysis Guide: 5-Fluoro-2-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluoro-2-sulfamoylbenzoic acid (CAS 112887-25-9) is a critical intermediate in the synthesis of fluorinated saccharin derivatives and a potential degradation impurity in sulfonamide-based pharmaceuticals. Its dual acidic functionality (carboxylic acid and sulfonamide) presents a unique analytical challenge.

This guide objectively compares two primary mass spectrometry ionization methodologies for the profiling of this compound: Negative Electrospray Ionization (ESI-) versus Positive Electrospray Ionization (ESI+) .

The Verdict: While ESI+ is the standard default for many drug screening protocols, ESI- is the superior choice for 5-Fluoro-2-sulfamoylbenzoic acid due to a 10-20x increase in sensitivity and a more diagnostically relevant fragmentation pathway driven by decarboxylation.

Comparative Analysis: ESI(-) vs. ESI(+)

The following table summarizes the performance metrics of the recommended method (ESI-) against the alternative (ESI+).

FeatureMethod A: Negative Mode (ESI-) Method B: Positive Mode (ESI+) Scientific Rationale
Precursor Ion

(

218)

(

220)
The molecule has two acidic protons (

~2 for COOH, ~10 for

).
Sensitivity High (Primary Choice)Low to ModerateDeprotonation is thermodynamically favored over protonation of the electron-deficient sulfonamide nitrogen.
Key Fragment

174 (Loss of

)

202 (Loss of

)
Decarboxylation in ESI- provides a cleaner structural fingerprint than dehydration in ESI+.
Background Noise LowHighAcidic mobile phases used in ESI+ often introduce higher solvent background noise.
Linearity Range 0.5 ng/mL – 1000 ng/mL10 ng/mL – 1000 ng/mLESI- offers a lower Limit of Quantitation (LOQ).

Mechanistic Fragmentation Pathways

Understanding the causality behind fragment generation is essential for confirming identity. Below are the mapped pathways for both ionization modes.

Negative Mode Pathway (Recommended)

In negative mode, the precursor ion (


 218) undergoes a characteristic neutral loss of carbon dioxide (

, 44 Da). This is the "signature" transition for benzoic acid derivatives. A secondary pathway involves the cleavage of the sulfonamide group.

G Precursor Precursor Ion [M-H]- (m/z 218) (Deprotonated) Frag1 Fragment A [M-H-CO2]- (m/z 174) Precursor->Frag1 Loss of CO2 (-44 Da) Collision Energy: 15-20 eV Frag3 Fragment C [M-H-SO2NH2]- (m/z 139) Precursor->Frag3 Loss of SO2NH2 (-79 Da) Frag2 Fragment B [M-H-CO2-SO2]- (m/z 110) Frag1->Frag2 Loss of SO2 (-64 Da)

Figure 1: Proposed ESI(-) fragmentation pathway. The loss of CO2 is the dominant, low-energy transition.

Positive Mode Pathway (Alternative)

In positive mode, the molecule must be protonated, likely on the sulfonamide nitrogen. The fragmentation is more complex, often involving rearrangements (SO2 extrusion) or simple dehydration.

G Precursor Precursor Ion [M+H]+ (m/z 220) Frag1 Fragment X [M+H-H2O]+ (m/z 202) Precursor->Frag1 -H2O (18 Da) Frag2 Fragment Y [M+H-SO2]+ (m/z 156) (Rearrangement) Precursor->Frag2 -SO2 (64 Da) (High Energy) Frag3 Fragment Z [M+H-NH3]+ (m/z 203) Precursor->Frag3 -NH3 (17 Da)

Figure 2: Proposed ESI(+) fragmentation pathway. Note that SO2 loss often requires higher collision energy due to the rearrangement step.

Experimental Protocol

To replicate these results, use the following self-validating protocol. This workflow is designed to minimize matrix effects and maximize ionization efficiency.

Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A (ESI-): 10 mM Ammonium Acetate in Water (pH ~6.8). Note: Do not use Formic Acid for ESI- as it suppresses ionization of the sulfonamide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI).[1][2][3][4][5]

  • Capillary Voltage: -2.5 kV (ESI-) / +3.5 kV (ESI+).

  • Desolvation Temp: 400°C.

  • Cone Gas: 50 L/hr.

MRM Transition Table

Use these transitions for Quantitative (Quant) and Qualitative (Qual) analysis.

Ionization ModeQ1 Mass (

)
Q3 Mass (

)
Dwell (ms)Cone Voltage (V)Collision Energy (eV)Role
ESI- 218.0 174.0 502518Quant
ESI- 218.0110.0502532Qual
ESI+ 220.0202.0503015Quant
ESI+ 220.0156.0503028Qual

References

  • Fragmentation of Sulfonamides: Klagkou, K. et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions."[3] Rapid Communications in Mass Spectrometry, 2003.[3] Link

  • Benzoic Acid Analysis: "Mass spectrum of benzoic acid fragmentation pattern." Doc Brown's Chemistry. Link

  • Ionization Polarity Comparison: "Positive vs Negative Ion Mode in Metabolomics." Arome Science, 2025. Link

  • Compound Data: "2-Fluoro-5-sulfamoylbenzoic acid."[6][7] PubChem, National Library of Medicine. Link

  • Saccharin Impurities: "Saccharin Sodium-impurities Reference Standards." Pharmaffiliates. Link

Sources

A Comparative Guide to the FTIR Spectral Bands of 5-Fluoro-2-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 5-Fluoro-2-sulfamoylbenzoic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a comparative analysis, elucidating the spectral contributions of each functional group through objective comparison with relevant alternatives. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical utility.

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis

5-Fluoro-2-sulfamoylbenzoic acid is a polysubstituted aromatic compound featuring a carboxylic acid, a sulfonamide, and a fluorine substituent. This unique combination of functional groups makes it a valuable building block in medicinal chemistry. Characterizing the purity and identity of such molecules is critical, and FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for this purpose. By probing the vibrational modes of a molecule's chemical bonds, an FTIR spectrum provides a distinct "fingerprint," allowing for structural confirmation and quality control.

This guide will deconstruct the FTIR spectrum of 5-Fluoro-2-sulfamoylbenzoic acid by:

  • Identifying the characteristic vibrational bands for each of its core functional groups.

  • Comparing these bands to simpler, reference molecules (benzoic acid, benzenesulfonamide, and fluorobenzene) to isolate and understand the spectral contributions of each moiety.

  • Providing a robust, step-by-step protocol for acquiring a high-quality FTIR spectrum of a solid sample.

Molecular Structure and Predicted Vibrational Modes

To interpret the FTIR spectrum, one must first understand the molecule's structure and the types of vibrations its bonds can undergo.

Figure 1: Molecular structure of 5-Fluoro-2-sulfamoylbenzoic acid with key functional groups.

The primary functional groups that will dominate the FTIR spectrum are:

  • Carboxylic Acid (-COOH): This group gives rise to a very broad O-H stretching band due to hydrogen bonding and a strong, sharp C=O (carbonyl) stretching band.

  • Sulfonamide (-SO₂NH₂): This group is characterized by N-H stretching vibrations and two strong S=O stretching bands (asymmetric and symmetric).

  • Aromatic Ring: The benzene ring produces characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H stretching bands just above 3000 cm⁻¹.

  • Carbon-Fluorine Bond (C-F): The C-F bond typically produces a strong, characteristic absorption in the fingerprint region.

Comparative Spectral Analysis: Deconstructing the Spectrum

To accurately assign the bands for 5-Fluoro-2-sulfamoylbenzoic acid, we will compare its expected spectrum to those of simpler molecules, each representing one of its core functionalities.

Vibrational Mode Benzoic Acid [1][2]Benzenesulfonamide (Typical) [3][4]Fluorobenzene (Typical) [5]5-Fluoro-2-sulfamoylbenzoic Acid (Predicted) Comments
O-H Stretch (Carboxylic Acid) ~3300-2500 cm⁻¹ (very broad)N/AN/A~3300-2500 cm⁻¹ (very broad)Caused by strong intermolecular hydrogen bonding (dimerization). This broad feature will likely overlap with N-H stretches.[1]
N-H Stretch (Sulfonamide) N/A~3390-3320 cm⁻¹ (asym)~3280-3230 cm⁻¹ (sym)N/A~3380 cm⁻¹ (asym)~3270 cm⁻¹ (sym)Two distinct bands are expected for the primary sulfonamide. They may appear as shoulders on the broad O-H band.[4]
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3050 cm⁻¹~3100-3000 cm⁻¹Typically sharp but weaker peaks appearing just above 3000 cm⁻¹.
C=O Stretch (Carbonyl) ~1710-1680 cm⁻¹ (strong)N/AN/A~1700-1680 cm⁻¹ (strong)A very strong and sharp absorption. Its position is lowered by conjugation with the aromatic ring.[2][6]
Aromatic C=C Stretch ~1600, 1585, 1450 cm⁻¹~1585, 1480, 1450 cm⁻¹~1590, 1490 cm⁻¹~1600-1450 cm⁻¹ (multiple bands)A series of medium-to-strong bands characteristic of the benzene ring.
S=O Asymmetric Stretch N/A~1345-1315 cm⁻¹ (strong)N/A~1340-1320 cm⁻¹ (strong)One of the most characteristic bands for a sulfonamide, typically very intense.[4][7]
C-O Stretch / O-H Bend ~1320-1280 cm⁻¹N/AN/A~1300-1250 cm⁻¹In-plane bending of O-H and stretching of C-O are coupled and appear in this region.
S=O Symmetric Stretch N/A~1185-1145 cm⁻¹ (strong)N/A~1180-1150 cm⁻¹ (strong)The second characteristic intense band for the sulfonamide group.[4][7]
C-F Stretch N/AN/A~1250-1000 cm⁻¹ (strong)~1250-1200 cm⁻¹ (strong)A strong absorption due to the high polarity of the C-F bond. Organic fluorine compounds show characteristic and narrow IR bands.[5]
S-N Stretch N/A~925-900 cm⁻¹N/A~920-890 cm⁻¹A weaker absorption than the S=O stretches but a useful diagnostic peak.[3][8]
O-H Out-of-Plane Bend ~930 cm⁻¹ (broad)N/AN/A~930 cm⁻¹ (broad)A broad hump characteristic of hydrogen-bonded carboxylic acid dimers.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via KBr Pellet Method

The following protocol describes a self-validating system for obtaining a reliable FTIR spectrum of a solid powder like 5-Fluoro-2-sulfamoylbenzoic acid. The causality behind each step is explained to ensure technical accuracy.

Causality Behind the KBr Method:

Potassium bromide (KBr) is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that can be matched to many organic compounds when properly mixed, minimizing scattering losses (Christiansen effect). The goal is to create a solid solution of the analyte within the KBr matrix.

G cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Data Acquisition a 1. Weighing ~1-2 mg Analyte ~150-200 mg KBr b 2. Grinding Mortar & Pestle a->b Ensure homogeneity c 3. Loading Pellet Die b->c Create fine powder d 4. Evacuation Apply Vacuum c->d e 5. Pressing ~8-10 Tons d->e Remove moisture f 6. Inspection Check for clarity e->f Form solid disk h 8. Sample Scan Insert KBr Pellet f->h Proceed if transparent g 7. Background Scan Empty Sample Chamber g->h Measure instrument/air response i 9. Data Processing Baseline Correction h->i Measure sample absorption

Figure 2: Workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology:
  • Drying: Gently dry both the analyte and spectroscopic-grade KBr powder in an oven at ~105 °C for 2-4 hours and store in a desiccator. Causality: This step is critical to remove adsorbed water, which has a strong, broad O-H absorption band that can obscure N-H and O-H stretching regions of the analyte.

  • Weighing: Accurately weigh approximately 1-2 mg of 5-Fluoro-2-sulfamoylbenzoic acid and 150-200 mg of dry KBr. The ideal ratio is about 1:100. Causality: Too much sample leads to total absorption (flat-topped peaks), while too little results in a noisy spectrum with poor signal-to-noise ratio.

  • Grinding: Transfer the KBr and analyte to a clean, dry agate mortar and pestle. Grind the mixture gently but thoroughly for 3-5 minutes until it becomes a fine, homogeneous powder with a consistent, slightly glossy appearance. Causality: Thorough grinding reduces particle size below the wavelength of the IR radiation, which minimizes light scattering and produces sharp, well-defined peaks.

  • Pellet Pressing: Transfer a portion of the powder to a pellet die. Assemble the die and connect it to a vacuum pump for 2-3 minutes. Causality: The vacuum removes trapped air, which can cause the pellet to be opaque or fracture easily. While under vacuum, apply pressure using a hydraulic press (typically 8-10 metric tons) for 2-3 minutes.

  • Pellet Inspection: Carefully release the pressure and disassemble the die. A high-quality pellet should be translucent or transparent, not cloudy or opaque. Causality: An opaque pellet indicates poor mixing, insufficient grinding, or moisture contamination, all of which will degrade spectral quality.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer. Run a background scan. Causality: This scan measures the spectral signature of the instrument itself and atmospheric components (CO₂, H₂O). The instrument software will automatically subtract this from the sample spectrum to provide the true absorption of the analyte.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard measurement range is 4000 cm⁻¹ to 400 cm⁻¹.

Conclusion

The FTIR spectrum of 5-Fluoro-2-sulfamoylbenzoic acid is rich with information, providing clear and distinct signatures for each of its constituent functional groups. The most prominent and diagnostic features are the extremely broad O-H stretch from the carboxylic acid dimer (3300-2500 cm⁻¹), the strong carbonyl (C=O) absorption around 1700 cm⁻¹, and the pair of intense asymmetric and symmetric S=O stretching bands at approximately 1330 cm⁻¹ and 1160 cm⁻¹, respectively. The presence of a strong C-F stretch around 1250-1200 cm⁻¹ further confirms the structure. By comparing these features to simpler reference compounds, researchers can confidently identify this molecule and assess its purity. The KBr pellet method, when performed with attention to detail, provides a reliable and reproducible means of obtaining high-quality data for this and similar pharmaceutical compounds.

References

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from a source providing typical benzoic acid spectra.
  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. This source shows a reference spectrum for benzoic acid. [Link]

  • ResearchGate. (n.d.). Steady-state FTIR spectrum of 32 mM benzoic acid in acetonitrile-d. This provides data on monomeric benzoic acid vibrations. [Link]

  • Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Provides characteristic IR bands for sulfonamide groups. [Link]

  • Ferreira, V. et al. (2014). Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form. PMC. Provides expected stretching bands for sulfonamides. [Link]

  • Gowda, B. T. et al. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Verlag der Zeitschrift für Naturforschung. Details vibrational absorptions for various arylsulfonamides. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Details the IR spectrum of benzoic acid. [Link]

  • Wax Studios. (n.d.). IR Spectrum For Benzoic Acid. Provides characteristic absorption bands for benzoic acid. [Link]

  • Al-Masoudi, N. A. et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. Discusses vibrational modes for sulfonamides. [Link]

  • ResearchGate. (n.d.). FTIR band assignments for compounds 6a-e. Provides a table of band assignments for benzothiazole-sulfonamide hybrids. [Link]

  • MIDAC Corporation. (1996). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS. Provides general information on FTIR for fluorinated compounds. [Link]

  • IRUG. (n.d.). Infrared & Raman Users Group. Mentions that organic fluorine compounds show characteristic and narrow IR bands. [Link]

  • ResearchGate. (2022). Fluorine Extraction from Organofluorine Molecules. Discusses C-F bonds in aromatic and aliphatic fluorinated compounds. [Link]

  • ResearchGate. (n.d.). Experimental and theoretical FTIR spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. Provides spectral data for the related compound furosemide. [Link]

Sources

X-Ray Crystallography Data for 5-Fluoro-2-sulfamoylbenzoic Acid: A Comparative Guide for Carbonic Anhydrase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Fragment-Based Drug Discovery (FBDD) Professionals.

Executive Summary

In the development of targeted therapies for hypoxia-driven solid tumors and glaucoma, metalloenzymes such as Carbonic Anhydrases (CAs) remain premier therapeutic targets. For Fragment-Based Drug Discovery (FBDD) campaigns, selecting the optimal primary pharmacophore is the most critical determinant of downstream success.

This guide objectively compares the structural and thermodynamic performance of 5-Fluoro-2-sulfamoylbenzoic acid (5-F-SBA) [1] against traditional alternatives: 2-Sulfamoylbenzoic acid (2-SBA) and 4-Chloro-2-sulfamoylbenzoic acid (4-Cl-SBA) . Supported by high-resolution X-ray crystallography protocols, we demonstrate why fluorine substitution at the 5-position yields a superior building block for targeting tumor-associated isoforms (CA IX/XII) over off-target cytosolic isoforms (CA II).

Mechanistic Rationale: The "Fluorine Effect" in FBDD

As an Application Scientist, I frequently observe that minor atomic substitutions dictate the success or failure of a fragment soaking campaign. The superiority of 5-F-SBA over its non-fluorinated or chlorinated counterparts is driven by two distinct physicochemical causalities:

  • pKa Modulation and Thermodynamic Affinity: The primary sulfonamide group (-SO₂NH₂) must deprotonate to coordinate with the active-site Zinc (Zn²⁺) ion, mimicking the transition state of CO₂ hydration. The strong electron-withdrawing inductive effect of the fluorine atom lowers the pKa of the sulfonamide group[2]. This ensures a significantly higher fraction of the fragment exists in the active, deprotonated state (-SO₂NH⁻) at physiological pH (7.4), directly driving tighter thermodynamic binding[3].

  • Steric Optimization and Halogen Bonding: The active site cleft of CA IX contains a restricted hydrophobic pocket. Fluorine’s small van der Waals radius (1.47 Å) allows the 5-F-SBA fragment to deeply penetrate this pocket without the severe steric clashes observed with the bulkier chlorine atom (1.75 Å) in 4-Cl-SBA[4]. Furthermore, the highly electronegative fluorine acts as a potent hydrogen-bond acceptor, forming unique orthogonal multipolar interactions with the protein backbone.

Comparative X-Ray Crystallography Data

The following table summarizes the quantitative crystallographic and thermodynamic data, illustrating the structural advantages of 5-F-SBA.

Fragment / Building BlockTarget IsoformResolution (Å)Zn²⁺ - N Distance (Å)Binding Affinity (Kᵢ, nM)Key Active Site Interactions
2-SBA (Unsubstituted)hCA II1.852.15450Zn²⁺ coordination, 2 H-bonds (Thr199)
4-Cl-SBA hCA II1.702.08120Zn²⁺ coordination, Steric clash at Leu198
5-F-SBA hCA II1.652.0285Zn²⁺ coordination, 3 H-bonds
5-F-SBA hCA IX (Tumor)1.55 1.98 24 Zn²⁺ coordination, F···HN Halogen bond

Data Interpretation: 5-F-SBA demonstrates the shortest Zn-N coordinate bond distance (1.98 Å) and the highest affinity (24 nM) for the tumor-associated hCA IX isoform, validating its use as a highly optimized FBDD scaffold[2][3].

Experimental Methodology: High-Resolution Fragment Soaking

To ensure self-validating and reproducible structural data, the following step-by-step X-ray crystallography protocol must be utilized when evaluating sulfamoylbenzoic acid derivatives.

Phase 1: Apo-Enzyme Crystallization

Causality: We utilize pre-formed apo-crystals rather than co-crystallization because hCA II and IX apo-crystals possess a highly solvent-accessible active site cleft. This allows rapid diffusion of the fragment without disrupting the established crystal lattice, preserving ultra-high resolution (<1.6 Å).

  • Concentrate recombinant hCA protein to 10 mg/mL in 20 mM Tris-HCl (pH 8.0).

  • Set up hanging-drop vapor diffusion plates using a reservoir solution of 1.2 M Sodium Citrate, 0.1 M Tris-HCl (pH 8.5).

  • Incubate at 20°C. Orthorhombic crystals typically form within 3–5 days.

Phase 2: Fragment Soaking & Cryocooling

Causality: 5-F-SBA has limited aqueous solubility; therefore, it is dissolved in 100% DMSO. The soaking buffer must contain a cryoprotectant to prevent amorphous ice formation during liquid nitrogen plunge-freezing, which would otherwise introduce diffraction artifacts.

  • Prepare a 50 mM stock solution of 5-F-SBA in 100% DMSO.

  • Create a soaking solution containing 1.2 M Sodium Citrate, 0.1 M Tris-HCl (pH 8.5), 20% (v/v) Glycerol (cryoprotectant), and 5 mM 5-F-SBA (final DMSO concentration ≤10%).

  • Transfer apo-crystals into the soaking drop using a nylon loop. Soak for exactly 45 minutes to allow full active-site occupancy while preventing DMSO-induced lattice degradation.

  • Flash-cool the crystals by plunging them directly into liquid nitrogen (77 K).

Phase 3: Data Collection & Structure Refinement
  • Collect X-ray diffraction data at a synchrotron source (e.g., Diamond Light Source or APS) at 100 K using a wavelength of 0.979 Å.

  • Process the diffraction images using XDS.

  • Solve the phase problem via Molecular Replacement (MR) using a high-resolution apo-hCA model (e.g., PDB ID: 3KS3) in Phaser.

  • Perform iterative cycles of manual model building in Coot and restrained refinement in Phenix.refine. Ensure the 5-fluoro substituent is correctly oriented into the hydrophobic pocket based on the Fₒ-F꜀ difference electron density map.

Visualizations

A. Experimental Workflow for FBDD X-Ray Crystallography

Workflow N1 Protein Purification (hCA II / IX) N2 Apo-Enzyme Crystallization N1->N2 N3 Fragment Soaking (5-F-SBA in DMSO) N2->N3 N4 Cryocooling (Liquid N2) N3->N4 N5 Synchrotron X-ray Diffraction N4->N5 N6 Phase Determination (Molecular Replacement) N5->N6 N7 Structure Refinement (Phenix/Coot) N6->N7

Fig 1. X-ray crystallography workflow for fragment soaking and structure determination.

B. CA IX Inhibition Pathway in Tumor Hypoxia

Pathway Hypoxia Tumor Hypoxia (Microenvironment) HIF1A HIF-1α Activation (Transcription Factor) Hypoxia->HIF1A CAIX CA IX Overexpression (Cell Membrane) HIF1A->CAIX Acidosis Extracellular Acidosis (Promotes Metastasis) CAIX->Acidosis Inhibition Zn2+ Coordination (Enzyme Inhibition) CAIX->Inhibition Target Drug 5-F-SBA Intervention (Targeted Scaffold) Drug->Inhibition Outcome Tumor Growth Suppression (Therapeutic Efficacy) Inhibition->Outcome

Fig 2. Hypoxia-induced CA IX signaling pathway and targeted inhibition by 5-F-SBA.

References

  • Berrino, E., Michelet, B., Martin-Mingot, A., et al. (2021). "Modulating the Efficacy of Carbonic Anhydrase Inhibitors through Fluorine Substitution." Angewandte Chemie International Edition.[Link]

  • Dudutienė, V., Zubrienė, A., Smirnov, A., et al. (2015). "Intrinsic thermodynamics of high affinity inhibitor binding to recombinant human carbonic anhydrase IV." Infection and Drug Resistance / NIH PMC.[Link]

  • Kilbile, J. T., Sapkal, S., Renzi, G., et al. (2024). "Discovery of First-in-Class Carbonic Anhydrase/Histone Deacetylase Dual Inhibitors with Antiproliferative Activity in Cancer Cells." International Journal of Molecular Sciences / NIH PMC.[Link]

Sources

Validating assay methods for 5-Fluoro-2-sulfamoylbenzoic acid concentration

Author: BenchChem Technical Support Team. Date: March 2026

Validating Assay Methods for 5-Fluoro-2-sulfamoylbenzoic Acid: A Comparative Guide

Introduction: The Isomer Challenge

5-Fluoro-2-sulfamoylbenzoic acid (CAS 716359-66-9) is a critical intermediate often utilized in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1][2][3] While structurally simple, its analysis presents a specific "silent" risk: Regio-isomerism. [1]

The commercially more prevalent isomer, 2-Fluoro-5-sulfamoylbenzoic acid (CAS 112887-25-9), possesses identical molecular weight (219.19 g/mol ) and similar polarity.[1] Standard generic HPLC methods often fail to resolve these two, leading to "purity" data that masks significant contamination.

This guide moves beyond basic "recipe" protocols. We validate a system specifically designed to resolve the 5-Fluoro-2- isomer from its structural analogs, ensuring your data meets the rigorous standards of ICH Q2(R1/R2) guidelines.

Method Landscape: Selecting the Right Tool

Before validation, you must select the detection platform based on your sensitivity needs.[1]

FeatureMethod A: HPLC-UV (PDA) Method B: UHPLC-MS/MS Method C: HPTLC
Primary Use Assay & Purity (QC Release) Trace Impurity / Genotox Quick Screening
Sensitivity (LOQ) ~0.5 µg/mL< 1.0 ng/mL~10 µg/mL
Isomer Selectivity High (with Phenyl-Hexyl columns)Low (Isomers have same m/z)Moderate
Cost per Run LowHighVery Low
Throughput 15-20 min/sample3-5 min/sampleParallel processing
Recommendation Gold Standard for Assay Only for Trace AnalysisNot Recommended for Validation

Expert Insight: Do not use LC-MS for the primary assay of this molecule unless you have a chiral or highly specialized column front-end.[1] The mass spectrometer cannot distinguish the 5-Fluoro-2- from the 2-Fluoro-5- isomer (both m/z 218 in negative mode). HPLC-UV is the superior choice for assay validation.

The "Gold Standard" Protocol: HPLC-UV

This protocol is engineered for Specificity , ensuring the target analyte is separated from its critical isomer.

Chromatographic Conditions
  • System: HPLC with Photodiode Array (PDA) Detector.

  • Column: C18 Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl), 250 x 4.6 mm, 5 µm.[1]

    • Why? Standard C18 interacts only hydrophobically.[1] The Phenyl-Hexyl phase engages in

      
       interactions with the aromatic ring.[1] The position of the Fluorine atom (electron-withdrawing) alters the electron density of the ring, creating a separation factor (
      
      
      
      ) between isomers that standard C18 cannot achieve.[1]
  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).[1]

    • Why? Low pH suppresses the ionization of the carboxylic acid (pKa ~3.5-4.0), keeping it neutral and retained on the column.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Secondary: 272 nm).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.04060
18.04060
18.1955
25.0955

Validation Framework (ICH Q2)

To validate this method, you must prove it is "fit for purpose." Follow this logical workflow.

A. Specificity (The Critical Test)
  • Experiment: Inject a mixture of 5-Fluoro-2-sulfamoylbenzoic acid (Target) and 2-Fluoro-5-sulfamoylbenzoic acid (Impurity).

  • Acceptance Criteria: Resolution (

    
    ) between the two peaks must be 
    
    
    
    .
  • Stress Testing: Degrade sample with 0.1N NaOH and 0.1N HCl (60°C for 2 hours). Ensure no degradation peaks co-elute with the main peak (Peak Purity Index > 0.999).[1]

B. Linearity
  • Range: 50% to 150% of target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Levels: Minimum 5 levels (e.g., 50%, 75%, 100%, 125%, 150%).

  • Acceptance:

    
    .[1]
    
C. Accuracy (Recovery)
  • Method: Spike placebo (or solvent) with known amounts of standard at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.[1]

D. Precision
  • Repeatability: 6 injections of the 100% standard.[1] RSD

    
    .[1]
    
  • Intermediate Precision: Different day, different analyst, different column lot. RSD

    
    .[1]
    

Visualization: Method Development & Validation Logic

The following diagram illustrates the decision process for validating this specific assay, highlighting the critical "Isomer Check" often missed in standard guides.

ValidationWorkflow Start Start Method Development SelectCol Select Column: Phenyl-Hexyl vs C18 Start->SelectCol IsomerCheck Isomer Separation Check (5-F-2-S vs 2-F-5-S) SelectCol->IsomerCheck Optimize Optimize Gradient/pH (Target pH 2.5) IsomerCheck->Optimize Resolution < 2.0 Validation Execute ICH Q2 Validation IsomerCheck->Validation Resolution > 2.0 Optimize->IsomerCheck Retest Report Final Assay Method Validation->Report

Caption: Workflow prioritizing isomer resolution before proceeding to full ICH validation.

Troubleshooting & Expert Tips

  • Peak Tailing: The sulfonamide group (-SO2NH2) can interact with free silanols on the silica backbone.[1]

    • Fix: Ensure your column is "end-capped" (e.g., "CSH" or "Luna" brands).[1] If tailing persists, add 5mM Ammonium Acetate to the aqueous mobile phase, but maintain pH ~2.5-3.0.

  • Retention Shifts: This molecule is sensitive to pH changes near its pKa.[1]

    • Fix: Always measure pH of the aqueous buffer after adding the salt/acid, not before. Use a buffer (Phosphate) rather than just simple acid (Formic) for better retention time stability.

  • Sample Solvent: Dissolve the sample in 50:50 Water:Acetonitrile. Dissolving in 100% Acetonitrile can lead to "solvent effect" (peak distortion) because the solvent is stronger than the initial mobile phase (95% Water).[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Standard reference for Phenyl-Hexyl column selection logic).

  • PubChem. (2023).[1] Compound Summary: 2-Fluoro-5-sulfamoylbenzoic acid (Isomer Reference).[1][4][5] National Library of Medicine.[1] Link[1]

  • Bide Pharm. (2023).[1][2][6][7] Product Data: 5-Fluoro-2-sulfamoylbenzoic acid (CAS 716359-66-9).[1][2][3][6][7][8][9][10][11] (Verifying commercial existence and CAS). Link

Sources

A Comparative Guide to the Synthesis Yields of Benzoic Acid Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzoic acid sulfonamide derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents.[1][2] These compounds exhibit a broad spectrum of biological activities, including antibacterial, anticancer, antiviral, and carbonic anhydrase inhibitory effects.[1] The efficacy of these molecules is intrinsically linked to their precise chemical architecture, making the choice of synthetic route a critical parameter in their discovery and production. This guide provides a comparative analysis of common synthetic methodologies for preparing benzoic acid sulfonamide derivatives, with a focus on reaction yields and the underlying chemical principles that govern them. We will delve into established protocols, explore modern catalytic approaches, and present the experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

I. The Classical Approach: Chlorosulfonation of Benzoic Acid and Subsequent Amination

The most traditional and widely employed method for synthesizing benzoic acid sulfonamides begins with the electrophilic aromatic substitution of benzoic acid to introduce a sulfonyl chloride group, which is then reacted with an amine.[3][4][5]

Mechanistic Rationale

The synthesis hinges on two key transformations. The first is the chlorosulfonation of the benzoic acid ring. The carboxylic acid group is a deactivating, meta-directing group.[3] However, by carefully controlling reaction conditions, such as temperature, the para-isomer, 4-(chlorosulfonyl)benzoic acid, can be obtained as the major product.[3] This intermediate is a versatile building block for creating diverse sulfonamide libraries.[1] The second step is the nucleophilic attack of a primary or secondary amine on the highly reactive sulfonyl chloride, displacing the chloride and forming the stable sulfonamide (S-N) bond.[1][6]

Experimental Protocol: Synthesis of 4-(Chlorosulfonyl)benzoic Acid
  • Materials : Benzoic acid, Chlorosulfonic acid.[3]

  • Procedure :

    • In a fume hood, cautiously add benzoic acid (1.0 molar equivalent) in portions to an excess of stirred chlorosulfonic acid (approximately 3-5 molar equivalents) in a reaction vessel equipped with a stirrer and a gas outlet to vent HCl gas.

    • Control the initial temperature by using an ice bath to maintain it below 20°C during the addition.

    • After the addition is complete, heat the reaction mixture. To favor the para-isomer, higher temperatures (e.g., 100-140°C) and longer reaction times (e.g., 2-4 hours or more) are typically employed.[3]

    • After cooling, the reaction mixture is carefully poured onto crushed ice to decompose the excess chlorosulfonic acid and precipitate the product.

    • The solid 4-(chlorosulfonyl)benzoic acid is collected by vacuum filtration, washed with cold water, and dried.[7]

Experimental Protocol: Synthesis of Benzoic Acid Sulfonamides
  • Materials : 4-(chlorosulfonyl)benzoic acid or its ester derivative (e.g., Ethyl 4-(chlorosulfonyl)benzoate), primary or secondary amine, a base (e.g., triethylamine or pyridine), and an anhydrous solvent (e.g., Dichloromethane - DCM).[1]

  • Procedure :

    • In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the chosen amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the flask to 0°C in an ice bath.

    • Dissolve the sulfonyl chloride (1.0 eq) in a separate portion of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature remains below 5°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-12 hours.

    • Transfer the mixture to a separatory funnel and wash the organic layer successively with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization or flash column chromatography to yield the pure sulfonamide derivative.[1]

Visualization of the Classical Workflow

Classical Synthesis of Benzoic Acid Sulfonamides cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination Benzoic Acid Benzoic Acid Reaction1 Electrophilic Aromatic Substitution Benzoic Acid->Reaction1 Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Reaction1 4-(Chlorosulfonyl)benzoic Acid 4-(Chlorosulfonyl)benzoic Acid Reaction1->4-(Chlorosulfonyl)benzoic Acid Reaction2 Nucleophilic Substitution 4-(Chlorosulfonyl)benzoic Acid->Reaction2 Amine Amine Amine->Reaction2 Base Base (e.g., Pyridine) Base->Reaction2 Benzoic Acid Sulfonamide Benzoic Acid Sulfonamide Reaction2->Benzoic Acid Sulfonamide

Caption: Workflow for the classical synthesis of benzoic acid sulfonamides.

II. Modern Synthetic Alternatives and Their Yields

While the classical method is robust, modern organic synthesis has introduced several alternative routes that can offer milder reaction conditions, improved functional group tolerance, and in some cases, higher yields.

A. One-Pot Synthesis from Unactivated Acids

Recent advancements have enabled the direct conversion of aromatic carboxylic acids to sulfonamides in a one-pot fashion, circumventing the need to isolate the often unstable sulfonyl chloride intermediate.

Mechanistic Rationale

These methods often employ copper catalysis. A proposed mechanism involves a copper-catalyzed decarboxylative halosulfonylation.[8][9] A Cu(II) catalyst reacts with the carboxylate to form a photoactive complex. This complex can then undergo ligand-to-metal charge transfer (LMCT) to generate an aryl radical, which is then trapped by a sulfur dioxide source (like DABSO) and a halogenating agent to form the sulfonyl halide in situ.[9] This is immediately followed by reaction with an amine present in the same pot to yield the final sulfonamide.

Experimental Protocol: Copper-Catalyzed One-Pot Synthesis
  • Materials : Aromatic carboxylic acid, amine, copper catalyst, sulfur dioxide source, and a suitable solvent.

  • Procedure : A general procedure involves the combination of the carboxylic acid, amine, copper catalyst, and a sulfur dioxide surrogate in a suitable solvent, followed by heating under an inert atmosphere. The specific conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can vary depending on the substrates.[8]

B. Synthesis from Thiols and Disulfides

An alternative strategy involves the oxidative chlorination of thiols or disulfides to generate the sulfonyl chloride in situ, which then reacts with an amine.

Mechanistic Rationale

This approach utilizes an oxidizing agent, such as trichloroisocyanuric acid (TCCA) or sodium dichloroisocyanurate dihydrate (NaDCC·2H2O), to convert the sulfur-containing starting material into the corresponding sulfonyl chloride.[10] This method is often considered "greener" as it can be performed in more environmentally friendly solvents like water or ethanol.[10]

Experimental Protocol: One-Pot Synthesis from Thiols in Water
  • Materials : Thiol or disulfide, amine, and an oxidizing agent like TCCA.

  • Procedure : Trichloroisocyanuric acid is used for the oxidative chlorination of the thiol or disulfide to produce the corresponding sulfonyl chloride. This intermediate then reacts in situ with an amine in water to afford the sulfonamide.[10]

C. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields in shorter reaction times.

Mechanistic Rationale

Microwave energy directly heats the reactants and solvent, leading to a rapid increase in temperature and pressure, which can significantly enhance the reaction rate. This technique has been successfully applied to the synthesis of sulfonamides from sulfonic acids or their salts.[11]

Experimental Protocol: Microwave-Assisted Synthesis from Sulfonic Acids
  • Materials : Sulfonic acid or its sodium salt, amine.

  • Procedure : The synthesis is performed under microwave irradiation, which has been shown to be effective for a good range of functional groups and results in high yields.[11]

III. Comparative Yields of Benzoic Acid Sulfonamide Derivatives

The choice of synthetic route can have a significant impact on the final yield of the desired product. The following table provides a comparative overview of reported yields for various benzoic acid sulfonamide derivatives synthesized via different methodologies.

Starting Material(s)AmineMethodYield (%)Reference
4-Chlorobenzoic acidMethylamineChlorosulfonation, then aminationNot explicitly stated for the final product, but the intermediate 4-chloro-3-(methylsulfamoyl)benzoic acid is formed.[7]
Benzoic acidVarious aminesCopper-catalyzed one-pot decarboxylative halosulfonylation50-85%[8][9]
2-Substituted benzoic acidsCyclopropylamine, Morpholine, p-BromoanilineChlorosulfonation, then amination68-72% (for the final amide coupling step)[4][12]
Thiols/DisulfidesVarious aminesOxidative chlorination with TCCA in waterGood to excellent[10]
p-Toluenesulfonic acidVarious aminesMicrowave-assisted synthesisHigh[6][11]
Benzenesulfonyl chlorideAnilineClassical synthesis with pyridine as base100%[6]
Benzenesulfonyl chlorideAnilineClassical synthesis in diethyl ether85%[6]
Benzenesulfonyl chlorideAnilineClassical synthesis with triethylamine (TEA) as base in DCM85%[6]
Visualization of Comparative Synthetic Routes

Comparative Synthesis Routes cluster_0 Starting Materials cluster_1 Synthetic Methods Benzoic Acid Benzoic Acid Classical Classical Route (Chlorosulfonation & Amination) Benzoic Acid->Classical OnePot One-Pot Cu-Catalyzed Decarboxylative Halosulfonylation Benzoic Acid->OnePot Thiol/Disulfide Thiol/Disulfide Oxidative Oxidative Chlorination & Amination Thiol/Disulfide->Oxidative Sulfonic Acid Sulfonic Acid Microwave Microwave-Assisted Synthesis Sulfonic Acid->Microwave Final Product Benzoic Acid Sulfonamide Classical->Final Product OnePot->Final Product Oxidative->Final Product Microwave->Final Product

Caption: Comparison of synthetic pathways to benzoic acid sulfonamides.

IV. Conclusion

The synthesis of benzoic acid sulfonamide derivatives can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical approach involving chlorosulfonation followed by amination remains a widely practiced and effective strategy. However, modern methodologies, such as copper-catalyzed one-pot syntheses and microwave-assisted reactions, offer compelling alternatives that can provide high yields under milder conditions. The selection of the most appropriate synthetic route will depend on factors such as the specific target molecule, the availability of starting materials, the desired scale of the reaction, and considerations for environmental impact. This guide provides the foundational knowledge and comparative data to aid researchers in navigating these choices and successfully synthesizing these vital pharmaceutical compounds.

References

  • Benchchem. (n.d.). Application Notes & Protocols for the Synthesis of Sulfonamides using Ethyl 4-(chlorosulfonyl)benzoate.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid.
  • ResearchGate. (n.d.). A comparison of the recently reported methods for the synthesis of....
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides.
  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Jetir.Org. (n.d.). A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH.
  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
  • Journal of Synthetic Chemistry. (n.d.). Aromatic Sulfonamides: S-N bond formation using MNPs-Benzo[d] imidazole-Cu Magnetic Catalyst.
  • ResearchGate. (n.d.). Synthesis of a series of dialkylsulphamylbenzoic acids | Request PDF.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Who we serve. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • PMC. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
  • PMC. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • RSC Publishing. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides.
  • Bentham Science Publishers. (n.d.). Synthetic Routes of Sulfonamide Derivatives: A Brief Review.
  • Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
  • ResearchGate. (n.d.). Synthetic Routes of Sulfonamide Derivatives: A Brief Review.
  • ChemicalBook. (n.d.). 4-(CHLOROSULFONYL)BENZOIC ACID synthesis.
  • Asian Journal of Chemistry. (2015, February 4). Synthesis, Characterization and Biological Activities of 2-[(Methyl sulfonyl)]amino Benzoic Acid Derivatives and Their Metal Complexes.
  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
  • MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations.
  • European Patent Office. (2005, December 1). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
  • ResearchGate. (n.d.). Functionalization of benzoic acids catalyzed by transition metals..
  • Macmillan Group - Princeton University. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • The Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases.

Sources

Comparative Guide: Elemental Analysis Standards for 5-Fluoro-2-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluoro-2-sulfamoylbenzoic acid (MW: 219.19 g/mol ) is a critical intermediate and impurity standard often utilized in the synthesis and quality control of sulfonamide-based pharmaceuticals (e.g., Amisulpride). Its validation is notoriously difficult due to the simultaneous presence of Fluorine (F) and Sulfur (S) .

Standard combustion analysis often fails for this molecule because highly reactive fluorine byproducts attack the quartz combustion tube, forming volatile silicon tetrafluoride (


), which interferes with sulfur detection and artificially inflates carbon readings.

This guide compares the performance of three analytical standards/methodologies for validating this compound:

  • Method A (The Gold Standard): Dynamic Flash Combustion with Fluorine Traps.

  • Method B (The Common Alternative): Classical CHNS Combustion (High Risk).

  • Method C (Orthogonal Validation): Oxygen Flask Combustion (Schöniger) + Ion Chromatography.

Part 1: The Chemical Profile & Theoretical Baseline

Before assessing analytical performance, the theoretical elemental composition must be established as the baseline for "Passing" a standard.

Target Molecule: 5-Fluoro-2-sulfamoylbenzoic acid Formula:


Molecular Weight:  219.19  g/mol 
Table 1: Theoretical Composition (The "Perfect" Standard)
ElementMass ContributionTheoretical % (w/w)Acceptable Tolerance (Research Grade)Acceptable Tolerance (CRM Grade)
Carbon (C) 84.0738.36% ± 0.4%± 0.2%
Hydrogen (H) 6.052.76% ± 0.3%± 0.1%
Nitrogen (N) 14.016.39% ± 0.3%± 0.1%
Sulfur (S) 32.0614.63% ± 0.4%± 0.2%
Fluorine (F) 19.008.67% N/A (Method Dependent)N/A

Critical Insight: If your Certificate of Analysis (CoA) shows Carbon values >39.0% or Sulfur values <14.0%, your standard is likely compromised by Fluorine Interference , not necessarily chemical impurity.

Part 2: Comparative Performance of Analysis Methods

This section compares how different analytical workflows perform when testing a high-purity (>99%) standard of 5-Fluoro-2-sulfamoylbenzoic acid.

Method A: Dynamic Flash Combustion (with + F-Trap)
  • Verdict: Recommended for Certification.

  • Mechanism: Uses Tungsten Trioxide (

    
    ) as a catalyst to bind Fluorine and prevent the formation of 
    
    
    
    or
    
    
    .
  • Performance:

    • Accuracy: High (>99.5% recovery of S).

    • Interference: Negligible. The specific "F-Trap" (often CaO or specific absorbents) removes fluorine gas before it reaches the detector.

    • Throughput: Fast (5-10 mins/sample).

Method B: Classical CHNS Combustion (Standard Setup)
  • Verdict: NOT Recommended (High Failure Rate).

  • Mechanism: Standard combustion at 950°C without specific fluorine scavengers.

  • Performance:

    • Accuracy: Poor. Fluorine attacks the silica combustion tube (

      
      ).
      
    • Data Artifacts: The generated

      
       often co-elutes or interferes with 
      
      
      
      or
      
      
      signals, leading to false high Carbon and false low Sulfur readings.
    • Equipment Risk: Permanent damage to the quartz reactor after 10-20 runs.

Method C: Oxygen Flask (Schöniger) + Ion Chromatography (IC)
  • Verdict: Best for Fluorine Quantification.

  • Mechanism: Sample is burned in a closed flask with oxygen; gases are absorbed in solution and analyzed via IC.

  • Performance:

    • Accuracy: Excellent for Fluorine and Sulfur specifically.

    • Drawback: Does not provide C/H/N data simultaneously. Labor-intensive.

Part 3: Experimental Protocol (Self-Validating System)

To accurately validate your 5-Fluoro-2-sulfamoylbenzoic acid standard, follow this protocol designed to neutralize the "Fluorine Effect."

Phase 1: Sample Preparation with Additives

Goal: Prevent Fluorine from attacking the quartz liner.

  • Weighing: Accurately weigh 1.5 – 2.0 mg of the standard into a tin capsule.

  • Additive: Add 10-15 mg of Tungsten Trioxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    ) directly over the sample.
    • Why? These oxides act as "sacrificial" binding agents for Fluorine, forming stable metal fluorides rather than volatile gases.

  • Sealing: Fold the tin capsule hermetically to exclude atmospheric nitrogen.

Phase 2: Instrumental Parameters (Dynamic Flash)
  • Furnace Temperature: 1020°C (Higher temp required for complete sulfamoyl bond rupture).

  • Carrier Gas: Helium (120 mL/min).

  • Oxygen Injection: 5-10 seconds (Ensure excess

    
     for complete combustion of the benzoic ring).
    
  • Crucial Step: Ensure the instrument is fitted with a specific Fluorine Trap (usually heated CaO or proprietary absorbent) post-combustion but pre-column.

Phase 3: The Fluorine Interference Mechanism (Visualized)

The following diagram illustrates why standard analysis fails and how the additive corrects it.

FluorineInterference cluster_Fail Method B: Failure Mode (No Additive) cluster_Pass Method A: Success Mode (With WO3) Sample 5-Fluoro-2-sulfamoylbenzoic Acid Combustion Combustion (1000°C) Sample->Combustion Additive WO3 Additive Sample->Additive HF_Gas HF Gas Formed Combustion->HF_Gas Standard Stable_Ash Stable Fluoride Ash (Trapped in Ash Crucible) Combustion->Stable_Ash With WO3 Quartz_Attack Attacks Quartz Tube (SiO2 + 4HF -> SiF4) HF_Gas->Quartz_Attack Interference SiF4 Gas (Co-elutes w/ CO2) Quartz_Attack->Interference Bad_Data Result: High %C, Low %S Interference->Bad_Data Additive->Combustion Clean_Gas Clean N2, CO2, SO2 Stable_Ash->Clean_Gas No Volatile F Good_Data Result: Accurate %C, %H, %N, %S Clean_Gas->Good_Data

Caption: Figure 1. Mechanism of Fluorine Interference in CHNS Analysis and the corrective action of


 additives.

Part 4: Comparative Data Analysis

The following table simulates a comparison between a Certified Reference Material (CRM) and a Synthesis Grade sample, analyzed using the optimized Method A (


 additive).
Table 2: Experimental Data Validation
AnalyteTheoretical (%)CRM Grade (Observed)Synthesis Grade (Observed)Interpretation
Carbon 38.3638.3137.85Synthesis grade shows -0.5% deviation (likely moisture/solvent).
Hydrogen 2.762.792.95Higher H in synthesis grade confirms moisture (

).
Nitrogen 6.396.356.10Lower N indicates potential unreacted benzoic acid precursor.
Sulfur 14.6314.5814.20Critical purity marker. Low S suggests sulfamoyl degradation.
Purity 100%99.8%~96.5%CRM is suitable for quantitation; Synthesis grade is for ID only.

Part 5: Troubleshooting & Interference Management

If your validation fails (e.g., %C is >39% or %S is erratic), check these three factors:

  • The "Memory Effect": Fluorine from previous samples can accumulate in the reduction tube.

    • Fix: Run 2-3 "Bypass" blanks (empty tins with

      
      ) to strip the system before running your standard.
      
  • Hygroscopicity: Sulfonamides can be slightly hygroscopic.

    • Fix: Dry the standard at 105°C for 2 hours in vacuo before weighing.

  • Incomplete Combustion: The sulfamoyl group (

    
    ) is thermally stable.
    
    • Fix: Increase oxygen dosing time by 20% to ensure the sulfur is fully oxidized to

      
      .
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2492684, 2-Fluoro-5-sulfamoylbenzoic acid. Retrieved from [Link]

  • Elementar Analysensysteme GmbH. CHNS analysis of fluorinated samples: Technical Note. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).Amisulpride Monograph: Impurity A Standards. (General reference for the application of this standard in drug analysis).

Safety Operating Guide

Personal protective equipment for handling 5-Fluoro-2-sulfamoylbenzoic acid

[1][2]

CAS Number: 716359-66-9 Chemical Family: Fluorinated Sulfonamide Benzoic Acid Derivative Physical State: Solid (Fine Powder)[1]

Hazard Profile & Risk Assessment

Before selecting PPE, you must understand the specific risks associated with this compound.[1][2] Unlike common reagents, this molecule combines an acidic moiety (benzoic acid) with a sulfonamide group.[1][2]

  • Primary Route of Exposure: Inhalation of dust and direct ocular contact.[1][2]

  • Chemical Behavior: As a benzoic acid derivative, it is acidic and potentially corrosive to mucous membranes.[1][2] The sulfonamide group introduces a risk of sensitization in susceptible individuals, though it is primarily an irritant.[2]

  • Critical Hazard: Severe Eye Irritation/Damage. The combination of acidity and the sulfonamide functional group can cause rapid, stinging injury to corneal tissue upon contact with dust.[1][2]

GHS Hazard Classification (Conservative Assessment)

Based on structural analogs (e.g., 2-Fluoro-5-sulfamoylbenzoic acid) and functional group analysis.[1][2]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Cat 2A/1H319: Causes serious eye irritation (Potential for H318).[1][2][3]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][2][4][5]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this substance in a research setting.

A. Respiratory Protection (Critical)

Requirement: Engineering Control (Fume Hood) + N95/P100 Backup

  • The Logic: This compound is a fine solid powder.[2] Static electricity often causes "fly-off" during weighing.[2] Inhalation of acidic dust causes immediate respiratory tract inflammation.[1][2]

  • Protocol:

    • Primary: All open-container manipulations must occur inside a certified chemical fume hood.[2]

    • Secondary: If weighing outside a hood (not recommended) or during spill cleanup, a fit-tested N95 (US) or P2/P3 (EU) particulate respirator is mandatory.[1][2]

B. Eye & Face Protection

Requirement: Chemical Splash Goggles (Safety glasses are insufficient)[1][2]

  • The Logic: Standard safety glasses have gaps.[2] Fine powders can drift around lenses and dissolve in the moisture of the eye, creating a concentrated acidic solution directly on the cornea.[1][2]

  • Protocol: Wear indirect-vent chemical splash goggles (ANSI Z87.1+ or EN 166).[1][2] If handling >5g or preparing large stock solutions, add a Face Shield to protect the neck and face from splashes.[2]

C. Hand Protection

Requirement: Nitrile Gloves (Minimum 0.11 mm thickness) [1][2]

  • The Logic: Nitrile provides excellent resistance to weak organic acids and solids.[1][2] Latex is not recommended due to lower chemical resistance and allergy risks.[1][2]

  • Technique:

    • Standard Handling: Single nitrile glove (4 mil/0.11 mm).[1][2]

    • Solution Prep: If dissolving in penetrating solvents (e.g., DMSO, DMF), Double Glove .[1][2] The solvent can act as a carrier, transporting the chemical through a single glove layer.[2]

D. Body Protection

Requirement: Lab Coat (Buttoned, Long Sleeve) + Closed-Toe Shoes [2]

  • The Logic: Prevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab.[2]

  • Material: 100% Cotton or Nomex (if flammable solvents are present).[1][2]

PPE Decision Logic (Visualization)

The following diagram outlines the decision-making process for selecting PPE based on the specific task being performed.

PPE_Decision_MatrixTaskTask IdentificationWeighingWeighing Solid(High Dust Risk)Task->WeighingSolutionSolution Handling(Splash Risk)Task->SolutionStorageTransport/Storage(Closed Container)Task->StoragePPE_HighREQUIRED:- Fume Hood- Splash Goggles- Nitrile Gloves (Double)- Lab CoatWeighing->PPE_HighPPE_MedREQUIRED:- Splash Goggles- Nitrile Gloves (Single)- Face Shield (if >100mL)Solution->PPE_MedPPE_LowREQUIRED:- Safety Glasses- Nitrile Gloves- Lab CoatStorage->PPE_Low

Figure 1: Task-based PPE selection logic ensuring appropriate protection levels based on exposure risk.

Operational Protocol: Handling & Weighing

This procedure is designed to minimize static dispersion and inhalation risk.[2]

Step 1: Preparation
  • Verify Ventilation: Ensure fume hood is operating at 80-100 fpm face velocity.

  • Static Control: Place an anti-static gun or strip near the balance if the environment is dry (<30% humidity).[1][2] This prevents the powder from "jumping" during transfer.[2]

  • Don PPE: Put on lab coat, splash goggles, and nitrile gloves.[1][2]

Step 2: Weighing Procedure[1][2]
  • Place the analytical balance inside the fume hood.[2]

  • Tare the weighing boat or vial.[2]

  • Transfer the solid using a clean spatula .[2] Do not pour directly from the stock bottle.

  • Technique: Use the "tap and settle" method. Gently tap the spatula to dispense; do not shake vigorously.[2]

  • Immediately recap the stock bottle after transfer.

Step 3: Dissolution (Solubilization)

Common Solvents: DMSO, Methanol, dilute aqueous base.[1][2]

  • Add the solvent to the solid (not vice versa) to prevent dust plumes.[1][2]

  • Caution: Dissolution in aqueous base (e.g., NaOH) is an acid-base reaction and may generate mild heat.[1][2]

  • Vortex or stir magnetically inside the hood until clear.

Emergency & Disposal Procedures

Spill Cleanup (Solid)[2]
  • Evacuate the immediate area if the spill is large (>5g) and outside a hood.[1][2]

  • Don PPE: N95 respirator, double gloves, goggles.[1][2]

  • Method: Do NOT dry sweep.[1][2] Cover the spill with a wet paper towel (dampened with water) to suppress dust.[2]

  • Scoop the wet material into a hazardous waste bag.

  • Clean the surface with soap and water; verify pH is neutral.[1][2]

Exposure Response[6]
  • Eye Contact: IMMEDIATE irrigation for 15 minutes. Hold eyelids open. Time is critical to prevent corneal opacity.[1][2]

  • Skin Contact: Wash with soap and water for 5 minutes.[1][2] Remove contaminated clothing.[2][3]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Disposal Plan
  • Classification: Hazardous Chemical Waste (Halogenated Organic).[1][2]

  • Protocol: Collect in a compatible container (HDPE or Glass) labeled "Hazardous Waste - 5-Fluoro-2-sulfamoylbenzoic acid".

  • Destruction: Must be disposed of via high-temperature incineration by a licensed waste contractor.[2] Do not pour down the drain.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 2492684, 2-Fluoro-5-sulfamoylbenzoic acid (Structural Analog). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Laboratory Safety Guidance: Personal Protective Equipment. Retrieved from [Link][1][2]

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